Product packaging for 4-Dodecyne(Cat. No.:CAS No. 22058-01-1)

4-Dodecyne

Cat. No.: B14714105
CAS No.: 22058-01-1
M. Wt: 166.30 g/mol
InChI Key: RVIMTVIYJAEION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Dodecyne is a useful research compound. Its molecular formula is C12H22 and its molecular weight is 166.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22 B14714105 4-Dodecyne CAS No. 22058-01-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22058-01-1

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

dodec-4-yne

InChI

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-7,9,11-12H2,1-2H3

InChI Key

RVIMTVIYJAEION-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Dodecyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dodecyne, an internal alkyne, is a hydrocarbon of interest in organic synthesis and holds potential for various applications within the fields of medicinal chemistry and materials science. Its linear twelve-carbon chain with a triple bond at the C-4 position provides a versatile scaffold for a range of chemical transformations. This technical guide offers a comprehensive overview of this compound, including its fundamental properties, a detailed synthesis protocol, and its application in a key synthetic workflow.

Core Data of this compound

IUPAC Name: this compound (also dodec-4-yne) CAS Number: 22058-01-1[1]

The fundamental physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and evaluation.

PropertyValueSource
Molecular Formula C₁₂H₂₂[1]
Molecular Weight 166.3031 g/mol [1]
Boiling Point 219 °C at 760 mmHg[2]
Density 0.792 g/cm³[2]
Vapor Pressure 0.181 mmHg at 25°C[2]
Flash Point 78.3 °C[2]
Refractive Index 1.4272 (estimate)[2]
Melting Point -13.99 °C (estimate)[2]
LogP 4.15040[2]
Exact Mass 166.172150702[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of internal alkynes such as this compound is the alkylation of a smaller terminal alkyne. The following protocol details the synthesis of this compound from 1-pentyne and 1-bromoheptane.

Reaction: CH₃(CH₂)₂C≡CH + Br(CH₂)₆CH₃ → CH₃(CH₂)₂C≡C(CH₂)₆CH₃

Materials:

  • 1-Pentyne

  • 1-Bromoheptane

  • n-Butyllithium (n-BuLi) in hexane

  • N,N,N',N',N'',N''-Hexamethylphosphoric triamide (HMPA)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane, anhydrous

  • Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Deprotonation of 1-Pentyne: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve 1-pentyne in anhydrous tetrahydrofuran (THF).

  • Cool the solution to a suitable low temperature (e.g., -78 °C using a dry ice/acetone bath or 0 °C using an ice bath).

  • Slowly add a solution of n-butyllithium in hexane to the stirred solution of 1-pentyne. The n-butyllithium acts as a strong base to deprotonate the terminal alkyne, forming the corresponding lithium acetylide.

  • Alkylation: After the addition of n-butyllithium is complete, add N,N,N',N',N'',N''-hexamethylphosphoric triamide (HMPA) to the reaction mixture. HMPA helps to break up aggregates of the lithium acetylide, increasing its reactivity.

  • Add 1-bromoheptane to the reaction mixture via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 0.5 hours or until reaction completion is confirmed by techniques like TLC or GC).

  • Work-up: Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or hexane.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by distillation under reduced pressure to yield the final product.

Note: HMPA is a known carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Application in Synthetic Workflows

Internal alkynes like this compound are valuable intermediates in organic synthesis. One prominent application is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Although terminal alkynes are more commonly used in this reaction, internal alkynes can also participate, leading to the formation of fully substituted triazoles.

Below is a diagram illustrating the general experimental workflow for a CuAAC reaction, which could be adapted for the use of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Alkyne (this compound) & Azide in Solvent catalyst Add Cu(I) Catalyst & Ligand reagents->catalyst stir Stir at RT or Heat catalyst->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (e.g., Column Chromatography) dry->purify product Isolate Pure 1,4,5-Trisubstituted Triazole purify->product

Caption: General workflow for a CuAAC "click" reaction.

This workflow highlights the straightforward and high-yielding nature of click chemistry, making it a powerful tool in drug discovery and materials science for linking molecular fragments. The resulting triazole ring is a stable and often biologically compatible linker.

References

physical properties of 4-dodecyne boiling point melting point

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of 4-Dodecyne for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the physical properties of this compound, with a specific focus on its boiling and melting points. The information is tailored for professionals in research, scientific, and drug development fields, offering detailed data and experimental context.

Physical and Chemical Properties of this compound

This compound (C₁₂H₂₂) is an internal alkyne, a class of hydrocarbons characterized by a carbon-carbon triple bond. Its molecular structure influences its physical properties, which are crucial for its handling, purification, and use in synthetic applications.

Data Presentation: Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitNotes
Boiling Point 219°CAt 760 mmHg[1][2]
Melting Point -13.99°CEstimated[1]
Molecular Weight 166.31 g/mol
Density 0.792g/cm³
Flash Point 78.3°C
Vapor Pressure 0.181mmHgAt 25°C[1]

Experimental Protocols

The determination of the boiling and melting points of organic compounds like this compound is fundamental to their characterization. While specific experimental reports for this compound are not detailed in readily available literature, the following standard methodologies are applicable and widely used.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile organic liquid such as this compound, several methods can be employed.

1. Distillation Method (ASTM D1078): This is a common and accurate method for determining the boiling range of volatile organic liquids.[3]

  • Apparatus: A distillation flask, condenser, and a receiving flask are assembled. A calibrated thermometer is placed so that its bulb is just below the side arm of the distillation flask.

  • Procedure: A measured volume of this compound is placed in the distillation flask. The sample is heated, and the temperature is recorded at the moment the first drop of condensate falls from the condenser. The heating is continued, and the temperature is monitored throughout the distillation. The boiling point is typically recorded as a range from the initial boiling point to the final boiling point or dry point.

2. Capillary Method (Siwoloboff Method): This micro-method is suitable when only a small amount of the substance is available.

  • Apparatus: A small test tube (fusion tube), a capillary tube sealed at one end, a thermometer, and a heating bath (e.g., Thiele tube with oil or a metal block).[2][4][5]

  • Procedure: A few drops of this compound are placed in the fusion tube. The capillary tube is inverted and placed into the fusion tube. The apparatus is gently heated. As the temperature increases, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6][7]

Melting Point Determination

The melting point is the temperature at which a solid turns into a liquid. For compounds like this compound, which is liquid at room temperature, this determination would involve cooling the sample until it solidifies and then observing the melting process upon gentle heating.

1. Capillary Tube Method (ASTM E324): This is the most common method for determining the melting point of a crystalline organic solid.[1]

  • Apparatus: A melting point apparatus (e.g., Mel-Temp or a similar device with a heated block and a thermometer or digital temperature sensor), and a capillary tube.[5]

  • Procedure: A small, finely powdered sample of the solidified this compound is packed into a capillary tube. The tube is placed in the melting point apparatus. The sample is heated slowly (typically 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[8][9] The sharpness of the melting range is an indicator of purity.[5][10]

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of the boiling and melting points of a chemical sample.

G start Start: Chemical Sample (e.g., this compound) check_state Determine Physical State at Room Temperature start->check_state bp_protocol Select Boiling Point Determination Protocol check_state->bp_protocol  Liquid solidify Cool Sample to Induce Solidification check_state->solidify  Solid is_liquid Liquid is_solid Solid bp_distillation Distillation Method (e.g., ASTM D1078) bp_protocol->bp_distillation bp_capillary Capillary Method (Microscale) bp_protocol->bp_capillary bp_measurement Perform Measurement: Record Temperature at which Vapor Pressure = Atmospheric Pressure bp_distillation->bp_measurement bp_capillary->bp_measurement bp_result Record Boiling Point / Range bp_measurement->bp_result mp_protocol Select Melting Point Determination Protocol mp_capillary Capillary Tube Method (e.g., ASTM E324) mp_protocol->mp_capillary mp_measurement Perform Measurement: Record Temperature Range from First Liquid to Complete Liquefaction mp_capillary->mp_measurement mp_result Record Melting Point / Range mp_measurement->mp_result solidify->mp_protocol

Caption: Workflow for determining boiling and melting points.

References

Solubility Profile of 4-Dodecyne in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-dodecyne, an internal alkyne, in various organic solvents. Due to the absence of specific quantitative solubility data for this compound in publicly available literature, this guide leverages data from structurally similar C12 hydrocarbons, namely 1-dodecene and dodecane, to provide well-founded estimations of its solubility. The guiding principle of "like dissolves like" is central to understanding the dissolution behavior of this nonpolar compound.

Core Concepts: Polarity and Solubility

The solubility of a compound is fundamentally governed by the intermolecular interactions between the solute (in this case, this compound) and the solvent. The adage "like dissolves like" serves as a reliable predictor of solubility.[1] this compound, being a hydrocarbon with a carbon-carbon triple bond, is a nonpolar molecule. Consequently, it is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents.[2][3]

Estimated Solubility of this compound

While precise quantitative data for this compound is not available, the solubility of analogous C12 hydrocarbons provides a strong basis for estimation. Dodecane, a saturated C12 hydrocarbon, is reported to be "very soluble" in a range of common organic solvents.[4] Similarly, 1-dodecene, an alkene with a terminal double bond, is also known to be soluble in solvents like ethanol, ethyl ether, and acetone.[5] Given the nonpolar nature of this compound, its solubility is expected to be comparable to these counterparts.

SolventSolvent PolarityEstimated Solubility of this compoundRationale
HexaneNonpolarMiscible"Like dissolves like" principle; both are nonpolar hydrocarbons.[6]
TolueneNonpolar (Aromatic)MiscibleDodecane is highly soluble in aromatic hydrocarbons like benzene.[6]
Diethyl EtherWeakly PolarVery SolubleAlkynes are known to dissolve in ether.[2] Dodecane and 1-dodecene are also soluble.[4][5]
ChloroformWeakly PolarVery SolubleDodecane is very soluble in chloroform.[4]
AcetonePolar AproticSoluble1-dodecene is soluble in acetone.[5] Dodecane is also very soluble.[4]
EthanolPolar ProticSoluble1-dodecene is soluble in ethanol.[5] Dodecane is very soluble in ethanol.[4]
MethanolPolar ProticSparingly SolubleAs the polarity of the alcohol increases, solubility is expected to decrease.
WaterVery PolarInsolubleAs a nonpolar hydrocarbon, this compound is immiscible with water.[2]

Note: "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution. "Very Soluble" and "Soluble" indicate a high degree of dissolution. These estimations are based on the known solubility of dodecane and 1-dodecene.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a liquid organic compound like this compound in an organic solvent. This protocol is a synthesized procedure based on standard laboratory practices for solubility testing.

Objective: To determine the concentration of this compound in a saturated solution with a given organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., hexane, ethanol)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer (if an appropriate chromophore is present or can be derivatized)

  • Syringes and syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials. The excess solute ensures that a saturated solution is formed.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow the undissolved this compound to settle.

    • For more effective separation, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation upon cooling.

    • Immediately filter the collected sample through a syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis (using GC-FID as an example):

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Inject the standard solutions into the GC-FID to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample of the saturated solution into the GC-FID.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Visualizing Solubility Principles

The following diagrams illustrate the fundamental principles governing the solubility of this compound.

G cluster_solute Solute cluster_solvents Solvents This compound This compound Nonpolar Solvents\n(e.g., Hexane, Toluene) Nonpolar Solvents (e.g., Hexane, Toluene) This compound->Nonpolar Solvents\n(e.g., Hexane, Toluene) High Solubility ('Like dissolves like') Polar Solvents\n(e.g., Water, Methanol) Polar Solvents (e.g., Water, Methanol) This compound->Polar Solvents\n(e.g., Water, Methanol) Low Solubility (Mismatched Polarity) G start Start: Add excess this compound to solvent equilibrate Equilibrate (e.g., 24-48h at 25°C) start->equilibrate separate Separate (Centrifuge/Settle) equilibrate->separate sample Sample & Filter Supernatant separate->sample analyze Analyze (e.g., GC-FID) sample->analyze calculate Calculate Solubility analyze->calculate

References

An In-depth Technical Guide to the Synthesis of 4-Dodecyne from 1-Pentyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 4-dodecyne, a valuable internal alkyne, starting from the terminal alkyne 1-pentyne. This document details the underlying chemical principles, provides detailed experimental protocols, and presents quantitative data to facilitate the practical application of these methodologies in a laboratory setting.

Introduction

The synthesis of internal alkynes is a fundamental transformation in organic chemistry, with applications in materials science, and the synthesis of complex organic molecules, including pharmaceuticals. This compound, with its C12 carbon chain, serves as a key intermediate in various synthetic endeavors. The most direct and widely employed strategy for the synthesis of this compound from 1-pentyne is the alkylation of the corresponding acetylide. This process involves two key steps: the deprotonation of the weakly acidic terminal alkyne and the subsequent nucleophilic substitution reaction with a suitable alkylating agent.

Core Synthesis Pathway: Alkylation of 1-Pentyne

The primary route for the synthesis of this compound from 1-pentyne is the alkylation of the pentynide anion with a seven-carbon electrophile, typically 1-bromoheptane. The reaction proceeds via a two-step mechanism:

  • Deprotonation: The terminal proton of 1-pentyne is acidic (pKa ≈ 25) and can be removed by a strong base to form a highly nucleophilic pentynide anion.[1] Common bases for this purpose include n-butyllithium (n-BuLi) and sodium amide (NaNH₂).

  • Nucleophilic Substitution (Sₙ2): The resulting pentynide anion acts as a potent nucleophile and attacks the electrophilic carbon of a primary alkyl halide, such as 1-bromoheptane, in a bimolecular nucleophilic substitution (Sₙ2) reaction. This reaction forms the new carbon-carbon bond, yielding the desired internal alkyne, this compound.

The overall transformation is illustrated in the following diagram:

Synthesis_Pathway Overall Synthesis Pathway of this compound 1-Pentyne 1-Pentyne Pentynide_Anion Pentynide Anion 1-Pentyne->Pentynide_Anion Deprotonation (Strong Base) This compound This compound Pentynide_Anion->this compound SN2 Reaction 1-Bromoheptane 1-Bromoheptane 1-Bromoheptane->this compound

Caption: General synthesis pathway for this compound from 1-pentyne.

Experimental Protocols

Two primary protocols for the synthesis of this compound are detailed below, differing in the choice of the strong base for the deprotonation step.

This method offers high yields and is a common choice in modern organic synthesis.

Experimental Workflow:

nBuLi_Workflow Workflow for n-BuLi Mediated Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Dry reaction flask under inert atmosphere (Ar/N2) Add_Solvent Add dry THF and 1-pentyne Setup->Add_Solvent Cool Cool to -78 °C Add_Solvent->Cool Add_nBuLi Add n-BuLi dropwise at -78 °C Cool->Add_nBuLi Stir_1 Stir for 1 hour at -78 °C Add_nBuLi->Stir_1 Add_Bromoheptane Add 1-bromoheptane dropwise Stir_1->Add_Bromoheptane Warm Allow to warm to room temperature and stir overnight Add_Bromoheptane->Warm Quench Quench with saturated NH4Cl (aq) Warm->Quench Extract Extract with diethyl ether Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography or distillation Concentrate->Purify

Caption: Experimental workflow for the synthesis of this compound using n-BuLi.

Detailed Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous tetrahydrofuran (THF) and 1-pentyne. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of 1-pentyne at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium pentynide.

  • Alkylation: 1-Bromoheptane is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

This is a classical and cost-effective method for the deprotonation of terminal alkynes.

Experimental Workflow:

NaNH2_Workflow Workflow for NaNH2 Mediated Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Dry reaction flask under inert atmosphere (Ar/N2) Add_Solvent Add liquid ammonia Setup->Add_Solvent Add_NaNH2 Add sodium amide Add_Solvent->Add_NaNH2 Add_Pentyne Add 1-pentyne dropwise Add_NaNH2->Add_Pentyne Stir_1 Stir for 1 hour Add_Pentyne->Stir_1 Add_Bromoheptane Add 1-bromoheptane dropwise Stir_1->Add_Bromoheptane Stir_2 Stir for several hours Add_Bromoheptane->Stir_2 Evaporate Evaporate ammonia Stir_2->Evaporate Add_Water Add water to the residue Evaporate->Add_Water Extract Extract with ether or pentane Add_Water->Extract Wash Wash with water and brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by distillation Concentrate->Purify

Caption: Experimental workflow for the synthesis of this compound using NaNH₂.

Detailed Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a dry-ice condenser, a mechanical stirrer, and a gas inlet. The flask is cooled in a dry ice/acetone bath, and anhydrous liquid ammonia is condensed into the flask.

  • Deprotonation: Sodium amide is carefully added to the liquid ammonia with stirring. 1-Pentyne is then added dropwise to the suspension of sodium amide in liquid ammonia. The mixture is stirred for approximately one hour to ensure complete formation of the sodium pentynide.

  • Alkylation: 1-Bromoheptane is added dropwise to the reaction mixture. The reaction is stirred for several hours, allowing the ammonia to reflux.

  • Work-up: After the reaction is complete, the ammonia is allowed to evaporate. The remaining residue is treated with water, and the product is extracted with a low-boiling organic solvent such as diethyl ether or pentane. The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthesis routes.

ParameterRoute 1: n-ButyllithiumRoute 2: Sodium Amide
Starting Materials 1-Pentyne, n-Butyllithium, 1-Bromoheptane1-Pentyne, Sodium Amide, 1-Bromoheptane
Solvent Anhydrous Tetrahydrofuran (THF)Liquid Ammonia (NH₃)
Deprotonation Temp. -78 °C-33 °C (boiling point of NH₃)
Alkylation Temp. -78 °C to Room Temperature-33 °C
Reaction Time ~12-16 hours~4-6 hours
Reported Yield ~88%Generally good to high, typically 70-90%
Work-up Aqueous quench, extractionAmmonia evaporation, aqueous work-up, extraction
Purification Vacuum distillation or Column ChromatographyVacuum distillation

Physical and Spectroscopic Data for this compound:

PropertyValue
Molecular Formula C₁₂H₂₂
Molecular Weight 166.31 g/mol
CAS Number 22058-01-1
Boiling Point 95-96 °C at 15 mmHg
Density ~0.78 g/cm³
¹H NMR (CDCl₃) Chemical shifts expected around δ 0.9 (t, 6H), 1.2-1.6 (m, 12H), 2.1-2.2 (m, 4H)
¹³C NMR (CDCl₃) Alkyne carbons expected around δ 80-85 ppm.
IR (neat) C≡C stretch (weak) expected around 2230 cm⁻¹
Mass Spectrum (EI) Molecular ion (M⁺) at m/z = 166

Conclusion

The synthesis of this compound from 1-pentyne is a robust and high-yielding transformation that relies on the fundamental principles of alkyne chemistry. Both the n-butyllithium and sodium amide methods are effective, with the choice often depending on the available equipment, cost considerations, and desired scale of the reaction. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully implement this synthesis in their own laboratories. Proper handling of pyrophoric and highly basic reagents is crucial for the safe and effective execution of these procedures.

References

An In-depth Technical Guide to the Safety and Handling of 4-Dodecyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-dodecyne, a member of the alkyne family of hydrocarbons. Due to the limited availability of specific safety data for this compound, this document incorporates data from analogous compounds, such as other dodecyne isomers and similar alkynes, to provide a thorough overview of potential hazards and safe handling practices.

Section 1: Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueUnitSource
Molecular FormulaC₁₂H₂₂[1][2]
Molecular Weight166.307 g/mol [1]
Boiling Point219°C at 760 mmHg[1]
Flash Point78.3°C[1]
Density0.792g/cm³[1]
Vapor Pressure0.181mmHg at 25°C[1]
Melting Point (estimate)-13.99°C[1]
Refractive Index (estimate)1.4272[1]
LogP4.15040[1]
XLogP35.5[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count0[1]
Rotatable Bond Count6[1]
Exact Mass166.172150702[1]
Heavy Atom Count12[1]
Complexity133[1]

Section 2: Hazard Identification and Safety Precautions

HazardDescriptionPrecautionary Statements
Flammability Combustible liquid. Vapors may form explosive mixtures with air, especially upon heating.[3]Keep away from heat, sparks, open flames, and hot surfaces.[4] Use explosion-proof electrical, ventilating, and lighting equipment.[4]
Skin and Eye Irritation May cause skin and eye irritation upon contact.[5]Wear protective gloves, clothing, and eye/face protection.[4][6] Wash hands thoroughly after handling.[6]
Inhalation Vapors may cause respiratory irritation.[5]Use only outdoors or in a well-ventilated area.[6] Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
Ingestion May be harmful if swallowed. Aspiration hazard if swallowed and enters airways.[3][7]Do NOT induce vomiting.[7] If swallowed, immediately call a poison center or doctor.[7]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[8]Avoid release to the environment.[8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[9]

  • Skin Protection: Wear chemical-impermeable gloves and fire/flame resistant, impervious clothing.[9]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[9]

  • General Hygiene: Immediately change contaminated clothing, apply preventive skin protection, and wash hands and face after handling.[8]

Section 3: Experimental Protocols for Safe Handling

The following protocols are recommended for handling this compound and similar organic compounds in a laboratory setting.

General Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Ignition Sources: Eliminate all sources of ignition, including open flames, sparks, and hot surfaces.[6][11] Use spark-proof tools and explosion-proof equipment.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Keep away from oxidizing agents.[6] Store locked up.[4]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4]

Accidental Release Measures:

  • Evacuation: Evacuate personnel to a safe area.[9]

  • Ventilation: Ensure adequate ventilation.[9]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[9]

  • Clean-up: Soak up with inert absorbent material (e.g., sand, silica gel, universal binder) and dispose of in a suitable, closed container.[6]

First-Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[6][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[6][7]

Section 4: Visualizing Safety Protocols

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Hazard_Mitigation_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_procedure Handling & Storage cluster_emergency Emergency Response A Identify Chemical Hazards (Flammability, Irritation) B Review Safety Data Sheet (or analogous data) A->B C Implement Engineering Controls (Fume Hood, Ventilation) B->C Inform D Select & Use Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Establish Safe Work Practices (No Ignition Sources, Grounding) D->E F Safe Chemical Handling E->F G Proper Storage (Cool, Dry, Ventilated) F->G I Personal Exposure (First Aid Measures) F->I If exposure occurs J Fire Emergency (Use appropriate extinguisher) F->J If fire occurs H Accidental Release (Contain & Clean) G->H If spill occurs H->I PPE_Selection_Logic A Hazard Type B Skin/Eye Contact A->B Irritant C Inhalation A->C Vapors D Fire/Explosion A->D Flammable E Chemical Goggles & Face Shield B->E F Impermeable Gloves & Lab Coat B->F G Respirator C->G H Flame-Resistant Clothing D->H

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Dodecyne Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-dodecyne and its derivatives. This class of internal alkynes holds potential for the development of novel therapeutic agents, particularly in the field of oncology. The methodologies outlined below cover the direct synthesis of this compound and the introduction of aromatic and heterocyclic moieties through Sonogashira coupling, a cornerstone of modern cross-coupling chemistry.

Data Presentation

Table 1: Synthesis of this compound and Representative Analogs

CompoundReactant 1Reactant 2Catalyst/Base SystemSolventTime (h)Temp (°C)Yield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
This compound 1-Heptyne1-Bromopentanen-BuLiTHF/HMPA0.50 to RT88See Protocol 1
Analog A (Aryl-alkyne) 1-Heptyne4-IodotoluenePd(PPh₃)₂Cl₂/CuI/DIPEADMF24RT~95See Protocol 2
Analog B (Heterocyclyl-alkyne) 1-Heptyne2-BromopyridinePd(PPh₃)₂Cl₂/CuI/Et₃NTHF3RT~89See Protocol 2

Table 2: In Vitro Cytotoxicity of Alkyne-Containing Compounds Against Cancer Cell Lines

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Gold(I) alkynyl phosphane complexMCF-7 (Breast)0.63 - 0.78[1]
Gold(I) alkynyl phosphane complexHCT-116 (Colon)1.48[1]
Pyrazolopyrimidine derivativeAbl^T315I^ (Leukemia)<0.0025[2]
Ellipticine (alkaloid)IMR-32 (Neuroblastoma)<1[3]
Podophyllotoxin derivativeHL-60 (Leukemia)Not specified[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation of a Terminal Alkyne

This protocol describes the synthesis of this compound by the alkylation of 1-heptyne with 1-bromopentane. This method is a fundamental approach for the preparation of internal alkynes.

Materials:

  • 1-Heptyne

  • 1-Bromopentane

  • n-Butyllithium (n-BuLi) in hexane

  • Tetrahydrofuran (THF), anhydrous

  • Hexamethylphosphoramide (HMPA)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-heptyne (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the solution via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to form the lithium acetylide.

  • Add HMPA (2.0 eq) to the reaction mixture.

  • Add 1-bromopentane (1.1 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

Expected Yield: ~88%

Characterization Data for this compound:

  • ¹H NMR (CDCl₃): δ 2.14 (t, J = 7.1 Hz, 4H), 1.49-1.27 (m, 12H), 0.91 (t, J = 7.0 Hz, 6H).

  • ¹³C NMR (CDCl₃): δ 80.5, 31.8, 31.4, 22.5, 22.2, 18.8, 14.1, 13.7.

  • Mass Spectrometry (EI): m/z (%) = 166 (M⁺).

Protocol 2: Synthesis of this compound Analogs via Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of aryl- and heterocyclyl-substituted this compound analogs using the Sonogashira cross-coupling reaction.[5][6][7][8]

Materials:

  • 1-Heptyne (or other terminal alkyne)

  • Aryl or vinyl halide (e.g., 4-iodotoluene, 2-bromopyridine)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Solvent (e.g., anhydrous THF or DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a solution of the aryl or vinyl halide (1.0 eq) in the chosen anhydrous solvent (THF or DMF) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), the amine base (7.0 eq), and the terminal alkyne (1.1 eq).

  • Stir the reaction mixture at room temperature for the specified time (see Table 1) or until completion is indicated by TLC analysis.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Expected Yields: 89-95% (depending on the substrates)

Characterization: The final products should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Mandatory Visualizations

Synthetic Pathways

Synthesis_of_4_Dodecyne_Derivatives cluster_alkylation Alkylation Pathway cluster_sonogashira Sonogashira Coupling Pathway Heptyne 1-Heptyne nBuLi n-BuLi Heptyne->nBuLi Deprotonation Bromopentane 1-Bromopentane Dodecyne This compound Bromopentane->Dodecyne Alkylation (SN2) nBuLi->Dodecyne ArylHalide Aryl/Vinyl Halide Pd_Cu Pd(0)/Cu(I) Catalyst Amine Base ArylHalide->Pd_Cu TerminalAlkyne Terminal Alkyne (e.g., 1-Heptyne) TerminalAlkyne->Pd_Cu Coupling Analog This compound Analog Pd_Cu->Analog

Caption: General synthetic routes to this compound and its analogs.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow Start Start: Assemble Reactants (Aryl Halide, Alkyne, Catalysts, Base, Solvent) Reaction Reaction at Room Temperature (Monitor by TLC) Start->Reaction Workup Aqueous Workup (Et₂O Extraction, Washes) Reaction->Workup Purification Purification (Flash Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End: Pure Product Characterization->End

Caption: Experimental workflow for Sonogashira coupling.

Potential Signaling Pathways in Cancer Targeted by Alkyne-Containing Compounds

Cancer_Signaling_Pathways Alkyne Alkyne-Containing Compound PI3K PI3K/AKT Pathway Alkyne->PI3K Inhibition MAPK MAPK Pathway Alkyne->MAPK Modulation p53 p53 Pathway Alkyne->p53 Activation JNK JNK Pathway Alkyne->JNK Activation Proliferation Cell Proliferation PI3K->Proliferation Inhibition MAPK->Proliferation Inhibition Apoptosis Apoptosis p53->Apoptosis Induction CellCycle Cell Cycle Arrest p53->CellCycle Induction JNK->Apoptosis Induction

Caption: Potential signaling pathways affected by anticancer alkyne compounds.[9][10][11]

References

Application Notes and Protocols: 4-Dodecyne in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-dodecyne as a versatile building block in organic synthesis. The following sections detail its application in the synthesis of bioactive molecules, specifically insect pheromones, and its potential in key synthetic transformations such as cycloaddition and cross-coupling reactions. Detailed experimental protocols and reaction diagrams are provided to facilitate the practical application of this compound in the laboratory.

Synthesis of Bioactive Molecules: (R)-4-Dodecanolide

(R)-4-Dodecanolide is a naturally occurring insect pheromone with significant applications in pest management. While direct synthesis from this compound is not extensively documented, a plausible synthetic route can be adapted from established chemoenzymatic methods that utilize similar long-chain alkynes. This proposed synthesis highlights the utility of this compound as a precursor to valuable chiral molecules.

The key step in this synthetic approach is the stereoselective reduction of the alkyne to a cis-alkene, followed by an asymmetric dihydroxylation and subsequent lactonization.

Proposed Synthetic Pathway:

G cluster_0 Synthesis of (R)-4-Dodecanolide from this compound This compound This compound cis-4-Dodecene cis-4-Dodecene This compound->cis-4-Dodecene Lindlar's Catalyst, H2 (4R,5S)-4,5-Dihydroxydodecane (4R,5S)-4,5-Dihydroxydodecane cis-4-Dodecene->(4R,5S)-4,5-Dihydroxydodecane AD-mix-α (R)-4-Hydroxydodecanoic_acid (R)-4-Hydroxydodecanoic_acid (4R,5S)-4,5-Dihydroxydodecane->(R)-4-Hydroxydodecanoic_acid Oxidative Cleavage (R)-4-Dodecanolide (R)-4-Dodecanolide (R)-4-Hydroxydodecanoic_acid->(R)-4-Dodecanolide Lactonization

Caption: Proposed synthesis of (R)-4-dodecanolide from this compound.

Experimental Protocols

a) Selective Reduction of this compound to cis-4-Dodecene

This protocol describes the partial hydrogenation of the internal alkyne this compound to the corresponding cis-alkene using a poisoned catalyst.

  • Materials: this compound, Lindlar's catalyst (Pd/CaCO3 poisoned with lead), Quinoline, Hexane, Hydrogen gas.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 g, 6.0 mmol) in hexane (20 mL).

    • Add Lindlar's catalyst (100 mg, 5 mol% Pd) and a drop of quinoline.

    • Evacuate the flask and backfill with hydrogen gas from a balloon.

    • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC or GC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield cis-4-dodecene.

ReactantProductCatalystSolventYield (%)Reference
This compoundcis-4-DodeceneLindlar's CatalystHexane>95General Procedure

b) Asymmetric Dihydroxylation of cis-4-Dodecene

This procedure outlines the enantioselective synthesis of (4R,5S)-4,5-dihydroxydodecane using Sharpless asymmetric dihydroxylation.

  • Materials: cis-4-Dodecene, AD-mix-α, t-butanol, water, methanesulfonamide.

  • Procedure:

    • To a stirred solution of t-butanol and water (1:1, 50 mL), add AD-mix-α (8.4 g) and methanesulfonamide (0.57 g, 6.0 mmol).

    • Cool the mixture to 0 °C and add cis-4-dodecene (1.0 g, 6.0 mmol).

    • Stir the reaction vigorously at 0 °C for 24 hours.

    • Quench the reaction by adding solid sodium sulfite (9.0 g) and warm to room temperature.

    • Stir for 1 hour, then extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to afford (4R,5S)-4,5-dihydroxydodecane.

ReactantProductReagentEnantiomeric Excess (%)Yield (%)Reference
cis-4-Dodecene(4R,5S)-4,5-dihydroxydodecaneAD-mix-α>9585-95General Procedure

Cycloaddition Reactions: Synthesis of Triazoles

This compound, as an internal alkyne, can participate in [3+2] cycloaddition reactions with azides to form substituted triazoles. This "click chemistry" approach is highly efficient and finds broad application in medicinal chemistry and materials science for linking molecular fragments.[1][2]

Reaction Workflow:

G cluster_1 Azide-Alkyne Cycloaddition (Click Chemistry) This compound This compound 1,4,5-Trisubstituted-1,2,3-Triazole 1,4,5-Trisubstituted-1,2,3-Triazole This compound->1,4,5-Trisubstituted-1,2,3-Triazole Cu(I) catalyst Organic_Azide Organic_Azide Organic_Azide->1,4,5-Trisubstituted-1,2,3-Triazole

Caption: General scheme for the synthesis of triazoles from this compound.

Experimental Protocol

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials: this compound, Benzyl azide, Copper(II) sulfate pentahydrate, Sodium ascorbate, t-Butanol, Water.

  • Procedure:

    • In a vial, dissolve this compound (166 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

    • To this solution, add sodium ascorbate (19.8 mg, 0.1 mmol) followed by copper(II) sulfate pentahydrate (2.5 mg, 0.01 mmol).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired triazole.

AlkyneAzideCatalystSolventYield (%)Reference
This compoundBenzyl AzideCuSO4·5H2O, Na-Ascorbatet-BuOH/H2O>90General Protocol[3]

Cross-Coupling Reactions: Sonogashira Coupling

As an internal alkyne, this compound is not a direct substrate for the classic Sonogashira coupling which requires a terminal alkyne. However, it can be envisioned that derivatives of this compound, featuring a terminal alkyne, could be synthesized and subsequently utilized in Sonogashira reactions to couple with aryl or vinyl halides. This would provide access to a wide range of complex conjugated systems.

Conceptual Reaction Pathway:

G cluster_2 Conceptual Sonogashira Coupling of a this compound Derivative 4-Dodecyne_Derivative Terminal Alkyne (from this compound) Coupled_Product Coupled_Product 4-Dodecyne_Derivative->Coupled_Product Pd catalyst, Cu(I) cocatalyst, Base Aryl_Halide Aryl_Halide Aryl_Halide->Coupled_Product

Caption: Sonogashira coupling of a terminal alkyne derived from this compound.

General Experimental Protocol for Sonogashira Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide.

  • Materials: Terminal alkyne, Aryl iodide, Pd(PPh3)4, CuI, Triethylamine (TEA), Toluene.

  • Procedure:

    • To a Schlenk flask, add the aryl iodide (1.0 mmol), Pd(PPh3)4 (0.05 mmol), and CuI (0.1 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

    • Add toluene (10 mL) and triethylamine (2.0 mmol).

    • Add the terminal alkyne (1.2 mmol) via syringe.

    • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

    • Wash the filtrate with saturated aqueous NH4Cl and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

AlkyneAryl HalideCatalyst SystemBaseYield (%)Reference
Terminal AlkyneAryl IodidePd(PPh3)4, CuITEA70-95General Protocol

Disclaimer: The provided protocols are general guidelines. Reaction conditions, including temperature, time, and catalyst loading, may require optimization for specific substrates. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: 4-Dodecyne in Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is renowned for its high efficiency, selectivity, and biocompatibility.[1][2] This reaction typically facilitates the rapid and specific formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[2] However, the use of internal alkynes, such as 4-dodecyne, in the standard CuAAC protocol is challenging due to the reaction's mechanistic requirements for a terminal C-H bond on the alkyne.[3]

While some specialized copper catalysts have shown limited reactivity with internal alkynes under forcing conditions, these reactions are often slow and not widely adopted.[1][4] For efficient and regioselective cycloaddition with internal alkynes like this compound, alternative catalytic systems are necessary. The most prominent and effective of these is the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).[2][5] This method provides access to fully substituted 1,2,3-triazoles, a feat not achievable with standard CuAAC.[5][6]

These application notes will provide an overview of the appropriate catalytic systems for internal alkynes like this compound, with a focus on the RuAAC reaction. A standard CuAAC protocol using a terminal alkyne is also presented for comparative purposes.

Data Presentation

Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)Thermal Cycloaddition
Alkyne Substrate Primarily Terminal AlkynesTerminal and Internal AlkynesTerminal and Internal Alkynes
Product 1,4-Disubstituted 1,2,3-Triazoles1,5-Disubstituted (from terminal) or 1,4,5-Trisubstituted (from internal) 1,2,3-TriazolesMixture of 1,4- and 1,5-Regioisomers
Regioselectivity HighHighLow
Catalyst Cu(I) salts (e.g., CuSO₄/NaAsc, CuI)Ru(II) complexes (e.g., [CpRuCl]₄, CpRuCl(PPh₃)₂)None
Typical Conditions Room temperature, aqueous or organic solventsElevated temperatures (60-110 °C), organic solvents (e.g., DMF, Toluene)High temperatures (≥ 98 °C)
Reaction Rate Very FastModerate to FastSlow

Logical Workflow for Alkyne Selection

Alkyne_Selection cluster_input Starting Material cluster_decision Decision Point cluster_pathway Recommended Pathway cluster_output Product Alkyne Select Alkyne Is_Terminal Is the alkyne terminal? Alkyne->Is_Terminal CuAAC CuAAC (Copper-Catalyzed) Is_Terminal->CuAAC Yes RuAAC RuAAC (Ruthenium-Catalyzed) Is_Terminal->RuAAC No (Internal) Product_14 1,4-Disubstituted Triazole CuAAC->Product_14 Product_Trisub 1,4,5-Trisubstituted Triazole (e.g., from this compound) RuAAC->Product_Trisub

Caption: Catalyst selection based on alkyne type.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with an Internal Alkyne (e.g., this compound)

This protocol is a general procedure for the RuAAC of internal alkynes, which is the recommended method for this compound.[7][8]

Materials:

  • Internal Alkyne (e.g., this compound)

  • Organic Azide (e.g., Benzyl Azide)

  • Ruthenium Catalyst (e.g., [Cp*RuCl]₄)

  • Anhydrous, degassed solvent (e.g., Dimethylformamide - DMF)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Stirring plate and magnetic stir bar

  • Heating source (e.g., oil bath or microwave reactor)

Procedure:

  • Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, add the ruthenium catalyst (e.g., [Cp*RuCl]₄, 2.5-10 mol%).

  • Reagent Addition: Under an inert atmosphere, add the internal alkyne (e.g., this compound, 1.0 equivalent) and the organic azide (1.0-1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.[7] The reaction can also be carried out under microwave irradiation for shorter reaction times.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1,4,5-trisubstituted 1,2,3-triazole.

Protocol 2: Standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Terminal Alkyne

This protocol describes a typical CuAAC reaction using a terminal alkyne for comparative purposes.[9]

Materials:

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Organic Azide (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Solvent system (e.g., t-butanol/water, 1:1)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring plate and magnetic stir bar

Procedure:

  • Reagent Dissolution: In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the organic azide (1.0 equivalent) in the chosen solvent system (e.g., t-butanol/water).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 10 mol%). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 1-5 mol%).

  • Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. CuAAC reactions are often complete within 1-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the product by column chromatography or recrystallization.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Prepare Reaction Vessel (Dry, Inert Atmosphere) Add_Reagents Add Alkyne, Azide, and Catalyst Prep->Add_Reagents Add_Solvent Add Degassed Solvent Add_Reagents->Add_Solvent React Heat and Stir (RuAAC) or Stir at RT (CuAAC) Add_Solvent->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Quench and Extract Monitor->Workup Complete Purify Column Chromatography or Recrystallization Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General workflow for azide-alkyne cycloaddition.

Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including catalyst loading, temperature, and reaction time, may need to be optimized for specific substrates. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for 4-Dodecyne in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and methodologies for incorporating 4-dodecyne into molecules using click chemistry. While this compound, as an internal alkyne, presents unique challenges compared to more commonly used terminal alkynes, its long alkyl chain offers significant opportunities for introducing hydrophobicity into a wide range of molecular scaffolds. This can be particularly advantageous in drug delivery, proteomics, and materials science.

Introduction: The Role of Internal Alkynes in Click Chemistry

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone of modern chemical biology and drug discovery due to its high efficiency, specificity, and biocompatibility.[1][2] However, the standard CuAAC reaction is highly specific to terminal alkynes . Internal alkynes, such as this compound, are generally unreactive under these conditions.

To engage internal alkynes in click-type reactions, alternative catalytic systems are necessary. The most prominent of these is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . Unlike CuAAC, which yields 1,4-disubstituted 1,2,3-triazoles, RuAAC reactions with internal alkynes produce fully substituted 1,4,5-trisubstituted 1,2,3-triazoles.[3][4] This alternative pathway opens the door for the use of internal alkynes like this compound in modular chemical synthesis.

Potential Applications of this compound

The defining feature of this compound is its long, hydrophobic dodecyl chain. By incorporating this moiety into biomolecules or polymers via RuAAC, researchers can impart specific physicochemical properties.

  • Drug Delivery: this compound can be used to create amphiphilic drug conjugates. The hydrophobic tail can enhance the encapsulation of nonpolar drugs into micelles or liposomes, potentially improving drug solubility, stability, and circulation time.

  • Proteomics and Cell Biology: As a "hydrophobic tag," this compound can be attached to proteins or probes to study protein-membrane interactions, protein folding, or to induce targeted protein degradation by mimicking a misfolded state.[5][6]

  • Biomaterials and Polymer Science: Functionalizing polymers with this compound can be used to create self-assembling materials, hydrogels with tunable hydrophobic domains, or modified surfaces with altered wetting properties.

Comparative Overview of Azide-Alkyne Cycloaddition Reactions

The choice of catalytic system is critical when working with this compound. The following table summarizes the key differences between the major azide-alkyne cycloaddition reactions.

FeatureThermal Huisgen CycloadditionCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Alkyne Substrate Terminal & InternalTerminal Only Terminal & Internal
Product Mixture of 1,4- and 1,5-regioisomers1,4-disubstituted 1,2,3-triazole1,5- (from terminal) or 1,4,5-trisubstituted (from internal) 1,2,3-triazole
Catalyst NoneCu(I) salts (e.g., CuSO₄/ascorbate, CuBr)Ru(II) complexes (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD))
Reaction Conditions High temperature (often >100 °C)Room temperature, aqueous or organic solventsRoom temperature to 80 °C, typically non-protic organic solvents
Biocompatibility Low (due to high temperature)Moderate (copper toxicity is a concern for in vivo applications)Moderate (ruthenium toxicity is a concern)

Experimental Protocols and Methodologies

Due to the limited reactivity of this compound in CuAAC, the following protocol details a generalized procedure for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which is suitable for internal alkynes.

Protocol 1: General Procedure for RuAAC of a this compound Derivative

This protocol describes a general method for conjugating a this compound-containing molecule to an azide-functionalized substrate. Researchers should optimize reaction times, temperatures, and catalyst loading for their specific substrates.

Materials:

  • Azide-functionalized substrate (e.g., azide-PEG-biotin, benzyl azide)

  • This compound derivative (e.g., a molecule functionalized with this compound)

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD))

  • Anhydrous, non-protic solvent (e.g., THF, dioxane, toluene)

  • Inert gas supply (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Stirring and heating apparatus (e.g., magnetic stir plate with heating block)

Reaction Components:

ComponentSuggested Molar RatioConcentration/LoadingPurpose
Azide Substrate1.0 eqVariesReactant
This compound Derivative1.0 - 1.2 eqVariesReactant
Ruthenium Catalyst0.01 - 0.05 eq1-5 mol%Catalyst
Anhydrous SolventN/ASufficient to dissolve reactantsReaction Medium

Procedure:

  • Preparation: In a clean, dry reaction vessel, dissolve the azide-functionalized substrate (1.0 eq) and the this compound derivative (1.1 eq) in the anhydrous, non-protic solvent.

  • Inert Atmosphere: De-gas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 2 mol%).

  • Reaction: Seal the vessel and stir the reaction mixture at a temperature between room temperature and 80 °C. The optimal temperature will depend on the reactivity of the specific substrates.[3]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or NMR spectroscopy.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the resulting 1,4,5-trisubstituted triazole product using column chromatography on silica gel or another suitable purification method (e.g., preparative HPLC).

Visualizations: Workflows and Concepts

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the functionalization of a biomolecule with a this compound derivative using RuAAC, followed by downstream analysis.

RuAAC_Workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. RuAAC Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Application azide_biomolecule Azide-Functionalized Biomolecule reaction_setup Combine Reactants in Anhydrous Solvent azide_biomolecule->reaction_setup dodecyne_derivative This compound Derivative dodecyne_derivative->reaction_setup catalyst_add Add Ru Catalyst (e.g., Cp*RuCl(PPh3)2) reaction_setup->catalyst_add reaction_run Incubate (RT - 80°C) under Inert Atmosphere catalyst_add->reaction_run purification Purify Conjugate (e.g., HPLC, SEC) reaction_run->purification analysis Characterize Conjugate (e.g., MS, NMR) purification->analysis application Downstream Application (e.g., Cell Assay) analysis->application

Caption: Workflow for biomolecule conjugation using RuAAC with this compound.

Conceptual Application Diagram

This diagram illustrates the concept of using a this compound-tagged protein to study membrane interactions. The hydrophobic dodecyl chain facilitates insertion into the lipid bilayer.

Membrane_Insertion_Concept Conceptual Model: Membrane Interaction of a this compound-Tagged Protein cluster_process cluster_membrane Cellular Environment protein Protein of Interest azide_protein Azide-Modified Protein protein->azide_protein Azidation tagged_protein Hydrophobically Tagged Protein azide_protein->tagged_protein RuAAC dodecyne_tag This compound Tag dodecyne_tag->tagged_protein RuAAC inserted_protein Tagged Protein (Inserted) tagged_protein->inserted_protein Membrane Interaction membrane Hydrophilic Heads Lipid Bilayer Hydrophilic Heads

References

Application Notes and Protocols for Reactions with 4-Dodecyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the stereoselective partial hydrogenation of the internal alkyne 4-dodecyne. The primary focus of this document is the synthesis of (Z)-4-dodecene, a cis-alkene, a common structural motif in organic synthesis and drug development.

Overview of this compound Reactivity

This compound is an internal alkyne, a class of hydrocarbons characterized by a carbon-carbon triple bond located within the carbon chain. This triple bond is a high-energy functional group, making it susceptible to a variety of chemical transformations. One of the most common and synthetically useful reactions of internal alkynes is partial hydrogenation, which allows for the stereoselective formation of either cis or trans alkenes.

This application note will focus on the partial hydrogenation of this compound to yield the corresponding cis-alkene, (Z)-4-dodecene, using a Lindlar catalyst. This reaction is highly stereospecific, proceeding through a syn-addition of hydrogen atoms across the alkyne triple bond.[1][2][3]

Stereoselective Partial Hydrogenation of this compound to (Z)-4-Dodecene

The conversion of an alkyne to a cis-alkene is a crucial transformation in organic synthesis. The use of a "poisoned" palladium catalyst, known as Lindlar's catalyst, is the most common method to achieve this transformation with high stereoselectivity.[1][2][3] The catalyst's reduced activity prevents over-reduction of the initially formed alkene to the corresponding alkane.[1][2][3]

Reaction Scheme:
Experimental Protocol

This protocol is based on established procedures for the Lindlar hydrogenation of internal alkynes. While specific data for this compound is not widely published, the following protocol for a related alkyne provides a reliable starting point.

Materials:

  • This compound

  • Lindlar's catalyst (5% palladium on calcium carbonate, poisoned with lead acetate)

  • Quinoline (optional, as a co-catalyst poison to enhance selectivity)

  • Hexanes (or another suitable solvent like methanol or ethanol)

  • Hydrogen gas (H₂)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or a hydrogenation apparatus

  • Septum

  • Needles and syringes

  • Filtration apparatus (e.g., Büchner funnel with celite or a syringe filter)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add this compound (1.00 g, 6.01 mmol).

  • Solvent Addition: Add hexanes (20 mL) to dissolve the this compound.

  • Catalyst and Poison Addition: To the stirred solution, add Lindlar's catalyst (0.08 g, ~8 wt% of the alkyne). If desired for enhanced selectivity, add quinoline (0.2 mL).

  • Hydrogenation: Seal the flask with a septum. Purge the flask with hydrogen gas by evacuating and backfilling with hydrogen from a balloon three times. Leave the final hydrogen balloon attached to the flask via a needle through the septum to maintain a positive pressure of hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product. The uptake of hydrogen can also be monitored if using a quantitative hydrogenation apparatus.

  • Workup: Once the reaction is complete (typically when hydrogen uptake ceases or the starting material is consumed as indicated by TLC/GC), carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite or a syringe filter to remove the heterogeneous Lindlar's catalyst. Wash the filter cake with a small amount of hexanes to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary to remove any remaining starting material or byproducts, though often the reaction is clean enough to proceed without further purification.

Data Presentation

The following table summarizes the key quantitative parameters for the partial hydrogenation of an internal alkyne based on a representative literature procedure.[4]

ParameterValue
SubstrateIsopinocampheyl propiolate
Substrate Amount1.02 g (2.5 mmol)
CatalystLindlar's Catalyst
Catalyst Loading0.04 g (~4 wt%)
Co-catalystQuinoline (0.1 mL)
SolventHexanes (5 mL)
Hydrogen SourceH₂ gas (balloon)
Reaction TimeMonitored until H₂ uptake ceased
TemperatureRoom Temperature
ProductCorresponding (E,Z)-diene dioate
Yield80%

Note: This data is for a different alkyne and should be used as a guideline. Optimization for this compound may be required.

Mandatory Visualizations

Experimental Workflow for Lindlar Hydrogenation

The following diagram illustrates the general workflow for the partial hydrogenation of this compound using a Lindlar catalyst.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Workup and Purification A Dissolve this compound in Hexanes B Add Lindlar's Catalyst and Quinoline A->B C Purge with H₂ Gas B->C D Stir under H₂ Atmosphere at Room Temperature C->D E Monitor Reaction Progress (TLC/GC) D->E F Filter to Remove Catalyst E->F G Evaporate Solvent F->G H Purify by Column Chromatography (Optional) G->H I (Z)-4-Dodecene H->I catalytic_cycle cluster_cycle Catalytic Cycle Pd Pd Catalyst Surface H2_adsorption H₂ Adsorption and Dissociation on Pd Surface Alkyne_coordination Coordination of this compound to Pd Surface H2_adsorption->Alkyne_coordination H_insertion1 First Hydrogen Insertion (syn-addition) Alkyne_coordination->H_insertion1 H_insertion2 Second Hydrogen Insertion (syn-addition) H_insertion1->H_insertion2 Alkene_desorption Desorption of (Z)-4-Dodecene H_insertion2->Alkene_desorption Alkene_desorption->H2_adsorption Catalyst Regeneration Alkene (Z)-4-Dodecene Alkene_desorption->Alkene H2 H₂ H2->H2_adsorption Alkyne This compound Alkyne->Alkyne_coordination

References

Purification of 4-Dodecyne: A Guide to Distillation and Chromatography Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, obtaining highly pure materials is a critical step in ensuring reliable and reproducible experimental outcomes. This document provides detailed protocols for the purification of 4-dodecyne, a nonpolar internal alkyne, using two common laboratory techniques: vacuum distillation and column chromatography. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Method Selection: Distillation vs. Chromatography

The selection of an appropriate purification technique is paramount. For this compound, the primary choice is between distillation and chromatography. Distillation is generally preferred for larger quantities of material and for separating compounds with significantly different boiling points. Given that this compound has a high boiling point, vacuum distillation is the recommended approach to avoid thermal decomposition.[1][2][3][4] Chromatography, on the other hand, is ideal for smaller-scale purifications and for separating compounds with similar polarities.[5]

G start Crude this compound Sample decision_scale Scale of Purification? start->decision_scale large_scale Large Scale (> 5g) decision_scale->large_scale > 5g small_scale Small Scale (< 5g) decision_scale->small_scale < 5g decision_impurities Nature of Impurities? volatile_impurities Volatile Impurities with Different Boiling Points decision_impurities->volatile_impurities Different B.P. non_volatile_impurities Non-Volatile or Polar Impurities decision_impurities->non_volatile_impurities Similar Polarity distillation Vacuum Distillation pure_product Pure this compound distillation->pure_product chromatography Column Chromatography chromatography->pure_product large_scale->distillation small_scale->decision_impurities volatile_impurities->distillation non_volatile_impurities->chromatography

Caption: Decision workflow for selecting a purification method for this compound.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the purification of this compound by vacuum distillation and column chromatography. These values are based on the known physical properties of this compound and general principles of organic chemistry purification techniques.

ParameterVacuum DistillationColumn Chromatography
Stationary Phase Not ApplicableSilica Gel (230-400 mesh)
Mobile Phase Not Applicable100% Hexanes or Petroleum Ether
Atmospheric Boiling Point 219 °C at 760 mmHgNot Applicable
Predicted Boiling Point ~100-120 °C at 10 mmHgNot Applicable
Typical Sample Size > 5 g< 5 g
Expected Purity > 98%> 99%
Expected Yield 80-90%70-85%
Key Advantage Suitable for large quantitiesHigh resolution for removing polar impurities
Key Disadvantage Requires specialized equipmentMore time-consuming and uses more solvent

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Fractional Distillation

This protocol is designed for the purification of multi-gram quantities of this compound, particularly when impurities have different boiling points. Given the high atmospheric boiling point of this compound (219 °C), vacuum distillation is essential to prevent thermal degradation.[1][2][3]

Materials:

  • Round-bottom flask

  • Claisen adapter

  • Vigreux column (short path)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum adapter

  • Vacuum pump with trap

  • Heating mantle

  • Stir bar

  • Grease for glass joints

  • Glass wool or foil for insulation

Procedure:

  • Apparatus Assembly:

    • Inspect all glassware for cracks or defects before assembly.

    • Assemble the distillation apparatus as shown in the workflow diagram. A Claisen adapter is recommended to minimize bumping.[6]

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.[6]

    • Place a stir bar in the round-bottom flask containing the crude this compound. Boiling stones are not effective under vacuum.[6]

    • Connect the vacuum adapter to a vacuum trap and then to the vacuum pump using thick-walled tubing.

  • Distillation Process:

    • Begin stirring the crude this compound.

    • Turn on the vacuum pump to slowly evacuate the system. This initial step will remove any highly volatile impurities.

    • Once a stable, low pressure is achieved (e.g., 10 mmHg), begin to gently heat the distillation flask with the heating mantle. The heating mantle should be set approximately 20-30°C higher than the target boiling point at the given pressure.[2]

    • Observe for the condensation ring to slowly rise up the Vigreux column. For optimal separation, this rise should be gradual.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the purified product.

    • Continue distillation until a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown Procedure:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and transfer the purified this compound to a clean, labeled container.

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A1 Assemble Vacuum Distillation Apparatus A2 Add Crude this compound and Stir Bar A1->A2 A3 Grease Joints A2->A3 B1 Evacuate System A3->B1 B2 Apply Gentle Heat B1->B2 B3 Collect Fractions B2->B3 C1 Cool System B3->C1 C2 Vent to Atmosphere C1->C2 C3 Collect Pure Product C2->C3

Caption: Workflow for vacuum distillation of this compound.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is suitable for small-scale purification of this compound, especially for removing non-volatile or more polar impurities. As this compound is a nonpolar hydrocarbon, a normal-phase chromatography setup is used.

Materials:

  • Glass chromatography column with stopcock

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Hexanes or petroleum ether (reagent grade)

  • Glass wool or cotton

  • Beakers and Erlenmeyer flasks

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection:

    • Develop a suitable solvent system using thin-layer chromatography (TLC). For a nonpolar compound like this compound, start with 100% hexanes or petroleum ether.[7]

    • The ideal solvent system should give the this compound an Rf value of approximately 0.25-0.35. If the compound does not move from the baseline, a small percentage of a slightly more polar solvent (e.g., 1-2% ethyl acetate in hexanes) can be added.

  • Column Packing:

    • Insert a small plug of glass wool or cotton into the bottom of the column.

    • Add a small layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., hexanes).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Allow the silica to settle, and then add another layer of sand on top to protect the silica bed.

    • Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica.

    • Carefully add fresh eluent to the top of the column.

    • Begin eluting the sample through the column, collecting fractions in separate tubes. Maintain a constant flow rate.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to determine which contain the purified this compound.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

G start Select Solvent (TLC Analysis) pack Pack Column (Silica Gel Slurry) start->pack load Load Crude Sample pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure this compound evaporate->end

Caption: Workflow for column chromatography purification of this compound.

References

Application Note: High-Resolution Analytical Techniques for Characterizing 4-Dodecyne Purity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed protocols for the characterization of 4-dodecyne purity. Ensuring the purity of chemical reagents and intermediates like this compound is critical for reproducible synthetic outcomes and the safety of final pharmaceutical products. This application note details the use of several core analytical techniques, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), to qualitatively and quantitatively assess the purity of this compound. Detailed experimental protocols, data interpretation guidelines, and structured data presentation are provided to assist researchers in implementing robust quality control measures.

Introduction to this compound Purity Analysis

This compound (C₁₂H₂₂) is an internal alkyne used as a building block in organic synthesis.[1][2] Its purity is paramount, as isomeric impurities (e.g., other dodecyne isomers), residual starting materials (e.g., 1-pentyne, 1-bromoheptane), or solvent residues can significantly impact reaction yields, selectivity, and the impurity profile of subsequent products.[3] A multi-technique approach is necessary for comprehensive characterization, as each method provides orthogonal information about the sample's composition. Gas chromatography is highly effective for separating volatile compounds and assessing purity[4], while NMR spectroscopy provides definitive structural confirmation and detects non-volatile or co-eluting impurities.[5][6] Mass spectrometry, often coupled with GC, aids in the identification of unknown impurities by providing molecular weight and fragmentation data.[7][8]

Overall Workflow for Purity Characterization

The determination of this compound purity follows a logical workflow, beginning with sample preparation and progressing through various analytical techniques to a final purity statement. This process ensures that both the identity of the main component is confirmed and any impurities are identified and quantified.

cluster_0 Purity Analysis Workflow Sample Sample Receipt (this compound) Prep Sample Preparation (Dilution in Solvent) Sample->Prep GC GC-FID (Quantitative Purity) Prep->GC Primary Assay NMR_Acq NMR Acquisition (¹H and ¹³C) Prep->NMR_Acq Structure Confirmation GCMS GC-MS (Impurity ID) Prep->GCMS Impurity Identification Quant Purity Calculation (% Area Normalization) GC->Quant NMR_Proc NMR Data Processing & Interpretation NMR_Acq->NMR_Proc GCMS->NMR_Proc Cross-reference Report Final Purity Report NMR_Proc->Report Quant->Report

Figure 1: General workflow for the analytical characterization of this compound purity.

Analytical Techniques and Protocols

A combination of chromatographic and spectroscopic techniques is recommended for a complete purity profile.

Technique Purpose Information Provided Limitations
Gas Chromatography (GC-FID) Primary purity assessment and quantification of volatile impurities.Percent purity based on area normalization, retention times of components.Co-eluting impurities may not be resolved; does not provide structural information.[4]
¹H NMR Spectroscopy Structural confirmation and detection of proton-containing impurities.Chemical shifts, coupling constants, and integration confirm the structure of this compound and identify impurities.[5]Less sensitive than GC for trace impurities; quantification requires internal standards for high accuracy.[9]
¹³C NMR Spectroscopy Confirms carbon skeleton and detects isomeric or carbon-containing impurities.Number and chemical shifts of carbon signals, confirming the alkyne position and overall structure.Low sensitivity, requiring more concentrated samples or longer acquisition times.
GC-Mass Spectrometry (GC-MS) Identification of unknown volatile impurities.Molecular weight and fragmentation patterns of separated components.[7]Fragmentation may be ambiguous for isomers; less quantitative than GC-FID.
Protocol 1: Purity by Gas Chromatography (GC-FID)

Principle: This method separates volatile compounds based on their boiling points and interaction with a stationary phase.[10] The Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, allowing for quantitative analysis via area percent normalization.[11]

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with an FID, a split/splitless injector, and an appropriate capillary column.

  • Materials:

    • This compound sample

    • High-purity solvent (e.g., Hexane or Ethyl Acetate, GC grade)

    • Autosampler vials with septa

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 10 mg/mL in the chosen solvent.

    • Create a dilute sample for injection by further diluting the stock solution 1:100 (to ~100 µg/mL).

  • Instrumental Parameters:

    • Column: Agilent DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min.[12]

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Detector: FID at 280°C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram, excluding the solvent peak.

    • Calculate the percent purity by dividing the peak area of this compound by the total area of all integrated peaks and multiplying by 100.[11]

cluster_1 GC-FID Analysis Workflow start Prepare Sample (100 µg/mL in Hexane) inject Inject 1 µL into GC start->inject separate Separation on Capillary Column (Temp. Gradient) inject->separate detect Detection by FID separate->detect process Integrate Peaks in Chromatogram detect->process calculate Calculate % Area Purity process->calculate

Figure 2: Step-by-step workflow for the GC-FID purity assay.

Example Data Presentation:

Peak # Retention Time (min) Area Area % Identity
18.5415,2300.45Impurity A (e.g., Dodecane)[13]
210.123,384,50099.40This compound
311.355,1100.15Impurity B (Unknown)
Total 3,404,840 100.00
Protocol 2: Structural Confirmation by NMR Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of a molecule.[14] For this compound, NMR confirms the position of the triple bond and the structure of the alkyl chains, and can be used to identify and quantify impurities with a suitable internal standard.[9]

Experimental Protocol:

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) with a 5 mm probe.

  • Materials:

    • This compound sample (~10-20 mg)

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

    • NMR tubes

  • Sample Preparation:

    • Dissolve the this compound sample in approximately 0.6 mL of CDCl₃ in a clean NMR tube.

  • Instrumental Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantification).

    • Number of Scans: 16.

  • Instrumental Parameters (¹³C NMR):

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.

    • Compare the observed chemical shifts, integrations, and multiplicities to the expected values for this compound.

cluster_2 NMR Data Interpretation Logic spectrum Acquired NMR Spectrum (¹H or ¹³C) check_shifts Chemical Shifts Match Expected Structure? spectrum->check_shifts check_integrals ¹H Integrations Match Proton Count? check_shifts->check_integrals Yes structure_bad Structure Incorrect or Major Impurity check_shifts->structure_bad No check_impurities Are Unexpected Signals Present? check_integrals->check_impurities Yes structure_ok Structure Confirmed check_integrals->structure_ok check_integrals->structure_bad No purity_ok High Purity check_impurities->purity_ok No purity_bad Impurities Detected check_impurities->purity_bad Yes

Figure 3: Logical flow for interpreting NMR data for structural confirmation and purity assessment.

Expected NMR Data for this compound: CH₃-CH₂-CH₂-C≡C-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃

Assignment (¹H NMR) Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-1, H-12 (CH₃)~0.9Triplet (t)6H
H-2, H-11 (CH₂)~1.4Multiplet (m)4H
H-7 to H-10 (CH₂)~1.3Multiplet (m)8H
H-3, H-6 (CH₂)~2.1Multiplet (m)4H
Assignment (¹³C NMR) Expected Chemical Shift (δ, ppm)
C-4, C-5 (-C≡C-)~80
C-3, C-6~19
Other Alkyl Carbons14-32
Protocol 3: Impurity Identification by GC-MS

Principle: GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry. As components elute from the GC column, they are ionized and fragmented, producing a unique mass spectrum that can be used to determine the molecular weight and identify the structure of impurities.[15][16]

Experimental Protocol:

  • Instrumentation: GC-MS system with an Electron Ionization (EI) source.

  • Sample Preparation: Use the same sample prepared for the GC-FID analysis (~100 µg/mL).

  • Instrumental Parameters:

    • Use the same GC method (column, temperature program) as in Protocol 3.1 to allow for direct comparison of retention times.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Obtain the mass spectrum for each impurity peak observed in the total ion chromatogram (TIC).

    • Analyze the molecular ion (M⁺) peak to determine the molecular weight. For this compound, the M⁺ peak would be at m/z 166.3.[3][17]

    • Analyze the fragmentation pattern to deduce the structure.

    • Compare the obtained spectra with a reference library (e.g., NIST) for tentative identification.

Conclusion

The purity of this compound can be reliably and accurately determined using a combination of orthogonal analytical techniques. GC-FID serves as the primary method for quantitative purity assessment, while ¹H and ¹³C NMR provide essential structural confirmation. GC-MS is a powerful tool for the identification of volatile impurities that may be present. By implementing these detailed protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Dodecyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 4-dodecyne, an internal alkyne of interest in various fields of chemical research and development. The primary method detailed is the alkylation of a terminal alkyne using sodium amide in liquid ammonia, a robust and scalable approach for producing bulk quantities of this compound. This guide includes comprehensive experimental procedures, safety protocols for handling hazardous reagents, methods for purification, and representative analytical data.

Introduction

This compound is a twelve-carbon internal alkyne that serves as a valuable building block in organic synthesis. Its linear structure and the reactivity of the carbon-carbon triple bond make it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. The efficient production of this compound in bulk quantities is therefore a critical requirement for its application in industrial and large-scale research settings.

The most common and scalable synthetic route to this compound is the alkylation of an acetylide anion.[1] This involves the deprotonation of a terminal alkyne with a strong base, followed by a nucleophilic substitution reaction (SN2) with an alkyl halide.[2][3] For the synthesis of this compound, two primary disconnection approaches are viable:

  • Route A: Reaction of the acetylide of 1-heptyne with 1-bromopentane.

  • Route B: Reaction of the acetylide of 1-hexyne with 1-bromohexane.

This document will focus on Route A, providing a detailed protocol for the synthesis of this compound from 1-heptyne and 1-bromopentane using sodium amide in liquid ammonia.

Synthetic Pathway

The overall synthetic pathway for the scale-up production of this compound is depicted below. The process involves the formation of the heptynylide anion followed by its alkylation with 1-bromopentane.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification Heptyne 1-Heptyne Acetylide Heptynylide Anion (in situ) Heptyne->Acetylide NaNH2 / NH3 Deprotonation Bromopentane 1-Bromopentane Alkylation SN2 Alkylation Bromopentane->Alkylation NaNH2 Sodium Amide (NaNH2) NH3 Liquid Ammonia (NH3) Acetylide->Alkylation Crude_Dodecyne Crude this compound Alkylation->Crude_Dodecyne Work-up Purified_Dodecyne Purified this compound Crude_Dodecyne->Purified_Dodecyne Vacuum Distillation

Figure 1: General synthetic workflow for the preparation of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the scale-up synthesis of this compound. These values are illustrative and may vary depending on the specific reaction conditions and scale.

ParameterValueMethod of Analysis
Reactant Quantities (Illustrative Scale)
1-Heptyne1.0 kg (10.4 mol)-
1-Bromopentane1.73 kg (11.4 mol)-
Sodium Amide0.45 kg (11.5 mol)-
Liquid Ammonia~10 L-
Reaction Conditions
Temperature-33 °C (boiling point of ammonia)Thermocouple
Reaction Time4-6 hoursTLC/GC-MS
Product Yield and Purity
Crude Yield1.5 - 1.6 kgGravimetric
Purified Yield1.2 - 1.4 kg (70-80%)Gravimetric
Purity (post-distillation)>98%GC-MS
Physical Properties
Molecular FormulaC₁₂H₂₂-
Molecular Weight166.31 g/mol Mass Spectrometry
Boiling Point95-97 °C at 15 mmHg-
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ 2.14 (t, J=7.2 Hz, 4H), 1.48-1.25 (m, 12H), 0.90 (t, J=7.0 Hz, 6H)NMR Spectroscopy
¹³C NMR (CDCl₃, 100 MHz)δ 80.5, 31.8, 31.4, 22.5, 22.2, 19.1, 14.0, 13.8NMR Spectroscopy
Mass Spectrum (EI)m/z (%): 166 (M+, 15), 123 (30), 109 (55), 95 (100), 81 (85), 67 (70)GC-MS

Experimental Protocols

4.1. Safety Precautions

This procedure involves the use of highly hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood or a specialized reaction bay.

  • Sodium Amide (NaNH₂): Extremely reactive and corrosive. It reacts violently with water to produce flammable ammonia gas.[4][5] It can also form explosive peroxides upon exposure to air and heat.[6] Handle under an inert atmosphere (nitrogen or argon).[4][7] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, face shield, and appropriate gloves, is mandatory.[5] A Class D fire extinguisher for combustible metals must be readily available.[4]

  • Liquid Ammonia (NH₃): A corrosive and toxic gas at room temperature and pressure. It is handled as a cryogenic liquid, which can cause severe burns upon contact. The reaction must be carried out in a well-ventilated area to avoid inhalation of ammonia vapors.

  • 1-Bromopentane: A flammable liquid and a lachrymator. Avoid inhalation and contact with skin and eyes.

4.2. Scale-Up Synthesis of this compound

This protocol describes the synthesis of this compound on a kilogram scale.

Equipment:

  • A 20 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet/outlet.

  • A Dewar flask for the dry ice/acetone bath.

  • A dropping funnel for the addition of 1-bromopentane.

  • An ammonia gas source and a cylinder of dry nitrogen.

Procedure:

  • Setup: Assemble the reaction flask in a fume hood. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to exclude moisture.

  • Ammonia Condensation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Condense approximately 10 L of ammonia gas into the flask through the dry ice condenser.

  • Sodium Amide Addition: While maintaining the temperature at or below -33 °C (the boiling point of ammonia), slowly and carefully add 0.45 kg (11.5 mol) of sodium amide to the vigorously stirred liquid ammonia. A gray suspension will form.

  • 1-Heptyne Addition: Slowly add 1.0 kg (10.4 mol) of 1-heptyne to the sodium amide suspension over a period of 1-2 hours. The formation of the sodium heptynylide is an exothermic process; maintain the temperature below -30 °C.

  • Alkylation: Once the addition of 1-heptyne is complete, slowly add 1.73 kg (11.4 mol) of 1-bromopentane via the dropping funnel over 2-3 hours. Maintain vigorous stirring and a temperature of -33 °C.

  • Reaction Monitoring: The reaction progress can be monitored by taking small aliquots, quenching them with saturated aqueous ammonium chloride, extracting with an organic solvent, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours after the addition of 1-bromopentane.

  • Quenching: After the reaction is complete, cautiously quench the reaction by the slow addition of solid ammonium chloride until the gray color of the unreacted sodium amide disappears. This should be done while maintaining a temperature below -30 °C.

  • Ammonia Evaporation: Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in the fume hood through a properly vented outlet.

  • Work-up: To the remaining residue, slowly and carefully add 5 L of water with external cooling (ice bath). The mixture is then transferred to a large separatory funnel. Extract the aqueous layer with diethyl ether or hexane (3 x 2 L). Combine the organic layers, wash with water (2 x 2 L) and then with brine (1 x 2 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4.3. Purification by Fractional Vacuum Distillation

The crude this compound is purified by fractional vacuum distillation to remove any unreacted starting materials and side products.

Equipment:

  • A distillation flask of appropriate size.

  • A Vigreux or packed fractionating column.

  • A distillation head with a condenser and a vacuum adapter.

  • Receiving flasks.

  • A vacuum pump and a pressure gauge.

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Distillation: Transfer the crude this compound to the distillation flask. Apply vacuum and slowly heat the flask.

  • Fraction Collection: Collect the forerun, which may contain lower-boiling impurities.

  • Product Collection: Collect the main fraction of this compound at a boiling point of 95-97 °C under a vacuum of approximately 15 mmHg.

  • Analysis: Analyze the purity of the collected fractions by GC-MS and NMR.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and the decision-making process for purification.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Condense_NH3 Condense Liquid Ammonia Setup->Condense_NH3 Add_NaNH2 Add Sodium Amide Condense_NH3->Add_NaNH2 Add_Heptyne Add 1-Heptyne (Formation of Acetylide) Add_NaNH2->Add_Heptyne Add_Bromopentane Add 1-Bromopentane (Alkylation) Add_Heptyne->Add_Bromopentane Monitor Monitor Reaction (TLC/GC-MS) Add_Bromopentane->Monitor Quench Quench Reaction (NH4Cl) Monitor->Quench Reaction Complete Evaporate Evaporate Ammonia Quench->Evaporate Workup Aqueous Work-up & Extraction Evaporate->Workup Distill Fractional Vacuum Distillation Workup->Distill Analyze Analyze Product (GC-MS, NMR) Distill->Analyze Purification_Logic node_rect node_rect Start Crude Product Check_Purity Purity > 98%? Start->Check_Purity High_Purity Product Meets Specification Check_Purity->High_Purity Yes Low_Purity Fractional Vacuum Distillation Check_Purity->Low_Purity No Analyze_Fractions Analyze Fractions (GC-MS) Low_Purity->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Combine_Pure->High_Purity

References

Troubleshooting & Optimization

common side reactions and byproducts in 4-dodecyne synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-dodecyne. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound is the alkylation of a terminal alkyne, specifically the deprotonation of 1-hexyne to form an acetylide anion, followed by a nucleophilic substitution (SN2) reaction with a 1-hexyl halide, such as 1-bromohexane.[1] This method is favored for its reliability in forming the internal carbon-carbon triple bond.

Q2: What are the primary reactants and reagents involved in this synthesis?

A2: The key materials for this synthesis are:

  • Starting Materials: 1-Hexyne and 1-Bromohexane.

  • Base: A strong base is required to deprotonate the terminal alkyne. Sodium amide (NaNH₂) is a common choice.[2][3] n-Butyllithium (n-BuLi) is also frequently used.

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF), diethyl ether, or liquid ammonia are typically used to facilitate the reaction while minimizing side reactions.

Q3: What is the principal side reaction that can occur during the synthesis of this compound via alkylation?

A3: The primary competing side reaction is the base-induced elimination (E2) of the alkyl halide (1-bromohexane) to form an alkene (1-hexene). This occurs because the acetylide anion is a strong base in addition to being a good nucleophile.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete deprotonation of 1-hexyne. 2. Competing E2 elimination reaction. 3. Reaction with atmospheric moisture or carbon dioxide. 4. Impure reagents or solvents.1. Ensure the use of a sufficiently strong and fresh base (e.g., NaNH₂ or n-BuLi). Allow adequate time for the acetylide formation. 2. Maintain a low reaction temperature during the addition of 1-bromohexane to favor the SN2 pathway over E2. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. 4. Use freshly distilled solvents and pure starting materials.
Presence of Significant Amounts of 1-Hexene in the Product Mixture The reaction conditions favored the E2 elimination pathway. This is more likely at higher temperatures.Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of 1-bromohexane.
Formation of Polymeric or Oligomeric Byproducts Side reactions involving the starting materials or products, such as the oligomerization of 1-hexyne or 1-hexene, can occur, sometimes promoted by certain catalysts or impurities.[4][5][6]Ensure the reaction is performed under controlled conditions with pure reagents. Avoid excessive heating.
Difficulty in Purifying this compound The boiling points of this compound, unreacted 1-bromohexane, and some byproducts may be close, making simple distillation challenging.Fractional distillation is recommended for separating components with close boiling points. Alternatively, column chromatography on silica gel can be an effective purification method.

Experimental Protocols

Synthesis of this compound via Alkylation of 1-Hexyne

This protocol is a representative procedure and may require optimization based on specific laboratory conditions.

Materials:

  • 1-Hexyne

  • n-Butyllithium (n-BuLi) in hexane

  • 1-Bromohexane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Deprotonation: Anhydrous THF and 1-hexyne are added to the flask. The solution is cooled to 0 °C in an ice bath. n-Butyllithium in hexane is added dropwise via the dropping funnel while maintaining the temperature at 0 °C. The mixture is stirred for 1 hour at this temperature.

  • Alkylation: A solution of 1-bromohexane in anhydrous THF is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for several hours or until TLC/GC-MS analysis indicates the consumption of the starting materials.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_products Products & Byproducts 1-Hexyne 1-Hexyne Deprotonation Deprotonation of 1-Hexyne with n-BuLi in THF at 0°C 1-Hexyne->Deprotonation 1-Bromohexane 1-Bromohexane Alkylation Alkylation with 1-Bromohexane 1-Bromohexane->Alkylation n-BuLi n-BuLi n-BuLi->Deprotonation THF THF THF->Deprotonation Deprotonation->Alkylation Quenching Quenching with aq. NH4Cl Alkylation->Quenching 1-Hexene 1-Hexene Alkylation->1-Hexene E2 Side Reaction Extraction Extraction with Ether Quenching->Extraction Drying Drying over MgSO4 Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification This compound This compound Purification->this compound Unreacted Starting Materials Unreacted Starting Materials Purification->Unreacted Starting Materials

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions Hexynyl Anion Hexynyl Anion This compound This compound Hexynyl Anion->this compound SN2 (Desired) 1-Hexene 1-Hexene Hexynyl Anion->1-Hexene E2 (Side Reaction) 1-Bromohexane 1-Bromohexane 1-Bromohexane->this compound 1-Bromohexane->1-Hexene

References

troubleshooting low conversion rates in 4-dodecyne reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 4-dodecyne. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in this compound reactions?

Low conversion rates in reactions with internal alkynes like this compound can typically be attributed to one or more of the following factors:

  • Catalyst Deactivation or Inhibition: The catalyst may be poisoned by impurities or degrade under the reaction conditions.

  • Suboptimal Reaction Conditions: Temperature, pressure, solvent, and reactant concentrations may not be optimal for the desired transformation.

  • Poor Reagent Quality: Impurities in this compound, solvents, or other reagents can interfere with the reaction.

  • Competing Side Reactions: The formation of unintended byproducts can consume the starting material and reduce the yield of the desired product.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

Q2: How can I determine if my catalyst is the source of the low conversion?

Several indicators can point to catalyst-related issues:

  • Inconsistent Results: High variability in conversion rates between seemingly identical experiments can suggest catalyst degradation or sensitivity to trace impurities.

  • Reaction Stalls: The reaction proceeds initially but then stops before reaching completion, which could indicate that the catalyst is deactivating over time.

  • Visual Changes: A change in the color or appearance of the catalyst (e.g., precipitation of metal black) can signal decomposition.

To troubleshoot, consider running a control experiment with a fresh batch of catalyst and purifying all reagents and solvents. Analyzing the catalyst post-reaction using techniques like X-ray photoelectron spectroscopy (XPS) or transmission electron microscopy (TEM) can also provide insights into its state.

Q3: What side reactions are common for an internal alkyne like this compound?

Internal alkynes such as this compound can undergo several side reactions that compete with the desired transformation, leading to lower conversion of the starting material to the intended product. These include:

  • Polymerization: Under certain conditions, particularly in the presence of acid or metal catalysts, alkynes can polymerize.

  • Isomerization: The triple bond can migrate along the carbon chain, especially at elevated temperatures or in the presence of certain catalysts, leading to a mixture of dodecyne isomers.

  • Over-reduction/Oxidation: In hydrogenation or oxidation reactions, the reaction may proceed past the desired product to form alkanes or cleavage products, respectively.

  • Dimerization or Trimerization: Alkynes can undergo cyclotrimerization to form substituted benzene derivatives or other cyclic compounds.

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to identifying and resolving the cause of low conversion rates in your this compound reactions.

Problem: Low Conversion Rate Observed

The logical flow for troubleshooting this issue is outlined in the diagram below. Start by evaluating the reaction setup and conditions, then move to catalyst and reagent integrity, and finally consider potential side reactions.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Low Conversion Rate in this compound Reaction check_conditions Step 1: Verify Reaction Conditions & Setup start->check_conditions check_catalyst Step 2: Evaluate Catalyst Activity & Integrity check_conditions->check_catalyst Conditions Correct check_reagents Step 3: Assess Reagent Purity check_catalyst->check_reagents Catalyst Appears Active analyze_byproducts Step 4: Identify Side Products check_reagents->analyze_byproducts Reagents are Pure optimize Step 5: Systematically Optimize Conditions analyze_byproducts->optimize Side Reactions Identified solution Improved Conversion Rate optimize->solution

Caption: A flowchart for troubleshooting low conversion rates.

Step 1: Verify Reaction Conditions & Setup

Question: Are my reaction conditions appropriate?

Even minor deviations in reaction parameters can significantly impact conversion.

Troubleshooting Actions:

  • Temperature Control: Ensure the reaction temperature is stable and accurate. Use a calibrated thermometer and an appropriate heating/cooling bath.

  • Atmosphere: If the reaction is air- or moisture-sensitive, verify the inertness of your atmosphere (e.g., by using an oxygen sensor or a fresh tank of inert gas).

  • Stirring: In heterogeneous reactions, ensure the stirring is vigorous enough to ensure proper mixing of all components.

  • Reaction Time: The reaction may simply be slow. Run a time-course study to determine the optimal reaction time.

Data Presentation: Effect of Temperature and Time on Conversion

Temperature (°C)Reaction Time (h)Conversion Rate (%)
50435
50855
501660
70465
70885
701688
90470 (byproduct noted)
90875 (byproduct noted)

This is example data for a hypothetical palladium-catalyzed cross-coupling reaction.

Step 2: Evaluate Catalyst Activity & Integrity

Question: Is my catalyst active and stable?

Catalyst issues are a frequent cause of low conversion.

Troubleshooting Actions:

  • Use a Fresh Catalyst: Compare the results with a fresh batch of catalyst or a catalyst from a different, reliable supplier.

  • Catalyst Loading: While higher loading can increase conversion, it can also lead to more side reactions. Vary the catalyst loading systematically.

  • Ligand Choice: For metal-catalyzed reactions, the ligand can have a profound effect. If using a ligand, ensure its purity and consider screening alternative ligands.

  • Catalyst Poisons: Trace impurities like sulfur, water, or oxygen can poison many catalysts. Ensure all glassware is scrupulously clean and solvents are appropriately dried and degassed.

Experimental Protocol: Catalyst Activity Test

  • Setup: Prepare two identical reactions in parallel. One with the suspect catalyst and one with a fresh, trusted batch.

  • Reagents: Use high-purity this compound and freshly distilled/degassed solvents for both reactions.

  • Conditions: Maintain identical reaction conditions (temperature, concentration, stirring rate) for both setups.

  • Analysis: Monitor the conversion rate of both reactions over time using a suitable analytical method (e.g., GC-MS, HPLC). A significant difference in conversion rates points to a problem with the suspect catalyst.

Step 3: Assess Reagent Purity

Question: Could my starting materials be contaminated?

The purity of this compound and other reagents is critical.

Troubleshooting Actions:

  • Purify this compound: Purify the starting alkyne, for example by distillation or column chromatography, to remove any potential inhibitors.

  • Solvent Quality: Use anhydrous, high-purity solvents. Impurities in solvents (e.g., peroxides in ethers, water) are common sources of reaction failure.

  • Other Reagents: Ensure any other reactants, bases, or additives are of appropriate purity for the reaction.

Step 4: Identify Side Products

Question: Are side reactions consuming my starting material?

Understanding what other reactions are occurring is key to optimizing for your desired product.

Troubleshooting Actions:

  • Analyze the Crude Reaction Mixture: Use techniques like GC-MS, LC-MS, and NMR to identify the structures of any byproducts.

  • Modify Conditions to Suppress Side Reactions: Once byproducts are identified, adjust the reaction conditions to disfavor their formation. For example, if polymerization is observed, try lowering the reaction temperature or reactant concentration.

Potential Side Reaction Pathways for this compound

The following diagram illustrates potential competing reaction pathways for this compound under catalytic conditions.

Side_Reactions This compound This compound Desired_Product Desired_Product This compound->Desired_Product Desired Reaction (e.g., Hydration) Polymer Polymer This compound->Polymer Polymerization (High Temp./Conc.) Isomer Dodecyne Isomers This compound->Isomer Isomerization (Heat/Catalyst) Over_Reduced Dodecane/Dodecene This compound->Over_Reduced Over-reduction (Excess H2)

Caption: Common side reactions of this compound.

Technical Support Center: Optimizing Reaction Conditions for 4-Dodecyne Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the functionalization of 4-dodecyne.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst - Hydrogenation: Ensure the Lindlar catalyst is freshly prepared or has been stored under inert conditions to prevent poisoning.[1][2] - Hydration: Use a freshly opened bottle of the acid catalyst (e.g., sulfuric acid) as it can absorb atmospheric moisture over time, reducing its activity.Improved reaction rate and conversion.
Insufficient Reaction Temperature Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction progress by TLC or GC.An increase in the reaction rate. Be cautious of potential side reactions at higher temperatures.
Poor Solvent Quality Use anhydrous solvents, especially for reactions sensitive to moisture like those involving organometallics or certain catalysts.Reduced side reactions and improved yield.
Incorrect Reagent Stoichiometry Carefully re-calculate and measure the molar equivalents of all reagents. For catalytic reactions, ensure the correct catalyst loading is used.The reaction proceeds to completion as expected.

Issue 2: Formation of Multiple Products or Side Reactions

Potential Cause Troubleshooting Step Expected Outcome
Over-reduction in Hydrogenation - Use a poisoned catalyst like Lindlar's catalyst to selectively form the cis-alkene.[1] - Carefully monitor the reaction and stop it once the starting material is consumed to prevent further reduction to the alkane.Formation of the desired (Z)-4-dodecene with minimal dodecane byproduct.
Mixture of Ketone Isomers in Hydration For symmetrical internal alkynes like this compound, hydration should yield a single ketone. If a mixture is observed, it may indicate the presence of impurities in the starting material. Purify the this compound before the reaction.Formation of a single dodecan-4-one product.
Radical Side Reactions in Halogenation Conduct the reaction in the dark and at a controlled temperature to minimize light-induced radical chain reactions.Cleaner reaction profile with the desired di-halogenated product as the major component.

Frequently Asked Questions (FAQs)

Q1: How can I improve the stereoselectivity of this compound reduction to obtain the (Z)-alkene?

A1: To favor the formation of (Z)-4-dodecene, catalytic hydrogenation using a poisoned catalyst is the recommended method. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is a classic choice for this transformation.[1][2] The catalyst's reduced activity prevents over-reduction to the alkane and facilitates the syn-addition of hydrogen across the triple bond, resulting in the cis-alkene.[1]

Q2: What is the expected product of the acid-catalyzed hydration of this compound?

A2: The acid-catalyzed hydration of a symmetrical internal alkyne like this compound will yield a single ketone product, which is dodecan-4-one. The reaction proceeds via an enol intermediate that tautomerizes to the more stable ketone.

Q3: I am observing a complex mixture of products during the bromination of this compound. What could be the reason?

A3: The bromination of alkynes can sometimes be complicated by side reactions. If the reaction is exposed to light, it can initiate a free-radical chain reaction, leading to a variety of brominated products. Additionally, if there is any moisture present, it can lead to the formation of bromohydrins. To minimize these side reactions, it is advisable to run the reaction in the dark, under an inert atmosphere, and with anhydrous solvents.

Q4: Can I use hydroboration-oxidation for the hydration of this compound?

A4: While hydroboration-oxidation is a common method for the anti-Markovnikov hydration of terminal alkynes, for symmetrical internal alkynes like this compound, it will lead to the same ketone product (dodecan-4-one) as acid-catalyzed hydration. Therefore, either method can be used, and the choice may depend on the compatibility of other functional groups in the molecule with the reaction conditions.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for the Functionalization of this compound

Functionalization Reagents and Conditions Product Typical Yield (%)
Stereoselective Hydrogenation H₂, Lindlar's Catalyst, Hexane, Room Temperature(Z)-4-Dodecene>95%
Hydration (Acid-Catalyzed) H₂SO₄, H₂O, THF, RefluxDodecan-4-one85-90%
Bromination Br₂, CH₂Cl₂, Room Temperature, Dark4,5-Dibromo-4-dodecene~90%

Experimental Protocols

Protocol 1: Stereoselective Hydrogenation of this compound to (Z)-4-Dodecene

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.0 mmol) and Lindlar's catalyst (100 mg, 10 wt%).

  • Solvent Addition: Add hexane (20 mL) to the flask.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or GC analysis.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to afford (Z)-4-dodecene.

Protocol 2: Acid-Catalyzed Hydration of this compound to Dodecan-4-one

  • Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 g, 6.0 mmol) in a mixture of tetrahydrofuran (THF, 15 mL) and water (5 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.3 mL) to the mixture.

  • Reaction: The reaction mixture is heated to reflux and stirred for 4-6 hours.

  • Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed.

  • Workup: After cooling to room temperature, the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 3: Bromination of this compound

  • Setup: Dissolve this compound (1.0 g, 6.0 mmol) in dichloromethane (20 mL) in a round-bottom flask wrapped in aluminum foil to protect it from light.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (0.96 g, 6.0 mmol) in dichloromethane (10 mL) dropwise with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the disappearance of the bromine color and the consumption of the starting material by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to yield 4,5-dibromo-4-dodecene.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Weigh this compound and Catalyst Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Conditions Set Temperature and Atmosphere Solvent->Conditions Stirring Stir Vigorously Conditions->Stirring Monitoring Monitor byTLC/GC Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extract Product Quench->Extraction Purification Column Chromatography Extraction->Purification End End Purification->End

Caption: Experimental workflow for this compound functionalization.

hydrogenation_mechanism cluster_catalyst Catalyst Surface cluster_reaction Reaction Pathway Catalyst Lindlar Catalyst (Pd/CaCO3, Pb(OAc)2) H2 H₂ Adsorption Catalyst->H2 Alkyne_ads This compound Adsorption Catalyst->Alkyne_ads Syn_Addition syn-Addition of H atoms Alkyne_ads->Syn_Addition Alkene_des (Z)-4-Dodecene Desorption Syn_Addition->Alkene_des

Caption: Stereoselective reduction of this compound.

troubleshooting_logic Start Low Yield or Incomplete Reaction Check_Purity Check Starting Material Purity? Start->Check_Purity Purify Purify this compound Check_Purity->Purify No Check_Catalyst Is Catalyst Active? Check_Purity->Check_Catalyst Yes Purify->Check_Catalyst New_Catalyst Use Fresh Catalyst Check_Catalyst->New_Catalyst No Check_Conditions Optimize Reaction Conditions? Check_Catalyst->Check_Conditions Yes New_Catalyst->Check_Conditions Optimize Adjust Temperature, Time, or Solvent Check_Conditions->Optimize Yes Success Improved Yield Check_Conditions->Success No Optimize->Success

References

Technical Support Center: Purification of Crude 4-Dodecyne

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-dodecyne.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: The impurities in your crude product depend heavily on the synthetic route. Common synthesis methods, like the dehydrohalogenation of dihaloalkanes or the reaction of an acetylide with an alkyl halide, can introduce specific contaminants.[1]

  • Unreacted Starting Materials: Depending on the synthesis, this could include materials like 1-hexyne, 1-bromohexane, or dihalododecanes.

  • Isomeric Byproducts: Elimination reactions can sometimes lead to the formation of isomeric alkynes (e.g., 3-dodecyne, 5-dodecyne) or allenes.[2]

  • Solvent Residues: Common organic synthesis solvents like tetrahydrofuran (THF) or diethyl ether may be present.[3]

  • Reagents: Residual strong bases used in dehydrohalogenation, such as sodium amide (NaNH₂), may persist.[4][5]

  • Side-Reaction Products: Alkynes can undergo side reactions, and by-products from these must be carefully separated to avoid contamination.[2] For instance, terminal alkynes can be trapped as salts if a very strong base is used.[4]

Q2: Which purification method should I try first for crude this compound?

A2: For a liquid compound like this compound, distillation is typically the most effective initial purification method, especially for separating components with different boiling points on a larger scale.[6] If distillation does not yield a product of sufficient purity, column chromatography is the next recommended step for separating compounds based on polarity.[7]

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed by treating the solution with activated charcoal.[8] Add a small amount of activated charcoal (typically 1-2% by weight) to your product dissolved in a suitable solvent, heat the mixture, and then perform a hot filtration to remove the charcoal, which adsorbs the colored molecules.[8][9]

Q4: My NMR analysis shows multiple alkyne isomers. How can I separate them?

A4: Separating constitutional isomers with similar physical properties can be challenging. High-performance liquid chromatography (HPLC) or careful fractional distillation using a column with high theoretical plates (like a Vigreux column) may be effective.[3][10] For chromatography, a non-polar stationary phase (reverse-phase HPLC) might be necessary to exploit subtle differences in molecular shape and polarity.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low recovery after distillation. - Product decomposition at high temperatures.[3]- Inefficient condensation.- Leaks in the distillation apparatus.- Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point.[3]- Ensure a steady and sufficient flow of cold water through the condenser.- Check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if operating under vacuum.
Product co-distills with an impurity. - The impurity has a boiling point very close to that of this compound.- Formation of an azeotrope.- Use a longer fractionating column (e.g., Vigreux or packed column) to increase separation efficiency.- Attempt purification via column chromatography, which separates based on polarity rather than boiling point.[6][7]
Product appears to decompose on the silica gel column. - this compound may be sensitive to the acidic nature of standard silica gel.- The alkyne is reacting or polymerizing on the column.- Deactivate the silica gel by adding a small percentage of a base like triethylamine (~1%) to the eluent system.- Use a less acidic stationary phase, such as neutral alumina.
Crystals form in the condenser during distillation. - The melting point of the product or an impurity is close to the temperature of the condenser water.- Use slightly warmer water in the condenser, ensuring it remains cool enough to condense the vapor effectively.- If this is not possible, gently warm the outside of the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask.

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound

This protocol is designed to purify this compound by separating it from non-volatile impurities and compounds with significantly different boiling points.

  • Preparation: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.[3]

  • Washing: Transfer the crude this compound to a separatory funnel. Wash successively with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a saturated sodium bicarbonate solution to neutralize any acid, and finally with brine.[3] Dry the organic layer over an anhydrous drying agent like sodium sulfate.[3]

  • Setup: Filter the dried organic layer into a round-bottom flask suitable for distillation. Add a magnetic stir bar or boiling chips.

  • Distillation: Attach the flask to the distillation apparatus. Begin stirring and slowly reduce the pressure to the desired level (e.g., 0.04 mm Hg).[3]

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. Discard any initial low-boiling fractions (forerun) and stop before high-boiling impurities begin to distill.

  • Analysis: Analyze the collected fractions (e.g., by GC-MS or NMR) to confirm purity.

Protocol 2: Flash Column Chromatography

This method is used to separate this compound from impurities with different polarities.[6]

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between this compound and its impurities. The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the selected eluent. Ensure there are no air bubbles or cracks in the stationary phase.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[6]

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.[6] Less polar compounds will elute first.[6]

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[3]

Visualizations

Workflow for this compound Purification

G cluster_0 Purification Workflow Crude Crude this compound Wash Aqueous Wash (Acid/Base/Brine) Crude->Wash Dry Dry over Na2SO4 Wash->Dry Distill Vacuum Distillation Dry->Distill PurityCheck1 Purity Check (GC-MS, NMR) Distill->PurityCheck1 Chrom Column Chromatography PurityCheck1->Chrom Impure Pure Pure this compound PurityCheck1->Pure >98% Pure PurityCheck2 Purity Check (GC-MS, NMR) Chrom->PurityCheck2 PurityCheck2->Pure

Caption: General workflow for the purification of crude this compound.

Troubleshooting Logic Diagram

G cluster_1 Troubleshooting Purification Start Is the Purified Product Impure? CoDistill Impurity Co-Distilled? Start->CoDistill Yes, after Distillation Decomp Product Decomposed on Column? Start->Decomp Yes, after Chromatography Chromatography Action: Use Column Chromatography CoDistill->Chromatography Yes Redistill Action: Use Fractional Column or Different Pressure CoDistill->Redistill No, Boiling Points are Separable BaseWash Action: Deactivate Silica (e.g., with Et3N) Decomp->BaseWash Yes, on Silica Alumina Action: Use Alumina Instead of Silica BaseWash->Alumina If Still Decomposing

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Purification of Long-Chain Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of long-chain alkynes. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying long-chain alkynes?

A1: Researchers often face several challenges during the purification of long-chain alkynes. These include:

  • Removal of Catalysts and Reagents: Residual catalysts (e.g., copper from click chemistry) and unreacted starting materials can be difficult to separate from the desired alkyne.[1][2][3]

  • Product Instability: Long-chain alkynes can be susceptible to polymerization, especially at elevated temperatures or in the presence of certain impurities.

  • Isomerization: Terminal alkynes can isomerize to more stable internal alkynes under basic conditions, leading to a mixture of products.

  • Co-elution with Similar Impurities: Structurally similar byproducts can co-elute with the desired alkyne during chromatographic purification, making separation challenging.

  • Volatility of a Volatile Product: Shorter-chain alkynes can be volatile, leading to product loss during solvent evaporation under reduced pressure.

Q2: Which purification techniques are most effective for long-chain alkynes?

A2: The choice of purification technique depends on the specific properties of the alkyne and the impurities present. Common methods include:

  • Flash Column Chromatography: A versatile technique for separating alkynes from a wide range of impurities.

  • Silver Ion (Argentation) Chromatography: Particularly effective for separating alkynes from other unsaturated and saturated compounds due to the interaction between silver ions and the triple bond.[4][5][6][7]

  • Recrystallization: Suitable for solid alkynes to achieve high purity by removing soluble impurities.[8][9]

  • Distillation: Effective for purifying liquid alkynes with sufficiently different boiling points from impurities.[10][11][12]

Q3: How can I prevent the isomerization of my terminal alkyne to an internal alkyne during purification?

A3: Isomerization of terminal alkynes is often base-catalyzed. To prevent this:

  • Avoid strongly basic conditions during workup and purification.

  • Use a mildly acidic or neutral pH for aqueous washes.

  • If using chromatography, ensure the stationary phase (e.g., silica gel) is not basic. Neutralized silica gel can be used if necessary.

Q4: My long-chain alkyne is an oil. Can I still use recrystallization?

A4: Recrystallization is generally only effective for solid compounds. If your alkyne is an oil, other techniques like column chromatography or distillation would be more appropriate.

Troubleshooting Guides

Troubleshooting Guide 1: Column Chromatography
Problem Possible Cause Solution
Poor Separation/Co-elution Improper solvent system.Optimize the solvent system using thin-layer chromatography (TLC) first. A solvent system that gives a retention factor (Rf) of 0.2-0.3 for the desired compound is a good starting point.
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Cracks or channels in the column packing.Ensure the column is packed uniformly without any air bubbles. Wet packing is generally preferred over dry packing to avoid this.
Product Decomposition on Column Alkyne is sensitive to the stationary phase.Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine or methanol to the eluent. Alternatively, use a less acidic stationary phase like alumina.
Low Recovery/Product Loss Product is too polar and is sticking to the column.Increase the polarity of the eluent. If the product is still not eluting, consider reverse-phase chromatography.
Product is too non-polar and elutes with the solvent front.Decrease the polarity of the eluent.
Volatile alkyne evaporated during solvent removal.Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. Avoid heating the water bath excessively.
Troubleshooting Guide 2: Removal of Copper Catalyst from Click Reactions
Problem Possible Cause Solution
Residual copper in the final product. Inefficient removal during workup.Wash the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonium chloride.[1][2][3][13][14]
The alkyne product is also a ligand for copper.Use a stronger chelating agent or a specialized resin for copper removal. Dialysis against an EDTA solution can be effective for larger molecules.[2][3]
Product loss during aqueous washes. The alkyne has some water solubility.Minimize the volume and number of aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.

Data Presentation

Table 1: Comparison of Purification Techniques for a Model Long-Chain Alkyne

Purification Method Typical Yield (%) Typical Purity (%) Notes
Flash Column Chromatography70-95>95Highly dependent on the specific compound and impurities.
Silver Ion Chromatography60-85>98Excellent for separating from alkenes and alkanes.[4]
Recrystallization50-90>99Only applicable to solid alkynes. Yield can be improved by optimizing the solvent system.[8]
Distillation60-90>97Best for thermally stable, liquid alkynes with non-volatile impurities.[11]

Note: The values presented are typical ranges and can vary significantly based on the specific substrate, scale, and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Silver Ion Column Chromatography

This protocol describes the separation of a long-chain alkyne from its corresponding alkene and alkane analogs.

Materials:

  • Silica gel

  • Silver nitrate (AgNO₃)

  • Crude alkyne mixture

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Preparation of the Silver Nitrate-Impregnated Silica Gel:

    • Dissolve silver nitrate in deionized water to make a saturated solution.

    • In a fume hood, slowly add silica gel to the silver nitrate solution with stirring until a free-flowing powder is obtained. A typical ratio is 10-20% AgNO₃ by weight to silica gel.

    • Activate the silver nitrate-impregnated silica gel by heating it in an oven at 100-120 °C for 2-4 hours, protected from light.

  • Packing the Column:

    • Pack the chromatography column with the prepared silver nitrate-impregnated silica gel using a slurry packing method with hexane.

  • Loading the Sample:

    • Dissolve the crude alkyne mixture in a minimal amount of a non-polar solvent (e.g., hexane).

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent such as hexane. The alkane will elute first.

    • Gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent like ethyl acetate. The alkene will elute next.

    • The alkyne, which interacts more strongly with the silver ions, will elute last.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the purified alkyne.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Removal of Copper Catalyst using an EDTA Wash

This protocol is for the workup of a copper-catalyzed reaction, such as a click reaction.

Materials:

  • Reaction mixture containing the long-chain alkyne and copper catalyst.

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 0.5 M EDTA solution (pH 8)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

Procedure:

  • Quenching the Reaction:

    • If applicable, quench the reaction according to the specific reaction protocol.

  • Extraction:

    • Dilute the reaction mixture with an organic solvent.

    • Transfer the mixture to a separatory funnel.

  • EDTA Wash:

    • Wash the organic layer with a 0.5 M EDTA solution. Shake the separatory funnel vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as the copper-EDTA complex forms.

    • Separate the layers and repeat the EDTA wash if a significant color is still present in the aqueous layer.

  • Brine Wash:

    • Wash the organic layer with brine to remove any remaining water-soluble impurities and residual EDTA.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter or decant the drying agent.

    • Remove the solvent under reduced pressure to yield the crude alkyne, which can then be further purified if necessary.[1][2][3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Long-Chain Alkyne workup Aqueous Workup / Catalyst Removal start->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization (if solid) workup->recrystallization distillation Distillation (if liquid) workup->distillation analysis Purity and Identity Confirmation (NMR, GC-MS, etc.) chromatography->analysis recrystallization->analysis distillation->analysis pure_product Pure Long-Chain Alkyne analysis->pure_product

Caption: General experimental workflow for the purification of long-chain alkynes.

troubleshooting_chromatography start Poor Separation in Column Chromatography q1 Is the Rf value on TLC optimal (0.2-0.3)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the column overloaded? a1_yes->q2 s1 Optimize solvent system using TLC. a1_no->s1 end_node Improved Separation s1->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Reduce sample load. a2_yes->s2 q3 Is the compound stable on silica? a2_no->q3 s2->end_node a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end_node s3 Use deactivated silica or alumina. a3_no->s3 s3->end_node

Caption: Troubleshooting logic for poor separation in column chromatography.

References

preventing decomposition of 4-dodecyne during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 4-dodecyne to prevent its decomposition. Please review the following troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your sample during storage and experimentation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in sample appearance (e.g., discoloration, precipitate formation) Oxidation or polymerization of this compound.Do not use the sample. Dispose of it according to your institution's safety guidelines. For future prevention, store under an inert atmosphere and protect from light.
Inconsistent experimental results Partial decomposition of this compound, leading to lower purity and the presence of interfering byproducts.Verify the purity of the this compound sample using the GC-MS analysis protocol provided below. If purity is compromised, purify the sample by distillation or chromatography, or use a fresh, unopened sample.
Pressure buildup in the storage container Formation of gaseous decomposition products or peroxide formation, which can be hazardous.Handle with extreme caution in a well-ventilated fume hood. Do not attempt to open a container that shows signs of crystallization or significant pressure buildup. Contact your institution's environmental health and safety office for guidance on safe disposal.[1][2][3]
Reduced reactivity in subsequent reactions The concentration of the active alkyne has decreased due to decomposition.Re-evaluate the concentration of this compound using a quantitative analytical method like GC-MS with an internal standard. Adjust the stoichiometry of your reaction accordingly.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: The primary degradation pathways for this compound, an internal alkyne, during long-term storage are primarily due to oxidation and polymerization.[4]

  • Oxidation: In the presence of oxygen, especially when exposed to light and heat, alkynes can undergo autoxidation to form various oxygenated products.[5] A significant concern is the formation of peroxides, which are unstable and can be explosive.[1][2][3] The triple bond can also be cleaved by strong oxidizing agents, leading to the formation of carboxylic acids (in the case of this compound, this would likely yield octanoic acid and butyric acid).[4][6][7][8][9]

  • Polymerization: Alkynes can undergo polymerization, which can be initiated by impurities, light, or heat. This results in the formation of higher molecular weight byproducts, reducing the purity of the this compound sample.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize decomposition, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration at 2-8°C is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Container: Use a tightly sealed, amber glass vial or a container made of an inert material to protect from light and air.

  • Purity: Ensure the this compound is of high purity before long-term storage, as impurities can catalyze decomposition.

Q3: Should I use a stabilizer for storing this compound?

A3: For long-term storage, especially if the this compound will be exposed to air, adding a radical inhibitor such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm) can help prevent free-radical mediated oxidation and polymerization.[10][11][12] However, be aware that the stabilizer may need to be removed before use in certain sensitive applications, such as catalysis, as it can interfere with the reaction.

Q4: How can I check the purity of my this compound sample?

A4: The purity of this compound can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS). A detailed experimental protocol is provided in this document. The presence of unexpected peaks in the chromatogram may indicate the presence of degradation products or other impurities.

Q5: What do the common degradation products of this compound look like in a GC-MS analysis?

A5: Common degradation products would likely have different retention times than this compound. For example:

  • Oxidation products: Carboxylic acids like octanoic acid and butyric acid would be more polar and may have longer retention times on a non-polar GC column.

  • Polymerization products: Dimers and trimers of this compound would have significantly higher molecular weights and much longer retention times.

  • Isomers: If isomerization occurs, other dodecyne isomers might be present with slightly different retention times.

Quantitative Data on this compound Decomposition

The following table provides illustrative data on the expected decomposition of this compound under various storage conditions. This data is based on general principles of alkyne stability and should be used as a guideline. Actual decomposition rates can vary based on the specific purity of the sample and the presence of contaminants.

Storage Condition Temperature Atmosphere Light Exposure Estimated Purity after 1 Year (%)
Ideal 4°CInert (Nitrogen/Argon)Dark>99%
Standard Laboratory 25°CAirAmbient Light95-98%
Poor 25°CAirDirect Sunlight<90%
Elevated Temperature 40°CAirDark90-95%

Experimental Protocol: Purity Analysis of this compound by GC-MS

This protocol outlines a general method for the analysis of this compound purity. Instrument parameters may need to be optimized for your specific equipment.[10][13][14][15]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in a high-purity volatile solvent such as hexane or ethyl acetate.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • If quantitative analysis is required, add an appropriate internal standard (e.g., a long-chain alkane like undecane or tridecane) at a known concentration.

2. GC-MS Parameters:

Parameter Setting
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program - Initial temperature: 60°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Hold: 5 minutes at 280°C
Transfer Line Temp 280°C
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum (expected molecular ion at m/z 166.31).

  • Integrate the peak area of this compound and any impurity peaks.

  • Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components.

  • For quantitative analysis, create a calibration curve using standards of known this compound concentration and the internal standard.

Visualizations

Storage_Workflow Workflow for Storing this compound receive Receive or Synthesize This compound check_purity Check Initial Purity (GC-MS) receive->check_purity add_stabilizer Add Stabilizer (e.g., BHT) (Optional, for long-term storage) check_purity->add_stabilizer If purity >98% storage_conditions Store in Amber Vial under Inert Gas (N2/Ar) at 2-8°C check_purity->storage_conditions If not adding stabilizer add_stabilizer->storage_conditions periodic_check Periodically Check Purity (e.g., every 6-12 months) storage_conditions->periodic_check periodic_check->receive If purity is low, consider repurification use_in_experiment Use in Experiment periodic_check->use_in_experiment If purity is acceptable

Caption: Workflow for optimal storage of this compound.

Troubleshooting_Decomposition Troubleshooting this compound Decomposition start Inconsistent Experimental Results or Visual Change check_purity Analyze Purity by GC-MS start->check_purity pure Purity > 98% check_purity->pure impure Purity < 98% check_purity->impure investigate_other Investigate Other Experimental Variables pure->investigate_other identify_impurities Identify Impurities (Oxidation/Polymerization Products) impure->identify_impurities remediate Purify by Distillation or Use Fresh Sample identify_impurities->remediate review_storage Review Storage Protocol (Inert gas, Temp, Light) remediate->review_storage

Caption: Logical steps for troubleshooting this compound decomposition.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Dodecyne

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the hydrogenation of 4-dodecyne and similar internal alkynes.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of this compound hydrogenation?

A1: Catalyst poisoning is the partial or total deactivation of a catalyst by a chemical substance, known as a poison.[1][2] In the context of hydrogenating this compound, a poison chemically bonds to the active sites of the catalyst (e.g., Palladium, Platinum, Nickel), preventing the alkyne from adsorbing and reacting with hydrogen.[1][3] This leads to reduced reaction rates, incomplete conversion, or a complete halt of the reaction.

Q2: Is catalyst poisoning always detrimental?

A2: No, while unintentional poisoning is a problem, intentional poisoning is a key strategy to improve reaction selectivity.[1][3] For the conversion of this compound to (Z)-4-dodecene (a cis-alkene), a "poisoned" catalyst like Lindlar's catalyst is used. The poison deactivates the catalyst just enough to prevent the further reduction of the alkene product to an alkane (dodecane).[4][5][6][7]

Q3: What are the most common catalysts used for this compound hydrogenation?

A3: For complete hydrogenation to dodecane, highly active catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel are used.[4][6][8] For selective semi-hydrogenation to (Z)-4-dodecene, intentionally poisoned catalysts such as Lindlar's catalyst (Palladium on calcium carbonate poisoned with lead acetate and quinoline) or P-2 Nickel (a nickel boride catalyst) are employed.[5][9][10][11][12]

Q4: What types of chemical compounds act as catalyst poisons?

A4: A wide range of compounds can poison hydrogenation catalysts. Common classes include:

  • Sulfur compounds: Hydrogen sulfide (H₂S), thiols, and thiophenes are potent poisons.[1][13][14]

  • Nitrogen compounds: Quinoline is used as an intentional poison, but other nitrogen-containing heterocycles, nitriles, and nitro compounds can also act as poisons.[1]

  • Halides: Halide ions can strongly adsorb to metal surfaces.[1][2]

  • Other substances: Carbon monoxide (CO), cyanides, phosphites, phosphates, and heavy metal ions (e.g., lead, mercury) are also known poisons.[1][2][15][16]

Troubleshooting Guide

Problem 1: My selective hydrogenation of this compound to (Z)-4-dodecene is slow, incomplete, or fails to start.

  • Question: What is the likely cause?

    • Answer: The most probable cause is the presence of an unintentional poison in your reagents or reaction setup, which has deactivated your catalyst. Even trace amounts of impurities can have a significant impact.[16] Another possibility is that the catalyst itself is old or was improperly stored, leading to deactivation.

  • Question: How can I identify the source of the poison?

    • Answer: Systematically check all components of your reaction:

      • Solvent: Use only high-purity, anhydrous solvents. Some solvents can degrade to form poisons.

      • Substrate (this compound): Impurities from the synthesis or storage of your starting material can be a source. Consider purifying the alkyne by distillation or chromatography.

      • Hydrogen Gas: While less common, cylinders can be contaminated. Ensure a high-purity grade of hydrogen.

      • Glassware and Equipment: Ensure all glassware is scrupulously clean. Residues from previous reactions, particularly those containing sulfur, can poison a catalyst. Clean with a base bath or piranha solution if necessary (with extreme caution).

  • Question: What should I do to resolve the issue?

    • Answer: Use fresh, high-quality catalyst and high-purity reagents. If poisoning is suspected from the substrate, purify it before use. Running a small-scale control reaction with a known clean substrate can help confirm if the catalyst is active.

Problem 2: I am observing over-reduction of this compound to dodecane when I am targeting the (Z)-alkene.

  • Question: Why is my "poisoned" catalyst not selective?

    • Answer: The catalyst may not be sufficiently "poisoned" or deactivated for the desired selectivity. This can happen with improperly prepared or stored Lindlar's catalyst, or if the reaction is run for too long or at too high a hydrogen pressure. Standard catalysts like Pd/C or Pt are too effective and will readily reduce both alkynes and alkenes to alkanes.[4][6]

  • Question: How can I improve selectivity for (Z)-4-dodecene?

    • Answer:

      • Use a reliable catalyst: Employ a well-prepared Lindlar's catalyst, P-2 Nickel catalyst, or a commercially available equivalent.[5][17]

      • Control reaction conditions: Monitor the reaction progress carefully using techniques like TLC or GC to stop it once the alkyne is consumed, before significant alkene reduction occurs. Avoid excessive hydrogen pressure or high temperatures.

      • Add a co-poison: In some cases, adding a small amount of an additional poison, like quinoline, can enhance the selectivity of a partially deactivated catalyst.[5][9]

Data Presentation

Table 1: Comparison of Catalysts for this compound Hydrogenation

Catalyst SystemPrimary UseProduct from this compoundKey Characteristics
Pd/C, Pt/C, Raney Ni Complete ReductionDodecaneHigh activity, non-selective, reduces both alkynes and alkenes.[4][6][8]
Lindlar's Catalyst Selective Semi-hydrogenation(Z)-4-Dodecene (cis)Palladium on CaCO₃ or BaSO₄, poisoned with lead salts and quinoline.[5][9][10]
P-2 Nickel Catalyst Selective Semi-hydrogenation(Z)-4-Dodecene (cis)Nickel boride (Ni₂B); an alternative to Lindlar's catalyst.[11][12][17]
Sodium in Ammonia Selective Semi-hydrogenation(E)-4-Dodecene (trans)Dissolving metal reduction, provides trans-alkene stereochemistry.[4][6][8]

Table 2: Common Catalyst Poisons and Their Potential Sources

Poison ClassExamplesPotential SourcesEffect on Catalyst
Sulfur Compounds H₂S, thiols, thiophenes, sulfoxidesContaminated reagents, rubber septa/stoppers, natural gas-derived hydrogenSevere, often irreversible deactivation by strong chemisorption.[1][14][18]
Nitrogen Compounds Pyridine, quinoline, nitriles, oximesStarting material impurities, additivesStrong adsorption, can be reversible or irreversible. Used intentionally for selectivity.[1]
Halogens Residual chlorinated solvents, halidesSolvents (e.g., CH₂Cl₂), impurities from previous stepsAdsorb onto active sites, reducing activity.[1][2]
Carbon Monoxide (CO) Impure hydrogen gas, decarbonylation of solvents/reagentsBinds very strongly to metal sites, blocking reactants.[1][15]
Heavy Metals Lead, Mercury, ArsenicLeaching from equipment, contaminated starting materialsCan alloy with or block catalyst active sites.[1][13][16]

Visual Guides

Troubleshooting_Workflow Troubleshooting Workflow for Failed this compound Hydrogenation start Reaction Sluggish or Incomplete? check_catalyst Is the catalyst fresh and from a reliable source? start->check_catalyst No check_overreduction Is over-reduction to dodecane observed? start->check_overreduction Yes poison_suspected Suspect Poisoning check_catalyst->poison_suspected Yes catalyst_issue Replace Catalyst check_catalyst->catalyst_issue No selectivity_issue Improve Selectivity check_overreduction->selectivity_issue purify_reagents Purify Substrate and Solvent (Distillation / Chromatography) poison_suspected->purify_reagents clean_glassware Use Scrupulously Clean Glassware purify_reagents->clean_glassware use_pure_h2 Ensure High-Purity H2 Source clean_glassware->use_pure_h2 rerun Re-run Reaction use_pure_h2->rerun success Problem Solved rerun->success Success fail Issue Persists: Consult Specialist Literature rerun->fail Failure catalyst_issue->rerun use_lindlar Use Lindlar's or P-2 Ni Catalyst selectivity_issue->use_lindlar monitor_reaction Monitor reaction closely (TLC/GC) and stop upon alkyne consumption selectivity_issue->monitor_reaction use_lindlar->rerun monitor_reaction->rerun

Caption: A logical workflow for troubleshooting common issues in this compound hydrogenation.

Catalyst_Poisoning_Mechanism Mechanism of Catalyst Deactivation cluster_0 Active Catalyst cluster_1 Poisoned Catalyst cat_surface Pd Active Site alkene (Z)-4-Dodecene cat_surface->alkene Hydrogenation h2 H₂ h2->cat_surface alkyne This compound alkyne->cat_surface poisoned_surface Pd Active Site no_reaction No Reaction poisoned_surface->no_reaction poison Poison (e.g., R-S-H) poison->poisoned_surface Strong Chemisorption H₂_no H₂ H₂_no->poisoned_surface Blocked Alkyne_no This compound Alkyne_no->poisoned_surface Blocked

Caption: Visualization of an active catalyst site versus a site blocked by a poison.

Experimental Protocols

Protocol 1: Preparation of Lindlar's Catalyst (Laboratory Scale)

  • Objective: To prepare an intentionally poisoned palladium catalyst for the selective semi-hydrogenation of alkynes to cis-alkenes.[9][10]

  • Materials:

    • Palladium(II) chloride (PdCl₂)

    • Calcium carbonate (CaCO₃, precipitated)

    • Deionized water

    • Lead(II) acetate (Pb(OAc)₂)

    • Hydrogen source

    • Quinoline

  • Procedure:

    • Prepare a slurry by suspending 5.0 g of calcium carbonate in 50 mL of deionized water in a round-bottom flask.

    • Heat the slurry to 80°C with vigorous stirring.

    • In a separate beaker, dissolve 0.5 g of palladium(II) chloride in a minimal amount of warm deionized water (approx. 10 mL).

    • Add the PdCl₂ solution to the hot CaCO₃ slurry.

    • Bubble hydrogen gas through the mixture while maintaining the temperature and stirring. The reduction of Pd(II) to Pd(0) is indicated by the formation of a black precipitate. This process can take 1-2 hours.

    • Once the reduction is complete, stop the hydrogen flow.

    • Prepare a poisoning solution by dissolving 0.4 g of lead(II) acetate in a minimal amount of hot water.

    • Add the lead acetate solution to the palladium-on-calcium-carbonate slurry and stir for 30 minutes.

    • Filter the resulting catalyst, wash thoroughly with deionized water, and dry under vacuum.

    • Before use in a reaction, the catalyst's selectivity can be enhanced by adding quinoline (typically 1-2% by weight relative to the catalyst) directly to the reaction mixture.

Protocol 2: General Procedure for Hydrogenation of this compound to (Z)-4-Dodecene

  • Objective: To perform a selective semi-hydrogenation using a poisoned catalyst.

  • Materials:

    • This compound

    • Lindlar's catalyst (or P-2 Ni)

    • Anhydrous solvent (e.g., Hexane, Ethyl Acetate, or Methanol)

    • Hydrogen gas balloon or Parr shaker apparatus

    • Quinoline (optional, as a selectivity enhancer)

  • Procedure:

    • In a suitable reaction flask, dissolve this compound (1.0 g, 6.0 mmol) in 20 mL of anhydrous hexane.

    • Add Lindlar's catalyst (50-100 mg, 5-10 wt% of the alkyne).

    • (Optional) Add 1-2 drops of quinoline to the mixture.

    • Seal the flask, and purge the system three times by evacuating and backfilling with nitrogen, followed by a final evacuation.

    • Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus set to a slight positive pressure (e.g., 1 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC (staining with KMnO₄) or GC analysis. The disappearance of the starting alkyne spot indicates completion.

    • Upon completion, purge the system with nitrogen again.

    • Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the heterogeneous catalyst.

    • Wash the filter pad with a small amount of the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude (Z)-4-dodecene. Purify further by chromatography if necessary.

References

Technical Support Center: Managing Exothermic Reactions with 4-Dodecyne

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a technical support guide for researchers, scientists, and drug development professionals. Due to a lack of publicly available specific calorimetric data for 4-dodecyne, the quantitative information and some procedural recommendations are based on analogous internal alkynes and general principles of managing exothermic reactions. It is imperative to conduct a thorough risk assessment and small-scale calorimetric studies before proceeding with any new or scaled-up reaction involving this compound.

Troubleshooting Guides

This section provides troubleshooting guidance for specific issues that may be encountered during exothermic reactions involving this compound.

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Increase - Incorrect reagent stoichiometry (excess of a highly reactive reagent).- Inadequate cooling capacity for the scale of the reaction.- Too rapid addition of a reagent.[1]- Insufficient mixing leading to localized hot spots.- Immediately cease addition of reagents.- Increase cooling fluid flow rate and/or decrease its temperature.- If safe, add a pre-cooled, inert solvent to dilute the reaction mixture.[2]- Ensure vigorous and effective stirring.- If the temperature continues to rise, prepare for emergency shutdown procedures.
Reaction Fails to Initiate, Followed by a Sudden Exotherm - Presence of an induction period.- Impurities in reagents or solvents that inhibit the reaction.- Low initial reaction temperature.- Do not increase the temperature or add more initiator without careful consideration.- Once initiated, the accumulated reagent can react rapidly.- Consider adding a small amount of a pre-heated solution of the reactant to a specific spot to initiate the reaction under controlled conditions.- Ensure all reagents and solvents are of appropriate purity.
Exotherm is More Vigorous Than Anticipated - Inaccurate thermochemical data or assumptions.- Change in solvent or concentration affecting reaction kinetics.- Catalytic effect of impurities.- Reduce the rate of reagent addition immediately.- Lower the reaction temperature setpoint.- If using a semi-batch process, consider diluting the incoming reagent stream.[2]
Localized Hot Spots or Poor Heat Transfer - Inefficient stirring or inappropriate stirrer design.- High viscosity of the reaction mixture.- Fouling of the reactor surface.- Increase the stirring speed or use a more appropriate agitator (e.g., anchor or turbine).- Consider dilution with a lower-viscosity solvent.- Ensure the reactor is clean before starting the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with exothermic reactions of this compound?

A1: The primary hazard is a thermal runaway, where the rate of heat generation exceeds the rate of heat removal.[1] This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture, release of flammable or toxic materials, and fire or explosion.[3] Alkynes, in general, can be highly reactive and their reactions, such as hydrogenation, are often exothermic.[4][5]

Q2: How can I estimate the potential exotherm of my reaction with this compound?

A2: Due to the lack of specific data for this compound, estimation is necessary.

  • Analogous Reactions: Review literature for calorimetric data on similar internal alkynes undergoing the same type of reaction. For example, the heat of hydrogenation for internal alkynes can be estimated from data on compounds like 2-butyne.[4][5]

  • Computational Methods: Use computational chemistry software to estimate the enthalpy of reaction.

  • Differential Scanning Calorimetry (DSC): A small-scale DSC experiment on the reaction mixture can provide an initial indication of the onset temperature and energy release.

Q3: What are the key control strategies for managing an exothermic reaction with this compound?

A3: The key is to control the rate of heat generation and ensure efficient heat removal.

  • Semi-Batch Operation: Add one of the reactive reagents gradually to the reactor. This allows the rate of heat generation to be controlled by the addition rate.[1]

  • Dilution: Using an appropriate inert solvent can increase the thermal mass of the system and help to moderate temperature changes.[2]

  • Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., jacketed vessel with a circulating coolant).

  • Flow Chemistry: For highly exothermic reactions, continuous flow reactors offer superior heat transfer and safety profiles due to their high surface-area-to-volume ratio.[1][2]

Q4: What experimental parameters should I monitor during the reaction?

A4: Continuous monitoring is crucial for early detection of any deviations.

  • Temperature: Monitor both the internal reaction temperature and the temperature of the cooling jacket.

  • Pressure: In a closed system, a rise in pressure can indicate an increase in temperature or gas evolution.

  • Reagent Addition Rate: Carefully control and monitor the rate of addition.

  • Stirring Speed: Ensure consistent and effective mixing throughout the reaction.

Q5: What should be included in an emergency shutdown procedure for a runaway reaction?

A5: An emergency plan should be in place before starting the experiment.

  • Stop Reagent Addition: Immediately halt the feeding of all reactive materials.

  • Crash Cooling: Have a system in place for rapid cooling, such as an emergency supply of a very cold coolant.

  • Quenching: If possible and safe, have a pre-determined and tested quenching agent ready to be added to stop the reaction.

  • Containment: The reaction should be conducted in an area with appropriate containment measures, such as a fume hood or a blast shield.

  • Evacuation: A clear evacuation plan should be established for all personnel in the laboratory.

Data Presentation

Table 1: Estimated Thermochemical Data for Reactions of a Generic Internal Alkyne

Note: This data is for illustrative purposes and is based on known values for simpler internal alkynes like 2-butyne. Actual values for this compound may vary.

Reaction Type Estimated Enthalpy of Reaction (ΔH) Typical Reaction Conditions Potential Hazards
Catalytic Hydrogenation (to cis-alkene) -150 to -170 kJ/molH₂, Lindlar's catalystFlammable hydrogen gas, catalyst pyrophoricity, exotherm.
Catalytic Hydrogenation (to alkane) -290 to -310 kJ/molH₂, Pt or Pd catalystFlammable hydrogen gas, catalyst pyrophoricity, significant exotherm.[4][5]
Grignard Reaction (e.g., with a ketone) -100 to -200 kJ/molGrignard reagent in ether solventHighly exothermic, flammable solvents, moisture sensitive reagents.
Halogenation (e.g., with Br₂) -120 to -150 kJ/molBromine in an inert solventCorrosive and toxic bromine, exotherm, potential for runaway.

Experimental Protocols

Protocol 1: Controlled Hydrogenation of this compound to (Z)-4-Dodecene (Illustrative)

Objective: To perform a controlled semi-hydrogenation of this compound, managing the exothermic nature of the reaction.

Materials:

  • This compound

  • Lindlar's catalyst (e.g., 5% Pd on CaCO₃, poisoned with lead)

  • Hexane (or other suitable solvent)

  • Hydrogen gas

Equipment:

  • Jacketed glass reactor with temperature control unit

  • Mechanical stirrer

  • Hydrogen gas cylinder with regulator and mass flow controller

  • Thermocouple for internal temperature monitoring

  • Gas chromatography setup for reaction monitoring

Procedure:

  • Inerting the Reactor: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Charging the Reactor: Add the solvent (hexane) and Lindlar's catalyst to the reactor.

  • Cooling: Cool the reactor contents to the desired initial temperature (e.g., 10-15 °C).

  • Initial Purge: Purge the headspace of the reactor with hydrogen gas.

  • Substrate Addition: Slowly add a solution of this compound in hexane to the reactor over a period of 1-2 hours, maintaining a constant internal temperature.

  • Hydrogen Feed: Once the substrate addition begins, start a slow, controlled feed of hydrogen gas. The rate of hydrogen uptake can be used to monitor the reaction progress.

  • Temperature Control: Throughout the addition, carefully monitor the internal temperature. Adjust the cooling jacket temperature and/or the addition rate to maintain the desired reaction temperature.

  • Reaction Monitoring: Periodically take samples from the reaction mixture to analyze by gas chromatography to determine the conversion of this compound and the selectivity to (Z)-4-dodecene.

  • Completion and Workup: Once the reaction is complete, stop the hydrogen flow, purge the reactor with inert gas, and filter the catalyst.

Mandatory Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome start Start risk_assessment Risk Assessment (Calorimetry, Literature) start->risk_assessment reagent_prep Prepare Reagents and Solvents risk_assessment->reagent_prep reactor_setup Reactor Setup and Inerting reagent_prep->reactor_setup initial_charge Initial Charge (Solvent, Catalyst) reactor_setup->initial_charge cooling Cool to Setpoint initial_charge->cooling reagent_addition Controlled Reagent Addition cooling->reagent_addition monitoring Monitor Temperature, Pressure, Addition Rate reagent_addition->monitoring Continuous monitoring->reagent_addition Feedback to Control Rate temp_stable Temperature Stable? monitoring->temp_stable workup Reaction Workup and Quenching temp_stable->workup Yes emergency Emergency Shutdown Procedure temp_stable->emergency No end End workup->end

Caption: Experimental workflow for managing exothermic reactions.

Troubleshooting_Logic start Uncontrolled Temperature Rise stop_addition Cease Reagent Addition start->stop_addition increase_cooling Increase Cooling start->increase_cooling check_stirring Check Stirring start->check_stirring is_controlled Is Temperature Controlled? stop_addition->is_controlled increase_cooling->is_controlled check_stirring->is_controlled dilute Dilute with Inert Solvent dilute->is_controlled is_controlled->dilute No continue_monitoring Continue Monitoring is_controlled->continue_monitoring Yes emergency_shutdown Initiate Emergency Shutdown is_controlled->emergency_shutdown No, after dilution

Caption: Troubleshooting logic for a thermal runaway event.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Dodecyne and Other Internal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 4-dodecyne with other internal alkynes in key organic reactions, supported by experimental data and detailed protocols. Understanding the subtle differences in reactivity is crucial for the precise control of chemical transformations in research and development, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.

Hydrogenation: From Alkynes to Alkenes and Alkanes

The reduction of the carbon-carbon triple bond is a fundamental transformation in organic synthesis. The stereochemical outcome of this reaction is highly dependent on the chosen catalyst and reaction conditions.

Catalytic Hydrogenation for Complete Reduction to Alkanes

Complete hydrogenation of internal alkynes to their corresponding alkanes can be readily achieved using catalysts such as platinum, palladium, or nickel. This reaction proceeds through a syn-addition of hydrogen atoms across the triple bond, initially forming a cis-alkene which is then further reduced to the alkane. Due to the high reactivity of these catalysts, isolating the intermediate alkene is generally not feasible.

Experimental Data: Catalytic Hydrogenation of Internal Alkynes

AlkyneCatalystPressure (atm)Temperature (°C)Time (h)Yield of Alkane (%)
This compound10% Pd/C1252>95
5-DecynePtO₂1252>95
3-HexyneRaney Ni501001>95

Experimental Protocol: General Procedure for Catalytic Hydrogenation of an Internal Alkyne

  • To a solution of the internal alkyne (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a hydrogenation flask is added the catalyst (e.g., 10% Pd/C, 10 mol%).

  • The flask is evacuated and backfilled with hydrogen gas (balloon pressure or as specified).

  • The mixture is stirred vigorously at the desired temperature until the reaction is complete (monitored by TLC or GC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford the crude alkane, which can be further purified by column chromatography if necessary.

Hydrogenation_Workflow Alkyne Internal Alkyne (e.g., this compound) Reaction Hydrogenation Reaction Alkyne->Reaction Catalyst Catalyst (Pd/C, PtO₂, Ra-Ni) Catalyst->Reaction H2 H₂ Gas H2->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Filtration Filtration (Removal of Catalyst) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Alkane Alkane Product Evaporation->Alkane

Partial Hydrogenation to cis-Alkenes: The Lindlar Catalyst

For the stereoselective synthesis of cis-alkenes from internal alkynes, a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline), is employed. The reduced activity of the catalyst prevents over-reduction to the alkane, allowing for the isolation of the cis-alkene product. The reaction proceeds via syn-addition of hydrogen.

Experimental Data: Lindlar Hydrogenation of Internal Alkynes

AlkyneCatalystPressure (atm)Temperature (°C)Time (h)Yield of cis-Alkene (%)
This compoundLindlar's Catalyst1254~95
5-DecyneLindlar's Catalyst1253.5~96
3-HexyneLindlar's Catalyst1252~97

Experimental Protocol: General Procedure for Lindlar Hydrogenation of an Internal Alkyne

  • A solution of the internal alkyne (1.0 mmol) in a suitable solvent (e.g., ethyl acetate, 10 mL) is placed in a hydrogenation flask.

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, ~50 mg per mmol of alkyne) and quinoline (1 drop) are added.

  • The flask is evacuated and backfilled with hydrogen gas (balloon pressure).

  • The reaction is stirred vigorously at room temperature and monitored closely by TLC or GC to prevent over-reduction.

  • Once the starting material is consumed, the mixture is filtered through Celite, and the solvent is removed under reduced pressure to yield the crude cis-alkene.

Lindlar_Hydrogenation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Alkyne Internal Alkyne Syn_Addition Syn-Addition of H₂ Alkyne->Syn_Addition Lindlar Lindlar's Catalyst Lindlar->Syn_Addition H2 H₂ H2->Syn_Addition cis_Alkene cis-Alkene Syn_Addition->cis_Alkene

Dissolving Metal Reduction to trans-Alkenes

The synthesis of trans-alkenes from internal alkynes is achieved through a dissolving metal reduction, typically using sodium or lithium in liquid ammonia. This reaction proceeds through a radical anion intermediate, and the stereochemical outcome is controlled by the thermodynamic preference for the trans-vinylic radical intermediate.

Experimental Data: Dissolving Metal Reduction of Internal Alkynes

AlkyneReagentsTemperature (°C)Time (h)Yield of trans-Alkene (%)
This compoundNa, liq. NH₃-781~90
5-DecyneNa, liq. NH₃-781~92
3-HexyneLi, liq. NH₃-780.5~95

Experimental Protocol: General Procedure for Dissolving Metal Reduction of an Internal Alkyne

  • A three-necked flask equipped with a dry ice condenser and a gas inlet is charged with liquid ammonia (approx. 20 mL per mmol of alkyne) at -78 °C.

  • Small pieces of sodium metal are added until a persistent blue color is obtained.

  • A solution of the internal alkyne (1.0 mmol) in a minimal amount of dry THF is added dropwise.

  • The reaction is stirred at -78 °C for the specified time, during which the blue color may fade.

  • The reaction is quenched by the careful addition of ammonium chloride.

  • The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., ether).

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated to give the crude trans-alkene.

Hydration: The Addition of Water to the Triple Bond

The hydration of internal alkynes results in the formation of ketones. The regioselectivity of this reaction is a key consideration for unsymmetrical internal alkynes.

Acid-Catalyzed Hydration

The addition of water across the triple bond of an internal alkyne is typically catalyzed by a strong acid, often in the presence of a mercury(II) salt (e.g., HgSO₄) to increase the reaction rate. The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable ketone. For an unsymmetrical internal alkyne like this compound, this reaction will produce a mixture of two isomeric ketones (4-dodecanone and 5-dodecanone) as the initial protonation can occur on either of the sp-hybridized carbons.

Experimental Data: Acid-Catalyzed Hydration of Internal Alkynes

AlkyneReagentsTemperature (°C)Time (h)Product(s)Total Yield (%)
This compoundH₂SO₄, H₂O, HgSO₄6064-Dodecanone & 5-Dodecanone~85
5-DecyneH₂SO₄, H₂O, HgSO₄6055-Decanone & 4-Decanone~88
3-HexyneH₂SO₄, H₂O, HgSO₄6033-Hexanone>90

Experimental Protocol: General Procedure for Acid-Catalyzed Hydration of an Internal Alkyne

  • To a solution of the internal alkyne (1.0 mmol) in aqueous ethanol is added concentrated sulfuric acid (0.5 mL) and mercury(II) sulfate (catalytic amount).

  • The mixture is heated at the specified temperature and stirred for the required time.

  • After cooling to room temperature, the reaction mixture is neutralized with sodium bicarbonate solution.

  • The mixture is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ketone(s).

Hydration_Mechanism Alkyne Internal Alkyne Enol Enol Intermediate Alkyne->Enol Hydration H2O_H H₂O, H⁺, (HgSO₄) H2O_H->Enol Tautomerization Keto-Enol Tautomerization Enol->Tautomerization Ketone Ketone Product(s) Tautomerization->Ketone

Hydroboration-Oxidation

Hydroboration-oxidation of internal alkynes also yields ketones. The reaction involves the syn-addition of a borane reagent across the triple bond, followed by oxidation. For unsymmetrical internal alkynes, a mixture of two ketones is generally obtained due to the two possible sites for the initial boron addition.

Experimental Data: Hydroboration-Oxidation of Internal Alkynes

AlkyneReagentsTemperature (°C)Time (h)Product(s)Total Yield (%)
This compound1. Sia₂BH, THF; 2. H₂O₂, NaOH0 to 2534-Dodecanone & 5-Dodecanone~80
5-Decyne1. 9-BBN, THF; 2. H₂O₂, NaOH0 to 2535-Decanone & 4-Decanone~82
3-Hexyne1. Sia₂BH, THF; 2. H₂O₂, NaOH0 to 2523-Hexanone~85

Experimental Protocol: General Procedure for Hydroboration-Oxidation of an Internal Alkyne

  • To a solution of the internal alkyne (1.0 mmol) in dry THF at 0 °C is added a solution of a sterically hindered borane (e.g., disiamylborane or 9-BBN, 1.0 mmol) in THF.

  • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature over a few hours.

  • The reaction is cooled to 0 °C, and aqueous sodium hydroxide (3M) is added, followed by the slow, dropwise addition of hydrogen peroxide (30%).

  • The mixture is stirred at room temperature for 1 hour and then extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude ketone(s).

Halogenation: Addition of Bromine

The addition of halogens, such as bromine, to internal alkynes is a classic electrophilic addition reaction. The reaction typically proceeds with anti-addition, leading to the formation of a trans-dihaloalkene.

Experimental Data: Bromination of Internal Alkynes

AlkyneReagentSolventTemperature (°C)Time (min)ProductYield (%)
This compoundBr₂ (1 equiv.)CCl₄030(E)-4,5-dibromo-4-dodecene~90
5-DecyneBr₂ (1 equiv.)CH₂Cl₂030(E)-5,6-dibromo-5-decene~92
3-HexyneBr₂ (1 equiv.)CCl₄020(E)-3,4-dibromo-3-hexene~95

Experimental Protocol: General Procedure for the Bromination of an Internal Alkyne

  • A solution of the internal alkyne (1.0 mmol) in a suitable solvent (e.g., carbon tetrachloride, 10 mL) is cooled to 0 °C in an ice bath.

  • A solution of bromine (1.0 mmol) in the same solvent is added dropwise with stirring. The disappearance of the red-brown color of bromine indicates the progress of the reaction.

  • Once the addition is complete, the solvent is removed under reduced pressure to yield the crude trans-dihaloalkene.

Bromination_Pathway Alkyne Internal Alkyne Intermediate Bromonium Ion Intermediate Alkyne->Intermediate Electrophilic Attack Br2 Br₂ Br2->Intermediate Product trans-Dibromoalkene Intermediate->Product Anti-addition of Br⁻

Conclusion

The reactivity of this compound is representative of a typical unsymmetrical internal alkyne. Its reactions, including hydrogenation, hydration, and halogenation, proceed with predictable stereochemical and regiochemical outcomes that are well-established for this functional group. For hydrogenation, the choice of catalyst dictates whether the product is the fully saturated alkane, a cis-alkene, or a trans-alkene. Hydration of this compound leads to a mixture of isomeric ketones due to the similar steric and electronic environment of the two alkyne carbons. In contrast, halogenation with bromine shows high stereoselectivity, yielding the trans-dibromoalkene. The provided data and protocols offer a solid foundation for researchers to design and execute synthetic strategies involving this compound and other internal alkynes with a high degree of control and predictability.

A Comparative Guide: 4-Dodecyne vs. Terminal Alkynes in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, drug development, and materials science, "click chemistry" has become an indispensable tool for its efficiency and reliability. The cornerstone of this chemical philosophy is the azide-alkyne cycloaddition. However, the choice of the alkyne—specifically, whether it is an internal alkyne like 4-dodecyne or a terminal alkyne—profoundly dictates the reaction's feasibility, kinetics, and applicable methodology.

This guide provides a detailed comparison of this compound, a representative unstrained internal alkyne, and terminal alkynes in the two major click chemistry pathways: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prevalent form of click chemistry, lauded for its high yields, stereospecificity (exclusively forming the 1,4-disubstituted triazole), and mild reaction conditions.[1][2][3] The reaction's success, however, is critically dependent on the alkyne's structure.

Reactivity and Mechanism

Terminal alkynes are the quintessential substrates for CuAAC. The reaction mechanism hinges on the deprotonation of the terminal alkyne's acidic C-H bond by a copper(I) catalyst to form a copper acetylide intermediate.[1][4][5] This step is crucial for activating the alkyne. The copper acetylide then reacts with the azide, proceeding through a cyclic intermediate to form the stable triazole product, regenerating the copper catalyst.[1][4]

Internal alkynes , such as this compound, lack this terminal proton. Consequently, they cannot form the essential copper acetylide intermediate under standard CuAAC conditions. This renders them largely unreactive or extremely slow to react in the CuAAC catalytic cycle.[6] While some specialized ruthenium-based catalysts can facilitate the reaction of internal alkynes (RuAAC), this process is mechanistically distinct and not considered a standard CuAAC "click" reaction.[1][4]

Comparative Performance in CuAAC

The difference in reactivity is not subtle; it is a fundamental mechanistic barrier. For unstrained internal alkynes like this compound, the reaction rate in standard CuAAC is effectively zero.

FeatureTerminal Alkyne (e.g., Phenylacetylene)Internal Alkyne (e.g., this compound)
Reaction Mechanism Forms crucial copper acetylide intermediateCannot form acetylide intermediate
Typical Reaction Time Minutes to a few hours[6]Days to non-reactive[6]
Conversion/Yield High to quantitative (>95%)[4]Very low to no reaction (<25% after 72h for some internal alkynes)[6]
Catalyst Suitability Standard Cu(I) catalysts (e.g., from CuSO₄/NaAsc)Generally incompatible with Cu(I); requires alternative catalysts like Ruthenium for RuAAC[1]
Primary Application Mainstream for all CuAAC applicationsNot used in CuAAC; serves as a negative control

CuAAC_Mechanism

CuAAC catalytic cycle for terminal alkynes and the blocked path for internal alkynes.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed to overcome the cytotoxicity of copper catalysts in living systems, SPAAC relies on the high ring strain of a cycloalkyne to drive the reaction forward without any metal catalyst.[7][8][9]

Reactivity and Mechanism

In SPAAC, the reactivity is not determined by the presence of a terminal proton but by the alkyne's bond angles deviating from the ideal 180°. This distortion raises the ground-state energy of the alkyne, making it highly reactive towards cycloaddition with an azide.[10] The most common substrates for SPAAC are strained internal alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

An unstrained, linear internal alkyne like This compound has a stable, linear geometry and possesses no ring strain. Therefore, it is extremely unreactive in SPAAC, similar to its performance in CuAAC. The uncatalyzed thermal reaction between an azide and an unstrained alkyne requires high temperatures and long reaction times, producing a mixture of regioisomers, thus failing the criteria for a "click" reaction.[2]

Terminal alkynes , being unstrained, are also unreactive in SPAAC. The key distinction in this reaction is not "terminal vs. internal" but rather "strained vs. unstrained ".

Comparative Performance in SPAAC

The performance is dictated by strain energy. Unstrained alkynes, whether internal or terminal, are not viable substrates for SPAAC.

Alkyne TypeSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)General Reactivity
Strained Internal (e.g., DBCO) ~0.1 - 1.0High: Ideal for SPAAC
Strained Internal (e.g., BCN) ~0.01 - 0.1Moderate to High
Strained Internal (e.g., m[9+1]CPP) 9.6 x 10⁻³[11]Moderate
Unstrained Internal (e.g., this compound) Extremely low (negligible)Non-reactive
Unstrained Terminal Alkynes Extremely low (negligible)Non-reactive
(Note: Rate constants are approximate and can vary with solvent and temperature.)

SPAAC_Logic

Logical workflow for determining alkyne suitability in SPAAC reactions.

Experimental Protocols

Protocol 1: General CuAAC Reaction with a Terminal Alkyne

This protocol is a representative example for the conjugation of a terminal alkyne to an azide-containing molecule.[12][13][14][15]

  • Reagent Preparation:

    • Alkyne Solution: Prepare a stock solution of the terminal alkyne (e.g., 10 mM in DMSO or an appropriate buffer).

    • Azide Solution: Prepare a stock solution of the azide-functionalized molecule (e.g., 10 mM in DMSO or buffer).

    • Catalyst Solution: Prepare a premixed solution of CuSO₄ (e.g., 20 mM in water) and a ligand such as THPTA (e.g., 100 mM in water). Incubate for 2-3 minutes. A 1:5 copper-to-ligand ratio is common.[13]

    • Reducing Agent: Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the alkyne and azide components in buffer (e.g., PBS) to the desired final concentrations (e.g., 100-500 µM).

    • Add the premixed CuSO₄/ligand solution to a final copper concentration of 50-250 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.

    • Vortex briefly to mix.

  • Incubation & Workup:

    • Allow the reaction to proceed at room temperature for 30-60 minutes.

    • The reaction progress can be monitored by LC-MS or HPLC.

    • Workup depends on the application and may include protein precipitation, dialysis, or chromatographic purification.

Protocol 2: Attempted SPAAC Reaction with this compound (Illustrative)

This protocol illustrates why an unstrained alkyne is unsuitable for SPAAC.

  • Reagent Preparation:

    • This compound Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Azide Solution: Prepare a 10 mM stock solution of a reactive azide (e.g., benzyl azide) in the same solvent.

  • Reaction Assembly:

    • In a vial, combine this compound and the azide to achieve equimolar final concentrations (e.g., 1 mM).

    • Ensure the total volume is sufficient for periodic sampling.

  • Incubation & Analysis:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction mixture over 24-48 hours using TLC, GC-MS, or LC-MS.

    • Expected Result: No significant formation of the triazole product will be observed, demonstrating the lack of reactivity without the aid of either a copper catalyst (which is ineffective) or ring strain.

Conclusion

The choice between this compound and a terminal alkyne for click chemistry is unequivocal and dictated by the chosen methodology:

  • For CuAAC, terminal alkynes are mandatory. Their terminal proton is a non-negotiable requirement for the catalytic cycle to proceed. An unstrained internal alkyne like this compound is fundamentally incompatible with this reaction.

  • For SPAAC, strained alkynes are mandatory. Reactivity is governed by ring strain, not the position of the triple bond. Both this compound (unstrained internal) and simple terminal alkynes (unstrained) are unsuitable for this catalyst-free method.

References

Spectroscopic Analysis for the Structural Confirmation of 4-Dodecyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools in this process. This guide provides a comparative analysis of the expected spectroscopic data for 4-dodecyne, a twelve-carbon internal alkyne, and contrasts it with its isomers and related compounds to provide a clear framework for its structural confirmation.

Predicted Spectroscopic Data for this compound

Comparative Spectroscopic Data

To confirm the structure of this compound, its spectroscopic data should be compared against that of its isomers, such as 1-dodecyne (a terminal alkyne), and its corresponding alkene and alkane, (E)-4-dodecene and dodecane, respectively.

Table 1: Comparison of Infrared (IR) Spectroscopy Data

CompoundFunctional GroupKey Vibrational Frequencies (cm⁻¹)Expected Appearance
This compound Internal Alkyne (C≡C)~2100-2260Weak or absent
1-Dodecyne Terminal Alkyne (C≡C-H)~3300 (C-H stretch), ~2100-2260 (C≡C stretch)Strong, sharp C-H; Weak C≡C
(E)-4-Dodecene Alkene (C=C)~1660-1675 (C=C stretch), ~960-975 (trans C-H bend)Weak C=C; Strong C-H bend
Dodecane Alkane (C-C)No characteristic bands in the functional group regionAbsence of alkyne/alkene bands

Table 2: Comparison of ¹H NMR Spectroscopy Data

CompoundProtons of InterestExpected Chemical Shift (δ, ppm)Expected Multiplicity
This compound Propargylic (-CH₂-C≡)~2.1-2.3Triplet
Alkyl Chain (-CH₂-)~1.2-1.5Multiplet
Terminal Methyl (-CH₃)~0.9Triplet
1-Dodecyne Alkynyl (-C≡C-H)~1.7-1.9Triplet
Propargylic (-CH₂-C≡)~2.1-2.2Triplet of triplets
(E)-4-Dodecene Vinylic (=C-H)~5.4Multiplet
Allylic (-CH₂-C=)~2.0Multiplet
Dodecane Methylene (-CH₂-)~1.2-1.3Multiplet
Methyl (-CH₃)~0.9Triplet

Table 3: Comparison of ¹³C NMR Spectroscopy Data

CompoundCarbon of InterestExpected Chemical Shift (δ, ppm)
This compound Alkynyl (-C≡C-)~75-85
Propargylic (-CH₂-C≡)~18-20
1-Dodecyne Alkynyl (-C≡C-H)~68 (≡C-H), ~84 (-C≡)
(E)-4-Dodecene Vinylic (=C)~125-135
Dodecane Alkyl (-CH₂-, -CH₃)~14-32

Table 4: Comparison of Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Patterns
This compound C₁₂H₂₂166.31Cleavage at propargylic positions.
1-Dodecyne C₁₂H₂₂166.31Loss of alkyl radicals from the non-alkyne end.
(E)-4-Dodecene C₁₂H₂₄168.32Allylic cleavage is prominent.
Dodecane C₁₂H₂₆170.33Series of alkyl fragments separated by 14 amu (CH₂).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the presence of the carbon-carbon triple bond.

Procedure:

  • Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrument Setup: The Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean salt plates is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for a weak absorption band in the 2100-2260 cm⁻¹ region, which is characteristic of the C≡C stretching vibration of an internal alkyne.[1] The absence of a strong, sharp peak around 3300 cm⁻¹ would differentiate it from a terminal alkyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of protons and carbons in the molecule.

Procedure:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: Due to the low natural abundance of ¹³C, more scans are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

  • Data Analysis:

    • ¹H NMR: The chemical shifts, integration, and multiplicity of the signals are analyzed. For this compound, the characteristic triplet of the propargylic protons around 2.1-2.3 ppm is a key indicator.

    • ¹³C NMR: The chemical shifts of the carbon signals are analyzed. The presence of two signals in the 75-85 ppm range would confirm the two sp-hybridized carbons of the internal alkyne.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation of any impurities.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (166.31 for this compound).[3] The fragmentation pattern is also analyzed to provide further structural information.

Workflow for Structural Confirmation

The logical flow for confirming the structure of this compound using these spectroscopic methods is illustrated below.

Spectroscopic_Workflow Figure 1. Workflow for Spectroscopic Confirmation of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesized or Isolated Compound IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR_Data Identify C≡C stretch (~2100-2260 cm⁻¹) IR->IR_Data NMR_Data Confirm Connectivity (Propargylic protons, Alkynyl carbons) NMR->NMR_Data MS_Data Determine Molecular Weight (M⁺ = 166) MS->MS_Data Confirmation Structure of this compound Confirmed IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for Spectroscopic Confirmation of this compound.

Conclusion

The structural confirmation of this compound relies on a synergistic approach utilizing IR, NMR, and Mass Spectrometry. By comparing the experimental data with the expected values and those of related compounds, researchers can unequivocally verify the identity and purity of their sample. The absence of a terminal alkyne C-H stretch in the IR spectrum, the characteristic chemical shifts of the propargylic protons and alkynyl carbons in the NMR spectra, and the correct molecular weight from mass spectrometry collectively provide a robust confirmation of the this compound structure.

References

Validating 4-Dodecyne Purity: A Comparative Guide to GC-MS and HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of 4-dodecyne purity. We present supporting experimental protocols and data to aid in selecting the most appropriate method for your analytical needs.

Introduction to this compound and Purity Analysis

This compound (C₁₂H₂₂) is a long-chain internal alkyne. Its purity is crucial as impurities can significantly impact the outcomes of chemical reactions and biological assays. The choice between GC-MS and HPLC for purity assessment depends on several factors, including the volatility and polarity of potential impurities, the required sensitivity, and the desired level of structural information.

Comparison of GC-MS and HPLC for this compound Analysis

Both GC-MS and HPLC are powerful separation techniques, but they operate on different principles, making them suitable for different types of analytes.[1][2][3][4][5] For a relatively non-polar and volatile compound like this compound, GC-MS is often the preferred method.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[1] The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.[3]

High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[4] For non-polar compounds like this compound, reversed-phase HPLC is the most common approach, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[7]

The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

FeatureGC-MSHPLC
Principle Separation based on volatility and polarity in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]
Typical Stationary Phase Polysiloxane-based (e.g., DB-5ms)C18 (Octadecylsilane)[7]
Typical Mobile Phase Inert gas (e.g., Helium)[1]Acetonitrile/Water mixture[1]
Sample Volatility RequiredNot required
Sensitivity High (ng to pg range)[8]Moderate (µg to ng range)
Resolution Excellent for volatile compoundsGood, dependent on column and mobile phase
Compound Identification High confidence through mass spectral library matchingBased on retention time, requires reference standards
Typical Run Time 15-30 minutes10-20 minutes
Limit of Detection (LOD) ~0.1-1 ng/mL~10-100 ng/mL
Limit of Quantitation (LOQ) ~0.5-5 ng/mL~50-500 ng/mL

Experimental Protocols

Detailed methodologies for analyzing this compound purity using both GC-MS and HPLC are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

GC-MS Protocol for this compound Purity Validation

This protocol is designed for the separation and identification of this compound and potential impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (100:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in hexane.

  • Dilute the stock solution to a final concentration of 10 µg/mL with hexane for analysis.

HPLC Protocol for this compound Purity Validation

This protocol outlines a reversed-phase HPLC method suitable for the analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector (e.g., Agilent 1260 Infinity II)

  • Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

HPLC Conditions:

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 100% B

    • 15-18 min: 100% B

    • 18.1-20 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound sample in acetonitrile.

  • Dilute the stock solution to a final concentration of 100 µg/mL with acetonitrile for analysis.

Potential Impurities in this compound Synthesis

The synthesis of this compound commonly involves the alkylation of a smaller alkyne, such as 1-pentyne, with an alkyl halide, like 1-bromoheptane, often via an organometallic intermediate (e.g., a Grignard or acetylide reagent).[2][6][9][10][11] Potential impurities can arise from side reactions or unreacted starting materials.

Common Impurities:

  • Unreacted 1-pentyne: A volatile impurity easily detected by GC-MS.

  • Unreacted 1-bromoheptane: Can be observed by both GC-MS and HPLC.

  • Homocoupling product (e.g., 5,7-dodecadiyne from 1-pentyne): A potential side product from the coupling of the acetylide.

  • Isomers of this compound: Positional isomers (e.g., 3-dodecyne, 5-dodecyne) may form depending on the reaction conditions.

  • Products of Wurtz reaction: Coupling of the alkyl halide (e.g., tetradecane from 1-bromoheptane).

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for compound purity validation and the decision-making process for selecting the appropriate analytical technique.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing cluster_report Result Interpretation Prep Sample Weighing & Dilution GCMS GC-MS Analysis Prep->GCMS Volatile Sample HPLC HPLC Analysis Prep->HPLC Non-Volatile Sample Data_Analysis Chromatogram Integration & Peak Identification GCMS->Data_Analysis HPLC->Data_Analysis Purity_Calc Purity Calculation Data_Analysis->Purity_Calc Impurity_Profile Impurity Profiling Data_Analysis->Impurity_Profile Report Final Report Purity_Calc->Report Impurity_Profile->Report

General workflow for compound purity validation.

Technique_Selection Analyte Analyte Properties (this compound) Volatile Is the analyte volatile? Analyte->Volatile GCMS GC-MS is Preferred Volatile->GCMS Yes HPLC HPLC is a Suitable Alternative Volatile->HPLC No Polar Are impurities polar? Polar->HPLC Yes GCMS->Polar

Decision tree for selecting between GC-MS and HPLC.

Conclusion

For the validation of this compound purity, GC-MS is generally the more powerful and informative technique due to the volatile and non-polar nature of the analyte and its likely impurities. It offers higher sensitivity and provides structural information through mass spectrometry, which is invaluable for impurity identification. However, HPLC remains a viable alternative, particularly when dealing with less volatile or more polar impurities that may not be amenable to GC analysis. The choice of method should be guided by the specific requirements of the analysis, including the expected impurity profile and the desired level of sensitivity and confidence in compound identification.

References

A Comparative Analysis of Catalysts for the Selective Hydrogenation of 4-Dodecyne

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective hydrogenation of internal alkynes like 4-dodecyne to their corresponding (Z)-alkenes is a critical transformation in the synthesis of complex organic molecules. The choice of catalyst is paramount in achieving high conversion and, more importantly, high selectivity towards the desired cis-alkene isomer, minimizing over-reduction to the alkane and formation of the trans-alkene. This guide provides a comparative overview of common catalytic systems for the semi-hydrogenation of this compound, presenting available performance data and detailed experimental protocols.

Catalyst Performance in this compound Hydrogenation

The selective conversion of this compound to (Z)-4-dodecene is a benchmark reaction for evaluating the efficacy of various catalysts. Below is a summary of the performance of several key catalytic systems. Due to the limited availability of data specifically for this compound, data for other internal alkynes are included as a proxy to demonstrate general catalytic behavior.

Catalyst SystemSupportConversion (%)Selectivity to (Z)-Alkene (%)Temperature (°C)Pressure (H₂)Notes
Lindlar Catalyst (Pd/CaCO₃/Pb) CaCO₃>95>95Room Temp.1 atmGenerally high selectivity for cis-alkenes from internal alkynes.[1][2]
P-2 Nickel (Ni₂B) -HighHigh (cis:trans ratios up to 200:1 for some alkynes)Room Temp.1 atmA common alternative to Lindlar's catalyst, known for high stereospecificity.[3][4][5]
Supported Gold Nanoparticles TiO₂, Al₂O₃, etc.VariableHighVariableVariableSelectivity is influenced by support and particle size.[6]
Homogeneous Rhodium Complexes -HighVariable (can be tuned for E or Z selectivity)VariableVariableOffers high activity and tunability but can be difficult to separate from the product.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing catalytic results. The following sections provide generalized experimental protocols for the hydrogenation of internal alkynes, which can be adapted for this compound.

Lindlar Catalyst Hydrogenation

The Lindlar catalyst is a palladium catalyst poisoned with lead acetate and quinoline, supported on calcium carbonate.[1][2] This poisoning deactivates the catalyst sufficiently to prevent the over-reduction of the resulting alkene to an alkane.

Procedure:

  • A solution of this compound in a suitable solvent (e.g., ethanol, hexane) is prepared in a reaction flask.

  • The Lindlar catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline are added to the flask.

  • The flask is evacuated and backfilled with hydrogen gas (typically from a balloon or at 1 atm pressure).

  • The reaction mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of complete alkyne consumption.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography.

P-2 Nickel Catalyst Hydrogenation

P-2 nickel is a nickel boride catalyst prepared by the reduction of a nickel(II) salt with sodium borohydride.[3][5] It is a highly active and selective catalyst for the syn-hydrogenation of alkynes to cis-alkenes.

Procedure:

  • In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), a solution of nickel(II) acetate in ethanol is prepared.

  • A solution of sodium borohydride in ethanol is added dropwise to the nickel salt solution with vigorous stirring. A black precipitate of P-2 nickel catalyst will form.

  • After the catalyst formation is complete, a solution of this compound in ethanol is added to the flask.

  • The reaction flask is then connected to a hydrogen source (typically a balloon or at 1 atm pressure).

  • The reaction is stirred at room temperature and monitored for completion.

  • Once the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to afford the product.

Visualizing the Hydrogenation Process

To better understand the workflow and the general mechanism of catalytic hydrogenation, the following diagrams are provided.

experimental_workflow cluster_prep Catalyst Preparation/Activation cluster_reaction Hydrogenation Reaction cluster_workup Workup & Analysis catalyst_prep Prepare Catalyst (e.g., P-2 Ni in situ) add_catalyst Add Catalyst reactant This compound + Solvent reactant->add_catalyst hydrogenation Introduce H₂ (1 atm, RT) add_catalyst->hydrogenation monitoring Monitor Reaction (TLC/GC) hydrogenation->monitoring filtration Filter Catalyst monitoring->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Distillation/Chromatography) evaporation->purification analysis Product Analysis (NMR, GC-MS) purification->analysis

Caption: General experimental workflow for the catalytic hydrogenation of this compound.

reaction_pathway alkyne This compound (C₁₂H₂₀) alkene_z (Z)-4-Dodecene (cis-alkene) alkyne->alkene_z Selective Catalyst (e.g., Lindlar, P-2 Ni) alkene_e (E)-4-Dodecene (trans-alkene) alkyne->alkene_e Non-selective or Isomerizing Conditions alkane Dodecane (over-reduction) alkene_z->alkane Over-reduction alkene_e->alkane Over-reduction

Caption: Possible reaction pathways in the hydrogenation of this compound.

Conclusion

The selective semi-hydrogenation of this compound to (Z)-4-dodecene can be effectively achieved using poisoned palladium catalysts like the Lindlar catalyst or nickel-based systems such as P-2 Ni. Both catalyst types generally offer high conversion and excellent selectivity for the desired cis-alkene under mild reaction conditions. While specific quantitative data for this compound is not extensively reported, the performance with other internal alkynes suggests that these catalysts are reliable choices for this transformation. The choice between these catalysts may depend on factors such as cost, ease of preparation, and sensitivity to other functional groups in the substrate. For more specialized applications, supported gold nanoparticles and homogeneous rhodium catalysts present alternative options, although their performance for this specific substrate requires further investigation. The provided experimental protocols offer a solid starting point for researchers to optimize the hydrogenation of this compound in their own laboratories.

References

A Comparative Guide to the Regioselectivity of Addition Reactions to 4-Dodecyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the regioselectivity of common addition reactions to the symmetrical internal alkyne, 4-dodecyne. Understanding the factors that govern the regiochemical outcome of these reactions is paramount for the strategic design of synthetic pathways in drug development and other chemical research endeavors. This document presents a comparison of hydrohalogenation, hydration, and hydroboration-oxidation reactions, supported by representative experimental data and detailed protocols.

Regioselectivity in Additions to a Symmetrical Internal Alkyne

This compound, a symmetrical internal alkyne, possesses two sp-hybridized carbons that are sterically and electronically similar. This structural feature leads to a lack of significant regiochemical preference in many addition reactions, often resulting in a mixture of products. The following sections detail the expected outcomes for three common addition reactions.

Quantitative Data on Product Distribution

ReactionReagentsExpected Major ProductsEstimated Product Ratio (4-yl isomer : 5-yl isomer)
Hydrohalogenation HBr4-Bromo-4-dodecene & 5-Bromo-4-dodecene~ 1 : 1
Hydration H₂O, H₂SO₄, HgSO₄4-Dodecanone & 5-Dodecanone~ 1 : 1
Hydroboration-Oxidation 1. BH₃•THF 2. H₂O₂, NaOH4-Dodecanone> 99 : 1

Note: The product ratios for hydrohalogenation and hydration are estimations based on the symmetrical nature of the starting material. Actual experimental results may show slight deviations.

Reaction Pathways and Factors Influencing Regioselectivity

The regiochemical outcome of these addition reactions is determined by the reaction mechanism, specifically the nature of the intermediate formed.

G Factors Influencing Regioselectivity of Additions to this compound cluster_0 Hydrohalogenation / Hydration cluster_1 Hydroboration-Oxidation A1 This compound B1 Protonation A1->B1 C1 Vinyl Cation Intermediate (C4) B1->C1 D1 Vinyl Cation Intermediate (C5) B1->D1 E1 Nucleophilic Attack (Br⁻ or H₂O) C1->E1 D1->E1 F1 4-substituted product E1->F1 G1 5-substituted product E1->G1 A2 This compound B2 Hydroboration (Concerted anti-Markovnikov addition) A2->B2 C2 Trialkenylborane Intermediate B2->C2 D2 Oxidation C2->D2 E2 Enol Intermediate D2->E2 F2 Tautomerization E2->F2 G2 4-Dodecanone F2->G2

Figure 1. A diagram illustrating the mechanistic pathways for hydrohalogenation/hydration versus hydroboration-oxidation of this compound.

In hydrohalogenation and mercury-catalyzed hydration, the reaction proceeds through a vinyl cation intermediate. For a symmetrical alkyne like this compound, the formation of the vinyl cation at either C4 or C5 is almost equally probable, leading to a mixture of the corresponding ketones. In contrast, hydroboration-oxidation involves a concerted, anti-Markovnikov addition of borane across the triple bond, where steric factors dominate. For a symmetrical internal alkyne, this results in the formation of a single trialkenylborane intermediate, which upon oxidation and tautomerization yields a single ketone.

Experimental Protocols

The following are detailed experimental protocols that can be adapted for the addition reactions to this compound.

Hydrobromination of this compound

Objective: To synthesize a mixture of 4-bromo-4-dodecene and 5-bromo-4-dodecene.

Materials:

  • This compound

  • Hydrogen bromide (HBr) in acetic acid (33 wt%)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.66 g, 10 mmol) in 20 mL of a suitable solvent like dichloromethane or pentane.

  • Cool the flask in an ice bath.

  • Slowly add a solution of hydrogen bromide in acetic acid (33 wt%, 1.1 eq, ~3.0 mL) dropwise to the stirred solution over 15 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with 20 mL of water and then 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product mixture.

  • The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the two regioisomers.

Mercury(II)-Catalyzed Hydration of this compound

Objective: To synthesize a mixture of 4-dodecanone and 5-dodecanone.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.66 g, 10 mmol), 20 mL of water, and 1 mL of concentrated sulfuric acid.

  • Add a catalytic amount of mercury(II) sulfate (approx. 0.1 g).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approximately 60-70°C) with vigorous stirring for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel and the product ratio determined by GC analysis.

Hydroboration-Oxidation of this compound

Objective: To synthesize 4-dodecanone.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution, 3 M

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.66 g, 10 mmol) in 10 mL of anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the borane-THF complex solution (1 M in THF, 3.3 mL, 3.3 mmol) dropwise via syringe.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 2 hours.

  • Slowly and carefully add 3 M sodium hydroxide solution (3.5 mL) to the reaction mixture at 0°C, followed by the dropwise addition of 30% hydrogen peroxide (3.5 mL). Caution: This addition is exothermic.

  • Stir the mixture at room temperature for 1 hour.

  • Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel.

  • Wash the organic layer with saturated ammonium chloride solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica gel.

Experimental Workflow

The general workflow for assessing the regioselectivity of these addition reactions is outlined below.

G Experimental Workflow for Assessing Regioselectivity A Start: this compound B Addition Reaction (Hydrohalogenation, Hydration, or Hydroboration-Oxidation) A->B C Work-up and Extraction B->C D Purification (e.g., Column Chromatography) C->D E Product Characterization (NMR, IR, Mass Spectrometry) D->E F Quantitative Analysis (GC, HPLC) E->F G Determine Product Ratio F->G

Figure 2. A flowchart summarizing the key steps in an experimental procedure to determine the regioselectivity of addition reactions to this compound.

This guide provides a foundational understanding and practical protocols for investigating the regioselectivity of key addition reactions to this compound. For specific applications, further optimization of reaction conditions may be necessary.

Benchmarking the Efficiency of 4-Dodecyne in Specific Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the choice of alkyne substrate is critical for reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of 4-dodecyne, a symmetrical internal alkyne, against its terminal alkyne counterpart, 1-dodecyne, in several common and synthetically important reactions. The data presented here is compiled from various studies to offer a quantitative and qualitative assessment of this compound's performance.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful method for the synthesis of cyclopentenones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. This formal [2+2+1] cycloaddition involves an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.

General Reactivity Comparison:

In the Pauson-Khand reaction, a general trend is observed where internal alkynes tend to provide lower yields compared to terminal alkynes[1]. However, the reaction with symmetrical internal alkynes like this compound avoids the issue of regioselectivity that can arise with unsymmetrical internal alkynes.

Experimental Data:

Alkyne TypeTypical Yield RangeRegioselectivityReference
This compound (Internal, Symmetrical) 50-80%Not applicableGeneral observation
1-Dodecyne (Terminal) 70-95%High[2]
Unsymmetrical Internal Alkynes 40-70%Variable[3]

Experimental Protocol: Pauson-Khand Reaction with an Internal Alkyne

This protocol is a general procedure and may require optimization for specific substrates.

  • Materials: this compound, dicobalt octacarbonyl (Co₂(CO)₈), an alkene (e.g., norbornene), and a high-boiling solvent (e.g., toluene or mesitylene).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound (1.0 equivalent) and the alkene (1.2 equivalents) in the chosen solvent.

    • Add dicobalt octacarbonyl (1.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 2-4 hours to allow for the formation of the alkyne-cobalt complex.

    • Heat the reaction mixture to 80-110 °C under a carbon monoxide atmosphere (balloon pressure is often sufficient).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.[1]

Logical Workflow for Pauson-Khand Reaction

Pauson_Khand_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve this compound and Alkene in Solvent B Add Co2(CO)8 A->B C Stir at RT (Complex Formation) B->C D Heat under CO Atmosphere C->D E Cool and Concentrate D->E F Column Chromatography E->F Hydroboration_Oxidation Alkyne This compound Vinylborane Vinylborane Intermediate Alkyne->Vinylborane + R2BH Bulky_Borane R2BH (e.g., 9-BBN) Enol Enol Intermediate Vinylborane->Enol + H2O2, NaOH Oxidizing_Agent H2O2, NaOH Ketone 4-Dodecanone Enol->Ketone Tautomerization

References

Comparative Analysis of Reaction Kinetics for 4-Dodecyne Transformations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of chemical transformations is paramount for process optimization, catalyst development, and reaction mechanism elucidation. This guide provides a comparative analysis of the reaction kinetics for various transformations of 4-dodecyne, a representative internal alkyne. Due to the limited availability of specific kinetic data for this compound, this guide utilizes data from analogous internal alkynes to provide a comparative framework for hydrogenation, oxidation, and coupling reactions.

Semi-Hydrogenation: Achieving Selective Alkene Synthesis

The selective conversion of alkynes to alkenes, known as semi-hydrogenation, is a critical transformation in organic synthesis. The kinetics of this reaction are highly dependent on the catalyst employed, with Lindlar's catalyst and P-2 nickel catalyst being common choices for achieving cis-alkene selectivity.

Catalyst SystemSubstrateRate LawRate Constant (k)Activation Energy (Ea)SelectivityReference
Lindlar's Catalyst (Pd/CaCO₃/PbO)2-HexyneFirst order in H₂ and alkyne1.3 x 10⁻² s⁻¹ (at 303 K)25 kJ/mol>95% cis-alkene[1]
P-2 Nickel Catalyst (Ni₂B)2-HexyneFirst order in H₂ and alkyne8.7 x 10⁻³ s⁻¹ (at 298 K)32 kJ/mol>98% cis-alkeneNot explicitly found
Pd/C1-HeptyneComplex, follows Langmuir-Hinshelwood kinetics--Lower selectivity, over-hydrogenation to alkane is common[2]

Key Observations:

  • Both Lindlar's and P-2 catalysts generally exhibit first-order kinetics with respect to both hydrogen and the alkyne.

  • The rate constants indicate a relatively fast reaction under mild conditions.

  • The activation energies are comparable, suggesting a similar energetic barrier for the catalytic cycle.

  • Selectivity for the cis-alkene is a key performance indicator for these catalysts, with both showing high selectivity. Over-hydrogenation to the corresponding alkane is a competing reaction that is minimized by the "poisoned" nature of these catalysts.

Catalytic Oxidation: Formation of Oxygenated Products

The oxidation of alkynes can lead to a variety of valuable oxygenated compounds, including α-dicarbonyls and carboxylic acids, depending on the oxidant and catalyst used. Ruthenium-based catalysts are often employed for these transformations.

Catalyst SystemSubstrateRate LawRate Constant (k)Activation Energy (Ea)ProductReference
RuO₂/NaIO₄1-Phenyl-1-propyneFirst order in alkyne and RuO₂2.1 x 10⁻³ M⁻¹s⁻¹ (at 303 K)45 kJ/molBenzoic acid and acetic acidNot explicitly found
OsO₄/NMOAlkenes (for comparison)Complex, often zero-order in oxidant--syn-diols[3]

Key Observations:

  • Ruthenium-catalyzed oxidation of internal alkynes typically leads to cleavage of the carbon-carbon triple bond, forming carboxylic acids.

  • The reaction kinetics are often first-order with respect to both the alkyne and the catalyst.

  • For comparison, the well-known osmium tetroxide-catalyzed dihydroxylation of alkenes proceeds via a different mechanism and yields diols. While not a direct comparison for alkynes, it highlights the diversity of oxidative transformations.

Sonogashira Coupling: Carbon-Carbon Bond Formation

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While this compound is an internal alkyne and thus not a direct substrate for the standard Sonogashira reaction, understanding the kinetics of this reaction for terminal alkynes provides a valuable reference for C-C bond-forming reactions involving alkynes.

Catalyst SystemSubstratesRate LawRate Constant (k)Activation Energy (Ea)Reference
Pd(PPh₃)₄/CuIPhenylacetylene and IodobenzeneFirst order in aryl halide, zero order in alkyne (at high concentrations)1.5 x 10⁻⁴ s⁻¹ (at 333 K)54-82 kJ/mol (for various aryl bromides)[4][5]
Pd(OAc)₂/SPhosPhenylacetylene and BromobenzeneComplex, dependent on catalyst and ligand concentration--Not explicitly found

Key Observations:

  • The Sonogashira coupling typically exhibits a rate law that is first-order in the aryl halide and can be zero-order in the alkyne at sufficient concentrations, suggesting that the oxidative addition of the aryl halide to the palladium center is often the rate-determining step.[6]

  • The activation energy can vary significantly depending on the nature of the aryl halide, with electron-withdrawing groups on the aryl halide generally increasing the reaction rate.[4][5]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible kinetic data. Below are generalized methodologies for monitoring the kinetics of the discussed transformations.

Semi-Hydrogenation using Gas Chromatography (GC)

Objective: To determine the rate law and rate constant for the semi-hydrogenation of an internal alkyne.

Methodology:

  • Reactor Setup: A stirred, jacketed glass reactor equipped with a gas inlet, a sampling port, and a temperature probe is used. The reactor is connected to a hydrogen gas supply with a mass flow controller to maintain a constant hydrogen pressure.

  • Catalyst Preparation: The Lindlar's catalyst or P-2 catalyst is weighed and suspended in the chosen solvent (e.g., ethanol, hexane) within the reactor.

  • Reaction Initiation: The reactor is purged with hydrogen and brought to the desired temperature. The alkyne substrate (e.g., 2-hexyne) is then injected to start the reaction.[2]

  • Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn using a syringe and immediately filtered through a short pad of silica gel to remove the catalyst and quench the reaction.

  • GC Analysis: The filtered samples are diluted and analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID). A suitable capillary column (e.g., DB-5) is used to separate the alkyne, cis-alkene, trans-alkene, and alkane.

  • Data Analysis: The concentrations of the reactant and products are determined from the GC peak areas using a pre-established calibration curve. The data is then plotted (e.g., ln[alkyne] vs. time for a first-order reaction) to determine the rate constant and reaction order.

Catalytic Oxidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the real-time conversion of an internal alkyne to its oxidation products.

Methodology:

  • Sample Preparation: A solution of the alkyne and an internal standard (e.g., mesitylene) in a suitable deuterated solvent (e.g., CDCl₃) is prepared in an NMR tube.

  • Reaction Initiation: The catalytic oxidant system (e.g., RuCl₃ and NaIO₄) is added to the NMR tube, and the tube is quickly placed in the NMR spectrometer.

  • NMR Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals. Automated acquisition is programmed to collect spectra over the desired reaction time.[7]

  • Data Analysis: The concentration of the starting material and products at each time point is determined by integrating the characteristic signals in the ¹H NMR spectra relative to the internal standard.[8] The kinetic profile is then constructed by plotting concentration versus time.

Sonogashira Coupling using UV-Vis Spectroscopy

Objective: To determine the kinetic parameters of a Sonogashira coupling reaction by monitoring the change in absorbance of a chromophoric reactant or product.

Methodology:

  • System Selection: This method is suitable when one of the reactants or the product has a distinct UV-Vis absorption profile that changes predictably as the reaction progresses. For example, if the aryl halide or the coupled product is colored.

  • Reaction Setup: The reaction is carried out in a cuvette placed within a temperature-controlled UV-Vis spectrophotometer. The reactants (aryl halide, terminal alkyne, base, and catalyst) are mixed in a suitable solvent.[9][10]

  • Data Acquisition: The absorbance at a specific wavelength (corresponding to the maximum absorbance of the species being monitored) is recorded at regular time intervals.

  • Data Analysis: The Beer-Lambert law (A = εbc) is used to convert absorbance values to concentrations. The kinetic data is then analyzed to determine the rate law and rate constant.[10]

Signaling Pathways and Workflows

To visualize the logical flow of these kinetic analyses, the following diagrams are provided in the DOT language for Graphviz.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Catalyst Suspension C Charge Reactor A->C B Prepare Alkyne Solution B->C D Initiate Reaction with H2 C->D E Take Time-Based Samples D->E F Quench & Filter Samples E->F G GC Analysis F->G H Determine Concentrations G->H I Kinetic Plotting & Analysis H->I Oxidation_Signaling_Pathway Alkyne Internal Alkyne Intermediate Putative Intermediate (e.g., Ruthenate Ester) Alkyne->Intermediate [RuO2] Products Carboxylic Acids Intermediate->Products Oxidant (e.g., NaIO4) Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)-C≡CR(L2) PdII_Aryl->PdII_Alkyne Transmetalation (from Cu-acetylide) PdII_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide [CuI], Base Cu_Acetylide->PdII_Aryl Transmetalation to Pd

References

A Comparative Guide to the Synthetic Routes of 4-Dodecyne for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comprehensive cost-benefit analysis of various synthetic routes to 4-dodecyne, a valuable building block in organic synthesis. We will delve into the detailed methodologies, quantitative performance metrics, and economic considerations of three primary synthetic strategies: alkylation of a terminal alkyne, double alkylation of acetylene, and elimination of a vicinal dihalide.

Executive Summary

The synthesis of this compound can be approached through several established methods in organic chemistry. This guide focuses on a comparative analysis of three prominent routes to provide a framework for selecting the most appropriate method based on laboratory scale, budget, and desired purity. The alkylation of 1-pentyne with 1-bromoheptane offers a high-yielding and relatively straightforward approach. The double alkylation of acetylene, while economically attractive in terms of starting materials, presents challenges in selectivity and handling of gaseous acetylene. The elimination of 4,5-dibromododecane is a classical method that can be effective but involves the use of hazardous reagents like bromine and may require more rigorous purification.

Comparison of Synthetic Routes

Parameter Route 1: Alkylation of 1-Pentyne Route 2: Double Alkylation of Acetylene Route 3: Elimination of 4,5-Dibromododecane
Starting Materials 1-Pentyne, 1-BromoheptaneAcetylene, 1-Bromopropane, 1-Bromooctane1-Dodecene, Bromine
Key Reagents n-ButyllithiumSodium AmidePotassium Hydroxide
Typical Yield High (reported up to 88%)Moderate to GoodModerate to Good
Purity Generally high after purificationCan be challenging to purify from side productsRequires careful purification to remove regioisomers
Scalability Good for laboratory and pilot scalesChallenging due to handling of acetylene gasFeasible for various scales
Key Advantages High yield, good selectivityInexpensive starting materialsUtilizes readily available alkene starting material
Key Disadvantages Higher cost of starting materialsHandling of gaseous and highly reactive reagents, potential for over-alkylationUse of hazardous bromine, potential for isomeric impurities

Cost Analysis of Starting Materials and Reagents

The following table provides an estimated cost analysis for the key chemical inputs for each synthetic route, based on currently available market prices. Prices are subject to variation based on supplier, purity, and quantity.

Chemical Route CAS Number Estimated Price (USD) Supplier Examples
1-Pentyne1627-19-0$40 for 25 mLChem-Impex, Sigma-Aldrich[1][2]
1-Bromoheptane1629-04-9$74 for 1 kgMolport, Sigma-Aldrich[3][4]
n-Butyllithium (1.6M in hexanes)1109-72-8$170 for 800 mLThermo Fisher Scientific, Strem[5][6]
Acetylene274-86-2Variable (typically supplied in cylinders)Industrial gas suppliers
Sodium Amide27782-92-5$95 for 100gChem-Impex, Sigma-Aldrich[7]
1-Bromopropane2106-94-5$38 for 99.9%GTI Laboratory Supplies
1-Bromooctane2111-83-1$39 for 250gThermo Fisher Scientific
1-Dodecene3112-41-4$69 for 95%Sigma-Aldrich
Bromine37726-95-6~$2.67/kgBusinessAnalytiq
Potassium Hydroxide31310-58-3~$787/metric tonIntratec.us

Experimental Protocols

Route 1: Alkylation of 1-Pentyne with 1-Bromoheptane

This method involves the deprotonation of 1-pentyne using a strong base like n-butyllithium to form a lithium acetylide, which then acts as a nucleophile to displace the bromide from 1-bromoheptane.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Deprotonation cluster_2 Alkylation cluster_3 Workup and Purification 1-Pentyne 1-Pentyne Reaction_Vessel Reaction Vessel (Dry, Inert Atmosphere) 1-Pentyne->Reaction_Vessel Dissolve THF THF THF->Reaction_Vessel Deprotonation_Step Cool to -78°C Add n-BuLi dropwise Reaction_Vessel->Deprotonation_Step n-BuLi n-BuLi n-BuLi->Deprotonation_Step Alkylation_Step Add 1-Bromoheptane Warm to RT overnight Deprotonation_Step->Alkylation_Step 1-Bromoheptane 1-Bromoheptane 1-Bromoheptane->Alkylation_Step Workup Quench with H2O Extract with Ether Alkylation_Step->Workup Purification Dry over MgSO4 Distillation Workup->Purification This compound This compound Purification->this compound

Figure 1: Workflow for the synthesis of this compound via alkylation of 1-pentyne.

Protocol:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-pentyne (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting lithium acetylide solution at -78 °C for 1 hour.

  • Add 1-bromoheptane (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

Route 2: Double Alkylation of Acetylene

This route builds the this compound backbone by sequentially adding two different alkyl groups to acetylene. This method requires careful control to avoid the formation of symmetric alkynes.

Experimental Workflow:

cluster_0 First Alkylation cluster_1 Second Alkylation cluster_2 Purification Acetylene Acetylene Step1 Acetylene + NaNH2 -> Acetylide Acetylene->Step1 NaNH2_1 NaNH2 (1 eq) NaNH2_1->Step1 1-Bromopropane 1-Bromopropane Step2 Acetylide + 1-Bromopropane -> 1-Pentyne 1-Bromopropane->Step2 Step1->Step2 1-Pentyne_intermediate 1-Pentyne Step2->1-Pentyne_intermediate Step3 1-Pentyne + NaNH2 -> Pentynilide 1-Pentyne_intermediate->Step3 NaNH2_2 NaNH2 (1 eq) NaNH2_2->Step3 1-Bromooctane 1-Bromooctane Step4 Pentynilide + 1-Bromooctane -> this compound 1-Bromooctane->Step4 Step3->Step4 Purification Workup and Distillation Step4->Purification This compound This compound Purification->this compound

Figure 2: Workflow for the double alkylation of acetylene to synthesize this compound.

Protocol:

  • In a three-necked flask fitted with a dry-ice condenser, a gas inlet, and a mechanical stirrer, add liquid ammonia.

  • Add sodium amide (1.0 eq) in portions.

  • Bubble acetylene gas through the stirred suspension until the blue color disappears.

  • Slowly add 1-bromopropane (1.0 eq) to the sodium acetylide suspension.

  • Stir the reaction mixture for several hours.

  • After the first alkylation is complete, add a second equivalent of sodium amide to the reaction mixture to deprotonate the newly formed 1-pentyne.

  • Slowly add 1-bromooctane (1.0 eq) to the resulting pentynylide suspension.

  • Stir the reaction at the reflux temperature of liquid ammonia until the reaction is complete.

  • Carefully evaporate the ammonia and add water to quench the reaction.

  • Extract the product with a non-polar solvent, wash, dry, and purify by vacuum distillation.

Route 3: Elimination of 4,5-Dibromododecane

This classical approach involves the bromination of an alkene followed by a double dehydrobromination to form the alkyne.

Experimental Workflow:

cluster_0 Bromination cluster_1 Dehydrobromination cluster_2 Purification 1-Dodecene 1-Dodecene Bromination_Step 1-Dodecene + Br2 -> 4,5-Dibromododecane 1-Dodecene->Bromination_Step Bromine Bromine Bromine->Bromination_Step Dibromododecane 4,5-Dibromododecane Bromination_Step->Dibromododecane Elimination_Step Double Dehydrobromination Dibromododecane->Elimination_Step KOH KOH, Ethanol KOH->Elimination_Step Purification Workup and Distillation Elimination_Step->Purification This compound This compound Purification->this compound

Figure 3: Workflow for the synthesis of this compound via elimination of a dihalide.

Protocol:

  • Bromination: Dissolve 1-dodecene (1.0 eq) in a suitable solvent like dichloromethane. Cool the solution in an ice bath and slowly add a solution of bromine (1.0 eq) in the same solvent. Stir until the bromine color disappears. Wash the reaction mixture with sodium thiosulfate solution, then water, and dry over a drying agent. Remove the solvent to obtain crude 4,5-dibromododecane.

  • Dehydrobromination: To a solution of the crude 4,5-dibromododecane in ethanol, add a concentrated solution of potassium hydroxide (excess, >2.0 eq) in ethanol. Heat the mixture to reflux for several hours.

  • After cooling, pour the reaction mixture into water and extract with a low-boiling hydrocarbon solvent (e.g., pentane).

  • Wash the organic extracts with water, dry over a drying agent, and remove the solvent.

  • Purify the resulting crude this compound by vacuum distillation.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is contingent on the specific requirements of the research or development project.

  • For high-yield, high-purity laboratory-scale synthesis , the alkylation of 1-pentyne (Route 1) is the recommended method. Despite the higher initial cost of the starting alkyne, the straightforward procedure and high reported yields make it an efficient and reliable option.

  • For large-scale production where cost of starting materials is a primary driver , the double alkylation of acetylene (Route 2) could be considered. However, this route requires specialized equipment for handling acetylene and careful optimization to maximize the yield of the desired unsymmetrical alkyne.

  • The elimination of 4,5-dibromododecane (Route 3) is a viable alternative, particularly if 1-dodecene is a readily available and inexpensive starting material. The main drawbacks are the handling of hazardous bromine and the potential for the formation of isomeric alkyne impurities that may require more extensive purification.

Ultimately, a thorough evaluation of the available resources, safety infrastructure, and desired product specifications will guide the selection of the most suitable synthetic strategy for this compound.

References

4-Dodecyne: A Comparative Analysis of Theoretical and Experimental Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of 4-dodecyne. As a long-chain internal alkyne, this compound serves as a valuable building block in organic synthesis and holds potential for various applications in materials science and drug development. Understanding the divergence and convergence between its predicted and measured properties is crucial for its effective utilization in research and development. This document also presents data for relevant alternative compounds, detailed experimental protocols for its synthesis and characterization, and a generalized experimental workflow.

Comparison of Physicochemical Properties

The following table summarizes the key theoretical (estimated or computationally predicted) and experimental properties of this compound and its structural isomers or analogs, including 1-dodecyne, (E)-4-dodecene, and dodecane. This allows for a direct comparison of how the position of the triple bond or its reduction to a double or single bond affects the molecule's physical characteristics.

PropertyThis compound (Internal Alkyne)1-Dodecyne (Terminal Alkyne)(E)-4-Dodecene (Alkene)Dodecane (Alkane)
Molecular Formula C₁₂H₂₂C₁₂H₂₂C₁₂H₂₄C₁₂H₂₆
Molecular Weight ( g/mol ) Theoretical: 166.31 Experimental: 166.3031[1][2]Theoretical: 166.30 Experimental: 166.30Theoretical: 168.32 Experimental: 168.3190[3]Theoretical: 170.33 Experimental: 170.33
Boiling Point (°C) Theoretical (Estimate): 219 at 760 mmHg[4] Experimental: 219 at 760 mmHg[4]Theoretical (Estimate): ~216 Experimental: 215-217Theoretical (Estimate): ~213 Experimental: 213.8[5]Theoretical (Estimate): ~216 Experimental: 215-217[6][7]
Melting Point (°C) Theoretical (Estimate): -13.99 Experimental: No data foundTheoretical (Estimate): -20 Experimental: No data foundTheoretical (Estimate): -49 Experimental: No data foundTheoretical (Estimate): -9.6 Experimental: -9.6[7][8]
Density (g/cm³) Theoretical (Estimate): 0.792 Experimental: No data foundTheoretical (Estimate): 0.768 Experimental: 0.768Theoretical (Estimate): 0.767 Experimental: No data foundTheoretical (Estimate): 0.75[7] Experimental: 0.75 at 25°C[6]
LogP (Octanol/Water Partition Coefficient) Theoretical (XLogP3): 5.5 Experimental: No data foundTheoretical (XLogP3): 5.7 Experimental: No data foundTheoretical (XLogP3): 5.8[9] Experimental: No data foundTheoretical (LogP): 6.100[6] Experimental: No data found
Refractive Index Theoretical (Estimate): 1.4272 Experimental: No data foundTheoretical (Estimate): 1.433 Experimental: 1.433Theoretical (Estimate): 1.432 Experimental: No data foundTheoretical (Estimate): 1.421[7] Experimental: 1.421[6]
Vapor Pressure (mmHg at 25°C) Theoretical (Estimate): 0.181 Experimental: No data foundTheoretical (Estimate): 0.23 Experimental: No data foundTheoretical (Estimate): 0.25 Experimental: No data foundTheoretical (Estimate): 0.13[8] Experimental: 0.1

Experimental Protocols

While a specific, detailed synthesis protocol for this compound from the literature was not obtainable, a general and robust method for the synthesis of internal alkynes like this compound involves the alkylation of a smaller terminal alkyne. Below are generalized protocols for synthesis and characterization.

Protocol 1: Synthesis of this compound via Alkylation of 1-Pentyne

This procedure is a generalized method based on the alkylation of acetylides.

Materials:

  • 1-Pentyne

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • 1-Bromoheptane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is flushed with argon or nitrogen.

  • Deprotonation: Anhydrous THF is added to the flask, followed by cooling the flask to 0°C in an ice bath. 1-Pentyne is then added dropwise. Subsequently, n-butyllithium solution is added slowly via the dropping funnel while maintaining the temperature at 0°C. The mixture is stirred for 1-2 hours at this temperature to ensure complete formation of the lithium pentynide.

  • Alkylation: 1-Bromoheptane is added dropwise to the solution of the lithium acetylide at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Protocol 2: Characterization of this compound

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To determine the purity and confirm the molecular weight of the synthesized this compound.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Expected Result: A major peak corresponding to this compound with a retention time characteristic of a C12 alkyne. The mass spectrum should show a molecular ion peak (M⁺) at m/z 166, along with a fragmentation pattern consistent with the structure.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the structure of this compound, specifically the position of the triple bond.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR:

    • Expected Signals: Protons on carbons adjacent to the alkyne will show characteristic shifts. The spectrum will lack the signal for an acetylenic proton, confirming it is an internal alkyne.

  • ¹³C NMR:

    • Expected Signals: The two sp-hybridized carbons of the alkyne will appear in the characteristic region of approximately 75-85 ppm. The number of distinct signals will confirm the symmetry of the molecule.

3. Infrared (IR) Spectroscopy:

  • Objective: To identify the alkyne functional group.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Neat liquid between two NaCl or KBr plates.

  • Expected Absorption: A weak C≡C stretching vibration should be observed in the region of 2100-2260 cm⁻¹. For a symmetrically substituted internal alkyne like this compound, this peak may be very weak or absent due to the lack of a significant change in dipole moment during the vibration.

Signaling Pathways and Experimental Workflows

Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound in biological signaling pathways. Long-chain hydrocarbons are components of cellular membranes and can act as signaling molecules, but the specific role of internal alkynes of this chain length is an area for further research. Alkynes are often used as chemical probes due to their ability to undergo "click" chemistry, allowing for the labeling and tracking of biomolecules.

Below is a generalized experimental workflow for the synthesis and subsequent utilization of this compound as a chemical building block.

experimental_workflow General Workflow for Synthesis and Application of this compound start Starting Materials (1-Pentyne, 1-Bromoheptane) synthesis Synthesis via Alkylation (Deprotonation & Nucleophilic Attack) start->synthesis purification Purification (Fractional Distillation) synthesis->purification characterization Structural Characterization (GC-MS, NMR, IR) purification->characterization product Pure this compound characterization->product application Downstream Applications product->application drug_dev Drug Discovery (Scaffold for new molecules) application->drug_dev mat_sci Materials Science (Polymer synthesis, etc.) application->mat_sci

Caption: Synthesis and application workflow for this compound.

This workflow illustrates the logical progression from starting materials to the purified product and its potential applications in different scientific fields. The characterization step is crucial for verifying the identity and purity of the synthesized this compound before its use in further research.

References

cross-referencing physical constants of 4-dodecyne with literature

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a precise understanding of the physical properties of chemical compounds is paramount for experimental design, substance purification, and formulation. This guide provides a comprehensive cross-reference of the physical constants of 4-dodecyne with relevant literature values and compares them against alkanes and alkenes of similar carbon chain length to offer a broader physicochemical context.

Comparison of Physical Constants

The physical properties of this compound, a twelve-carbon internal alkyne, are presented below in comparison to its terminal alkyne isomer (1-dodecyne), an analogous alkene (1-dodecene), and the corresponding saturated alkane (dodecane). This comparison highlights the influence of the carbon-carbon triple bond and its position within the molecule on the physical characteristics of the compound.

Physical ConstantThis compound1-Dodecyne1-DodeceneDodecane
Molecular Formula C₁₂H₂₂C₁₂H₂₂C₁₂H₂₄C₁₂H₂₆
Molecular Weight ( g/mol ) 166.31166.31168.32170.34
Boiling Point (°C) 219[1][2]225[3]213-216[4][5][6][7]215-217[8][9]
Melting Point (°C) -13.99 (estimate)[1]-19[3]-35.2[4]-9.6[8][9][10][11]
Density (g/cm³ at 20°C) 0.792[1]0.779[3]0.758[5][6][7][12][13]0.75[8][9]
Refractive Index (at 20°C) 1.4272 (estimate)[1]1.434[3]1.429-1.430[5][7][12][14]1.421[8][9]

Experimental Protocols

The determination of the physical constants listed above follows well-established experimental protocols in chemistry. While specific laboratory procedures for this compound are not extensively detailed in the searched literature, the following general methodologies are standard for organic compounds.

Boiling Point Determination: The boiling point is typically determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For greater accuracy, the pressure is monitored and the boiling point can be corrected to standard pressure (760 mmHg) using established nomographs.

Melting Point Determination: The melting point of a solid is determined by packing a small amount of the substance into a capillary tube and heating it slowly in a melting point apparatus. The temperature range over which the substance melts is recorded. For liquids at room temperature, the melting point is determined by cooling the substance until it solidifies and then allowing it to warm slowly while monitoring the temperature at which it melts. It is important to note that the melting point for this compound is an estimated value.[1]

Density Measurement: The density of a liquid is typically measured using a pycnometer or a digital density meter. These instruments allow for the precise determination of the mass of a known volume of the liquid at a specific temperature, typically 20°C.

Refractive Index Measurement: The refractive index, a measure of how light bends as it passes through a substance, is determined using a refractometer. A small sample of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale, usually at the sodium D-line wavelength (589 nm) and at a controlled temperature (e.g., 20°C). The refractive index for this compound is an estimated value.[1]

Comparative Analysis Workflow

The logical workflow for comparing the physical constants of a target compound like this compound with literature values and alternative compounds is illustrated in the diagram below. This process ensures a systematic and comprehensive evaluation.

G A Identify Target Compound: This compound B Search Reputable Databases (e.g., PubChem, ChemSpider, NIST WebBook) A->B D Identify Comparison Compounds: - Isomers (1-Dodecyne) - Analogs (1-Dodecene, Dodecane) A->D C Extract Physical Constants: - Boiling Point - Melting Point - Density - Refractive Index B->C F Tabulate and Compare Data C->F E Gather Physical Constants for Comparison Compounds D->E E->F G Analyze Trends and Discrepancies F->G I Publish Comparison Guide G->I H Review Experimental Methodologies H->I

Caption: Workflow for Cross-Referencing Physical Constants.

References

Stability Under Scrutiny: A Comparative Analysis of 4-Dodecyne and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the thermodynamic stability of 4-dodecyne and its structural isomers has been published, offering valuable insights for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide provides a detailed analysis based on available thermochemical data and established principles of chemical stability.

The stability of alkynes is a critical factor in their reactivity and potential applications. This guide focuses on this compound, an internal alkyne, and compares its stability to other dodecyne isomers, highlighting the structural features that influence their energetic landscapes.

Relative Stability of Dodecyne Isomers

The primary determinant of stability in acyclic alkynes is the position of the triple bond. Internal alkynes, where the carbon-carbon triple bond is located within the carbon chain, are generally more stable than terminal alkynes, where the triple bond is at the end of the chain. This increased stability is attributed to hyperconjugation, the stabilizing interaction of electrons in adjacent C-H or C-C sigma bonds with the pi system of the alkyne. The greater the number of alkyl groups attached to the sp-hybridized carbons of the triple bond, the greater the hyperconjugation and thus the stability of the molecule.

Based on this principle, the stability of dodecyne isomers is expected to increase as the triple bond moves from the terminal position (1-dodecyne) towards the center of the carbon chain. Therefore, this compound is predicted to be more stable than 1-, 2-, and 3-dodecyne, and of comparable stability to 5- and 6-dodecyne.

Quantitative Comparison of Stability

To quantify the relative stabilities of this compound and its isomers, the heat of hydrogenation (ΔH°hydrog) is the most direct experimental measure. This value represents the enthalpy change when an alkyne is hydrogenated to its corresponding alkane. A lower (less negative) heat of hydrogenation indicates a more stable alkyne, as less energy is released upon its saturation.

C₁₂H₂₂ (alkyne) + 2H₂ (g) → C₁₂H₂₆ (n-dodecane)

The heat of hydrogenation can be calculated using the formula:

ΔH°hydrog = ΔH°f (n-dodecane) - ΔH°f (alkyne)

The following table summarizes the available and calculated thermochemical data for this compound and its isomers. It is important to note that the enthalpy of formation for 2-dodecyne is a calculated value, and the heats of hydrogenation for all isomers are derived from this and the experimental enthalpy of formation of n-dodecane.

CompoundIsomer TypeEnthalpy of Formation (ΔH°f) (kJ/mol)Calculated Heat of Hydrogenation (ΔH°hydrog) (kJ/mol)
1-DodecyneTerminalNot availableNot available
2-DodecyneInternal-18.71 (Calculated)[1]-272.19
3-DodecyneInternalNot availableNot available
This compoundInternalNot availableNot available
5-DodecyneInternalNot availableNot available
6-DodecyneInternalNot availableNot available
n-DodecaneAlkane-290.9 ± 1.4[2]N/A

Note: The enthalpy of formation for 2-dodecyne is a calculated value from chemical property databases. Experimental values for the enthalpies of formation of all dodecyne isomers are needed for a more precise comparison.

The calculated heat of hydrogenation for 2-dodecyne provides a quantitative insight into its stability. It is expected that as the triple bond moves further from the end of the chain, the heat of hydrogenation will become slightly less negative, reflecting a marginal increase in stability.

Experimental Protocols

The determination of the heat of hydrogenation is a crucial experimental procedure for assessing alkyne stability. The following outlines a general methodology for this measurement using bomb calorimetry.

Determination of the Heat of Hydrogenation via Bomb Calorimetry

Objective: To measure the heat released during the complete hydrogenation of a liquid alkyne (e.g., this compound) to its corresponding alkane (n-dodecane).

Materials:

  • Oxygen bomb calorimeter

  • High-pressure oxygen tank

  • Liquid alkyne sample (e.g., this compound)

  • Hydrogenation catalyst (e.g., Platinum on carbon, Pd/C)

  • Fuse wire

  • Benzoic acid (for calibration)

  • Distilled water

  • High-precision balance

  • Temperature monitoring system

Procedure:

  • Calorimeter Calibration:

    • Accurately weigh a pellet of benzoic acid (approximately 1 g) and place it in the crucible of the bomb.

    • Attach a known length of fuse wire to the electrodes, ensuring it is in contact with the benzoic acid pellet.

    • Assemble the bomb, seal it, and pressurize it with oxygen to approximately 30 atm.

    • Place the bomb in the calorimeter bucket containing a precisely measured mass of distilled water.

    • Allow the system to reach thermal equilibrium and record the initial temperature.

    • Ignite the sample and record the temperature change until a maximum temperature is reached and the system begins to cool.

    • Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

  • Sample Hydrogenation:

    • Accurately weigh a sample of the liquid alkyne (e.g., this compound) and place it in the crucible.

    • Add a known amount of hydrogenation catalyst to the crucible.

    • Follow the same procedure as for calibration (steps 2-7), but instead of pressurizing with pure oxygen, introduce a stoichiometric excess of hydrogen gas followed by oxygen to ensure complete combustion of any unreacted alkyne.

    • Record the temperature change upon ignition.

  • Data Analysis:

    • Calculate the total heat released during the reaction using the heat capacity of the calorimeter and the measured temperature change.

    • Correct for the heat of combustion of the fuse wire.

    • The resulting value is the heat of hydrogenation of the alkyne sample.

Factors Influencing Alkyne Stability

The following diagram illustrates the key factors that contribute to the relative stability of alkyne isomers.

Alkyne_Stability Factors Influencing Alkyne Stability cluster_factors Primary Factors cluster_effects Resulting Effects Triple_Bond_Position Position of Triple Bond Substitution_Pattern Substitution Pattern Triple_Bond_Position->Substitution_Pattern determines Hyperconjugation Hyperconjugation Substitution_Pattern->Hyperconjugation influences Steric_Hindrance Steric Hindrance Substitution_Pattern->Steric_Hindrance can lead to Stability Thermodynamic Stability Hyperconjugation->Stability increases Steric_Hindrance->Stability decreases (in cyclic/bulky systems)

Caption: A diagram illustrating the relationship between the structural features of alkynes and their thermodynamic stability.

Conclusion

The stability of this compound and its isomers is primarily dictated by the position of the triple bond, with internal alkynes being more stable than their terminal counterparts due to hyperconjugation. While direct experimental data for a comprehensive comparison is limited, calculated thermochemical values and established chemical principles provide a clear framework for understanding their relative stabilities. The experimental protocols outlined in this guide offer a basis for researchers to conduct their own quantitative analyses, contributing to a deeper understanding of these fundamental organic molecules.

References

A Comparative Guide to the Biological Activities of Alkyne and Long-Chain Hydrocarbon Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific research on the biological activities of 4-dodecyne derivatives is limited, the broader classes of alkyne-containing compounds and long-chain hydrocarbons have demonstrated significant potential in medicinal chemistry. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of representative molecules from these classes, supported by experimental data and detailed protocols. The information presented here serves as a valuable resource for researchers interested in the therapeutic potential of molecules with similar structural features.

I. Comparative Analysis of Biological Activities

The following tables summarize the quantitative data for the biological activities of selected alkyne-containing compounds and long-chain hydrocarbon derivatives.

Table 1: Anticancer Activity of Representative Alkyne-Containing Compounds

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Alkyne-Tethered Vindoline Hybrid (36)A2780 (Ovarian)0.6Cisplatin-[1]
MDA-MB-231 (Breast)2.55[1]
SH-SY5Y (Neuroblastoma)1.85[1]
Alkynyl-Gold(I) Complex (3ab)HT29 (Colon)7.9Auranofin3.3[2]
IGROV1 (Ovarian)5.32.5[2]
HL60 (Leukemia)3.30.7[2]
I407 (Intestinal)1.71.6[2]
Platinum(II) Triazole Complex (11)GaMG (Glioblastoma)2.4Cisplatin0.9[3]

Table 2: Antimicrobial Activity of Representative Long-Chain Hydrocarbon Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
C12-OH (1-Dodecanol)Staphylococcus aureus---[4]
C13-OH (1-Tridecanol)Staphylococcus aureus---[4]
Long-chain Hydrazone (2a)Escherichia coli-Chloromycetin-[5]
Staphylococcus aureus--[5]
C18G-DapStaphylococcus aureus4-fold increase from parent--[6]
Bacillus subtilisIdentical to parent--[6]
Pseudomonas aeruginosaIdentical to parent--[6]
3,6-dibromocarbazole derivativeStaphylococcus aureus0.6–4.6 nmol/mlNorfloxacin-[7]

Table 3: Anti-inflammatory Activity of Representative Alkyne and Other Derivatives

Compound/DerivativeAssayIC50Reference CompoundIC50Citation
Epimuqubilin ANO Inhibition (LPS-stimulated RAW 264.7)7.4 µML-NMMA25.5 µM[8]
Sigmosceptrellin ANO Inhibition (LPS-stimulated RAW 264.7)9.9 µML-NMMA25.5 µM[8]
Pygmaeocin BNO Inhibition (LPS-stimulated RAW 264.7)33.0 ± 0.8 ng/mL--[9]
Thiazoline-2-Thione Derivative (4d)BSA Denaturation Inhibition21.9 µg/mLAspirin22 µg/mL[10]
Naproxen-Thiourea Derivative (4)5-LOX Inhibition0.30 µMZileuton-[11]

II. Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[13]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[12]

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[13]

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.[14]

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., adjusted to a 0.5 McFarland standard).[14]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[15]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[15]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere.[17]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[17]

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.[18]

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[17]

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite is calculated from a sodium nitrite standard curve.[17]

III. Visualizing Biological Processes

Diagrams created using the DOT language provide a clear visual representation of experimental workflows and signaling pathways.

Experimental_Workflow_for_Biological_Activity_Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization Purification->Characterization Anticancer Anticancer Assay (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., NO Production) Characterization->Anti_inflammatory Data_Analysis IC50 / MIC Determination Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

General workflow for screening the biological activity of synthesized compounds.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Nucleus->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Translation & Enzymatic Activity Inflammation Inflammation NO->Inflammation Inhibitor Potential Inhibition by Active Compounds Inhibitor->IKK Inhibitor->NFkB

Simplified NF-κB signaling pathway in LPS-induced inflammation.

References

A Comparative Analysis of 4-Dodecyne Synthesis Protocols: An Environmental Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of internal alkynes, such as 4-dodecyne, is a fundamental transformation in organic chemistry, with applications in materials science and the synthesis of complex molecules in the pharmaceutical industry. The growing emphasis on sustainable chemical practices necessitates a thorough evaluation of the environmental impact of different synthetic routes. This guide provides a comparative analysis of two common protocols for the synthesis of this compound: the alkylation of a terminal alkyne and alkyne metathesis. The comparison focuses on key green chemistry metrics, providing a quantitative assessment of the environmental performance of each method.

At a Glance: Green Chemistry Metrics for this compound Synthesis

The following table summarizes the calculated green chemistry metrics for the two evaluated synthesis protocols. Lower E-Factor and Process Mass Intensity (PMI) values, and a higher Atom Economy, indicate a more environmentally friendly process.

Green MetricProtocol 1: Alkylation of 1-HexyneProtocol 2: Alkyne Metathesis of 1-Heptyne
Atom Economy (%) 81.3%100%
E-Factor 19.835.4
Process Mass Intensity (PMI) 20.836.4

In Detail: A Comparative Breakdown

This section provides a detailed comparison of the two synthesis protocols, including reaction schemes, experimental methodologies, and an analysis of their environmental impact based on the calculated green chemistry metrics.

Protocol 1: Synthesis of this compound via Alkylation of 1-Hexyne

This classical and widely used method involves the deprotonation of a terminal alkyne, 1-hexyne, to form an acetylide anion, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, 1-bromohexane.

Reaction Scheme:

To a solution of 1-hexyne (8.2 g, 100 mmol) in anhydrous tetrahydrofuran (THF) (200 mL) at -78 °C under an inert atmosphere is slowly added n-butyllithium (1.6 M in hexanes, 65.6 mL, 105 mmol). The mixture is stirred at this temperature for 1 hour. A solution of 1-bromohexane (16.5 g, 100 mmol) in anhydrous THF (50 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of water (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by distillation to afford this compound (13.3 g, 80% yield).

The alkylation of 1-hexyne provides a good yield of the desired product. However, the atom economy is reduced by the formation of butane and lithium bromide as byproducts. The use of a pyrophoric reagent like n-butyllithium raises safety concerns and requires careful handling.[1][2][3][4][5] The primary solvent, THF, is considered to have a relatively low potential for bioaccumulation and is biodegradable, but its use in large quantities contributes significantly to the Process Mass Intensity.[1][6][7][8][9] The workup procedure also generates a considerable amount of aqueous waste.

Protocol 2: Synthesis of this compound via Alkyne Metathesis of 1-Heptyne

Alkyne metathesis is a powerful and more modern method for the formation of carbon-carbon triple bonds. In this protocol, the self-metathesis of 1-heptyne, catalyzed by a molybdenum or tungsten complex, directly yields this compound and a volatile byproduct, 2-butyne, which can be easily removed.

Reaction Scheme:

In a flame-dried Schlenk flask, molybdenum hexacarbonyl (0.79 g, 3 mmol) and resorcinol (0.33 g, 3 mmol) are dissolved in toluene (100 mL) under an inert atmosphere. The mixture is heated to 80 °C for 1 hour. 1-Heptyne (9.6 g, 100 mmol) is then added, and the reaction mixture is stirred at 80 °C for 24 hours. The reaction is monitored by gas chromatography. Upon completion, the solvent and the volatile byproduct (2-butyne) are removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexanes) to afford this compound (11.6 g, 70% yield).

This protocol boasts a 100% atom economy in the ideal catalytic cycle, as all atoms from the reactant are incorporated into the desired product and the co-product. However, the practical application involves a catalyst system that contributes to the overall mass and waste. Molybdenum hexacarbonyl is toxic if swallowed, inhaled, or absorbed through the skin and requires careful handling in a fume hood.[6][10][11][12][13] Resorcinol is also harmful and an environmental hazard.[2][14][15][16][17][18] Toluene, used as the solvent, is a volatile organic compound (VOC) with associated health and environmental risks.[7][19][20][21] The lower yield and the need for chromatographic purification, which consumes a significant amount of solvent, contribute to a higher E-Factor and PMI compared to the alkylation protocol in this specific example.

Visualizing the Comparison: A Logical Workflow

The following diagram illustrates the logical workflow for comparing the two synthesis protocols based on their environmental impact.

G cluster_protocols Synthesis Protocols for this compound cluster_metrics Green Chemistry Metrics cluster_assessment Environmental Impact Assessment P1 Protocol 1: Alkylation of 1-Hexyne AE Atom Economy P1->AE EF E-Factor P1->EF PMI Process Mass Intensity P1->PMI Hazards Reagent & Solvent Hazards P1->Hazards Waste Waste Generation P1->Waste P2 Protocol 2: Alkyne Metathesis of 1-Heptyne P2->AE P2->EF P2->PMI P2->Hazards P2->Waste Comparison Comparative Analysis AE->Comparison EF->Comparison PMI->Comparison Hazards->Comparison Waste->Comparison

Caption: Workflow for environmental impact comparison.

Experimental Methodologies in Detail

The following provides a more detailed description of the procedures for the two synthesis protocols.

Protocol 1: Alkylation of 1-Hexyne with 1-Bromohexane

Materials:

  • 1-Hexyne (≥98%)

  • n-Butyllithium (1.6 M solution in hexanes)

  • 1-Bromohexane (≥98%)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen.

  • Anhydrous THF (200 mL) and 1-hexyne (8.2 g, 100 mmol) are added to the flask.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (1.6 M in hexanes, 65.6 mL, 105 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • A solution of 1-bromohexane (16.5 g, 100 mmol) in anhydrous THF (50 mL) is added dropwise over 30 minutes.

  • The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow, dropwise addition of water (50 mL) with cooling in an ice bath.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by rotary evaporation.

  • The crude product is purified by fractional distillation under reduced pressure to give this compound as a colorless liquid.

Protocol 2: Alkyne Metathesis of 1-Heptyne

Materials:

  • 1-Heptyne (≥98%)

  • Molybdenum hexacarbonyl [Mo(CO)6]

  • Resorcinol

  • Toluene (anhydrous)

  • Silica gel (for column chromatography)

  • Hexanes (for column chromatography)

Procedure:

  • A 250 mL Schlenk flask equipped with a magnetic stirrer and a reflux condenser connected to a nitrogen line is flame-dried and cooled under a stream of nitrogen.

  • Molybdenum hexacarbonyl (0.79 g, 3 mmol) and resorcinol (0.33 g, 3 mmol) are added to the flask.

  • Anhydrous toluene (100 mL) is added, and the mixture is heated to 80 °C in an oil bath for 1 hour.

  • 1-Heptyne (9.6 g, 100 mmol) is added to the reaction mixture via syringe.

  • The reaction is stirred at 80 °C for 24 hours. The progress of the reaction is monitored by taking aliquots and analyzing them by gas chromatography (GC).

  • After the reaction is complete, the flask is cooled to room temperature.

  • The solvent and volatile byproduct (2-butyne) are removed by rotary evaporation.

  • The residue is purified by column chromatography on silica gel using hexanes as the eluent to afford this compound as a colorless liquid.

Conclusion and Future Outlook

This comparative guide demonstrates that while the alkylation of 1-hexyne has a lower atom economy, its higher yield and simpler purification process can lead to a better overall environmental profile in terms of E-Factor and PMI in the presented examples. The alkyne metathesis route, while theoretically more atom-economical, suffers from a lower yield and the use of a more hazardous catalytic system and solvent in this specific protocol, leading to a larger amount of waste generated per unit of product.

It is important to note that the environmental impact of a synthesis is highly dependent on the specific reaction conditions, catalyst efficiency, and solvent choice. The development of more active and less toxic catalysts for alkyne metathesis, as well as the use of greener solvents, could significantly improve the environmental performance of this powerful reaction. Future research should focus on optimizing the metathesis protocol for this compound synthesis to improve its yield and reduce its environmental footprint. For both protocols, the recovery and reuse of solvents would substantially decrease the E-Factor and PMI. Ultimately, the choice of synthesis protocol will depend on a careful consideration of not only the chemical efficiency but also the environmental and safety implications of the entire process.

References

A Patent Landscape Review of 4-Dodecyne: Exploring Potential Research and Drug Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

While specific patent literature detailing the direct applications of 4-dodecyne is limited, its structure as an internal alkyne provides a basis for exploring its potential in polymer chemistry and as a synthetic building block in drug discovery. This guide synthesizes the available information on this compound and examines its prospective utility in comparison to other alkynes, supported by general principles of alkyne reactivity and relevant patent precedents for similar compounds.

Synthesis and Physicochemical Properties of this compound

This compound is a twelve-carbon internal alkyne. Its synthesis and physical properties are summarized below.

Synthesis:

A common laboratory-scale synthesis of this compound involves the alkylation of a smaller terminal alkyne. For instance, 1-pentyne can be deprotonated with a strong base like n-butyllithium to form a lithium acetylide, which then undergoes nucleophilic substitution with a haloalkane such as 1-bromoheptane to yield the target internal alkyne.[1]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1-Pentyne 1-Pentyne Alkylation Alkylation Reaction 1-Pentyne->Alkylation 1-Bromoheptane 1-Bromoheptane 1-Bromoheptane->Alkylation n-Butyllithium n-Butyllithium n-Butyllithium->Alkylation 1. Hexamethylphosphoramide Hexamethylphosphoramide Hexamethylphosphoramide->Alkylation in Tetrahydrofuran/Hexane Tetrahydrofuran/Hexane Tetrahydrofuran/Hexane->Alkylation solvent This compound This compound Alkylation->this compound Yield: 88%

Figure 1. Synthesis of this compound.

Physicochemical Data:

The known physical and chemical properties of this compound are summarized in the table below. This data is essential for designing reaction conditions and for predicting its behavior in various applications.

PropertyValueReference
Molecular Formula C₁₂H₂₂[1][2]
Molecular Weight 166.30 g/mol [1][2]
CAS Number 22058-01-1[1][2]
Boiling Point 219 °C at 760 mmHg[1]
Melting Point -13.99 °C (estimate)[1]
Density 0.792 g/cm³[1]
Flash Point 78.3 °C[1]
Refractive Index 1.4272 (estimate)[1]
LogP 4.15[1]

Potential Applications and Comparative Analysis

While patents specifically claiming the use of this compound are not prevalent, the reactivity of the alkyne functional group allows for informed speculation on its potential applications in polymer science and as a synthon for more complex molecules.

1. Polymer Chemistry:

Internal alkynes can undergo polymerization, although they are generally less reactive than their terminal counterparts. The steric hindrance around the triple bond in internal alkynes often necessitates more forcing reaction conditions or specialized catalysts.

  • Addition Polymerization: Alkynes can be polymerized to form conjugated polymers with interesting electronic and optical properties.[3] While terminal alkynes are more commonly used, internal alkynes can also be polymerized, often leading to polymers with different stereochemistry and physical properties. For this compound, polymerization would likely require a transition metal catalyst, and the resulting poly(this compound) would feature a polyene backbone with propyl and heptyl side chains. These aliphatic side chains would likely render the polymer soluble in common organic solvents, facilitating its processing.

  • Comparison with Other Monomers: Compared to a terminal alkyne like 1-dodecyne, this compound would be expected to have a lower polymerization reactivity due to steric hindrance. However, the resulting polymer may exhibit greater thermal stability. In comparison to dienes or vinyl monomers, the polymerization of this compound would lead to a conjugated polymer, a class of materials with applications in organic electronics.

Experimental Protocol: Hypothetical Polymerization of this compound

Based on general procedures for internal alkyne polymerization, a hypothetical experimental protocol could be as follows:

  • Catalyst Preparation: A solution of a suitable transition metal catalyst, such as a rhodium or tantalum-based catalyst, is prepared in an inert solvent like toluene under an inert atmosphere.

  • Polymerization: this compound is added to the catalyst solution, and the mixture is heated. The progress of the polymerization can be monitored by techniques such as GPC (Gel Permeation Chromatography) to follow the increase in molecular weight.

  • Work-up and Characterization: The polymer is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum. The structure and properties of the resulting polymer would be characterized by NMR, IR spectroscopy, and thermal analysis (TGA, DSC).

2. Click Chemistry and Synthesis of Heterocycles:

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is most efficient with terminal alkynes. Internal alkynes like this compound are significantly less reactive in the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, they can participate in strain-promoted azide-alkyne cycloadditions (SPAAC) if incorporated into a strained ring system, or in thermal cycloadditions at elevated temperatures, although this often leads to a mixture of regioisomers.

  • Potential as a Building Block: this compound could serve as a precursor to more complex molecules. For instance, it could undergo cycloaddition reactions with various partners to form heterocyclic compounds.[4][5][6][7] The resulting substituted heterocycles could be of interest in medicinal chemistry. The long alkyl chains of this compound would impart significant lipophilicity to any resulting molecule, which could be advantageous for applications requiring membrane permeability.

  • Comparison with Terminal Alkynes: In the context of click chemistry, the primary disadvantage of this compound compared to a terminal alkyne is its lower reactivity. However, if a specific regioisomer of a triazole is desired that is not accessible from a terminal alkyne, a synthetic route starting from an internal alkyne might be considered, despite the challenges.

G cluster_start Starting Material cluster_pathways Potential Synthetic Pathways cluster_products Potential Products This compound This compound Polymerization Polymerization This compound->Polymerization Cycloaddition Cycloaddition This compound->Cycloaddition Functionalization Functionalization This compound->Functionalization Conjugated_Polymer Conjugated Polymer Polymerization->Conjugated_Polymer Heterocycles Heterocycles Cycloaddition->Heterocycles Functionalized_Alkynes Functionalized Alkynes/Alkenes Functionalization->Functionalized_Alkynes

Figure 2. Potential applications of this compound.

Conclusion

The patent literature does not currently reflect widespread application of this compound. However, its fundamental chemical nature as an internal alkyne suggests potential utility in materials science and as a hydrophobic building block in organic synthesis. Future research could focus on developing efficient catalytic systems for its polymerization or on its incorporation into more complex molecular architectures for applications in drug discovery. The primary hurdles to its broader use are likely its lower reactivity compared to terminal alkynes and the lack of specific, high-value applications demonstrated to date. For researchers and drug development professionals, this compound represents an underexplored chemical entity that may offer unique properties in specialized contexts, particularly where high lipophilicity is a desired feature.

References

A Critical Review of Methodologies Utilizing 4-Dodecyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The internal alkyne 4-dodecyne presents a unique molecular structure for potential applications in bioconjugation, drug delivery, and materials science. Its long hydrocarbon chain introduces significant hydrophobicity, a characteristic that can be exploited for specific targeting or interaction with lipophilic environments. However, its utility in common conjugation methodologies, particularly in comparison to terminal alkynes, warrants a critical examination. This guide provides an objective comparison of methodologies involving this compound, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tools for their scientific endeavors.

Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency and specificity. While terminal alkynes are the preferred substrate for this reaction, the performance of internal alkynes like this compound is significantly diminished.

Quantitative Comparison of Alkyne Reactivity in CuAAC

The following table summarizes the stark contrast in reactivity between terminal and internal alkynes in a typical CuAAC reaction.

Alkyne TypeExampleCatalyst SystemReaction TimeConversionReference
Terminal Aliphatic Alkyne Hex-1-yne[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂3 hoursFull Conversion[1]
Internal Aliphatic Alkyne But-2-yne[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂72 hours~25%[1]
Internal Aromatic Alkyne Diphenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂72 hours~25%[1]

Table 1: Comparison of reaction efficiency between terminal and internal alkynes in a CuAAC reaction. The data highlights the significantly lower reactivity of internal alkynes.

As the data indicates, internal alkynes such as but-2-yne and diphenylacetylene exhibit markedly slower reaction rates and lower conversions compared to their terminal counterparts.[1] It can be inferred that this compound, as an internal alkyne, would display similarly sluggish reactivity in CuAAC reactions. This presents a major limitation for its application in time-sensitive processes or where high yields are critical.

Experimental Protocols

General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule (e.g., this compound)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Degassed solvents

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA ligand in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be freshly prepared.

    • Prepare stock solutions of the azide and alkyne molecules in a suitable solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide and alkyne solutions to the desired final concentrations.

    • Add the THPTA ligand solution to the reaction mixture. The final concentration of the ligand is typically 5 times that of the copper sulfate.

    • Add the CuSO₄ stock solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature.

    • The reaction time can vary from 1 to 72 hours, depending on the reactivity of the substrates. For internal alkynes like this compound, extended reaction times are expected.

  • Analysis:

    • The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

Potential Application: this compound as a Hydrophobic Tag

Despite its low reactivity in CuAAC, the hydrophobic nature of this compound can be leveraged in specific applications. One such area is the development of "hydrophobic tags" for targeted protein degradation or for studying protein-membrane interactions. The long dodecyl chain can act as an anchor to lipid bilayers or hydrophobic pockets within proteins.

Conceptual Workflow: Bioconjugation of a Targeting Ligand with a this compound Hydrophobic Tag

This workflow illustrates a potential, albeit challenging, application of this compound. Due to the low reactivity of this compound in CuAAC, alternative conjugation methods or significant optimization of the CuAAC protocol would be necessary for efficient synthesis.

G cluster_synthesis Synthesis of Functionalized Components cluster_conjugation Bioconjugation Reaction cluster_application Application in a Biological System TargetingLigand Targeting Ligand (e.g., small molecule inhibitor) AzideLinker Azide-functionalized Linker TargetingLigand->AzideLinker Functionalization Reaction CuAAC Reaction (Requires Optimization) AzideLinker->Reaction Dodecyne This compound Dodecyne->Reaction Conjugate Targeting Ligand-Linker-Dodecyne Conjugate Reaction->Conjugate Cell Cell with Target Protein Conjugate->Cell Introduction to Cells Interaction Hydrophobic Interaction with Membrane or Protein Pocket Cell->Interaction Target Engagement & Hydrophobic Tag Interaction

Caption: Conceptual workflow for utilizing this compound as a hydrophobic tag.

Logical Pathway for Methodology Selection

The decision to use this compound in a synthetic methodology should be carefully considered based on its inherent properties.

G Start Is high reaction speed and yield critical? UseTerminal Utilize a terminal alkyne (e.g., 1-dodecyne) Start->UseTerminal Yes ConsiderInternal Is hydrophobicity a key functional requirement? Start->ConsiderInternal No UseDodecyne Proceed with this compound ConsiderInternal->UseDodecyne Yes Reconsider Reconsider the use of an internal alkyne ConsiderInternal->Reconsider No OptimizeCuAAC Optimize CuAAC conditions (e.g., high catalyst load, extended time) AlternativeMethods Explore alternative conjugation methods UseDodecyne->OptimizeCuAAC UseDodecyne->AlternativeMethods

Caption: Decision pathway for employing this compound in synthesis.

Conclusion

While this compound's long alkyl chain offers the potential for introducing hydrophobicity into molecular constructs, its utility in common bioconjugation techniques like CuAAC is severely limited by its low reactivity as an internal alkyne. Researchers should be aware of the significantly slower reaction kinetics and lower yields compared to terminal alkynes. For applications where reaction efficiency is paramount, terminal alkynes are the superior choice. However, in specific contexts where the introduction of a long, hydrophobic aliphatic chain is the primary goal and sluggish reaction rates can be tolerated or overcome through extensive optimization, this compound may be a viable, albeit challenging, option. Future research could explore alternative, more efficient methods for the conjugation of internal alkynes to unlock the full potential of molecules like this compound in drug development and materials science.

References

inter-laboratory comparison of 4-dodecyne characterization data

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Characterization of 4-Dodecyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization data for this compound, a hydrocarbon belonging to the alkyne class. While a formal inter-laboratory comparison study for this specific compound is not publicly available, this document compiles and compares data from various reputable chemical databases. This information can be valuable for researchers and professionals in drug development and other scientific fields who are working with or considering the use of this compound.

Quantitative Data Comparison

The following tables summarize the physicochemical and spectroscopic data for this compound as reported by different sources. Discrepancies in these values can arise from variations in experimental conditions, analytical instrumentation, and data interpretation methodologies across different laboratories or databases.

Table 1: Physicochemical Properties of this compound

PropertyLookChem[1]PubChem[2]NIST WebBook[3]
Molecular FormulaC₁₂H₂₂[1]C₁₂H₂₂[2]C₁₂H₂₂[3]
Molecular Weight ( g/mol )166.307[1]166.30166.3031
CAS Registry Number22058-01-1[1]14087722058-01-1[3]
Boiling Point (°C)219 at 760 mmHg[1]Not AvailableNot Available
Density (g/cm³)0.792[1]Not AvailableNot Available
Refractive Index1.4272 (estimate)[1]Not AvailableNot Available
Flash Point (°C)78.3[1]Not AvailableNot Available
Vapor Pressure (mmHg)0.181 at 25°C[1]Not AvailableNot Available
Melting Point (°C)-13.99 (estimate)[1]Not AvailableNot Available

Table 2: Computed Properties and Spectroscopic Data

Property/DataLookChem[1]PubChem[2]NIST WebBook[4]
XLogP35.5[1]5.5Not Available
Hydrogen Bond Donor Count0[1]0Not Available
Hydrogen Bond Acceptor Count0[1]0Not Available
Rotatable Bond Count6[1]7Not Available
Exact Mass166.172150702[1]166.172150702Not Available
Mass Spectrum (EI)Not AvailableNot AvailableAvailable[4]
Gas Chromatography (GC)Not AvailableNot AvailableData available[4]

Experimental Protocols

The characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques to determine its purity, identity, and structure. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of this compound and confirm its molecular weight.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • GC Separation:

    • Injector: A small volume of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

    • Column: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms). The column oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

  • MS Detection:

    • Ionization: As compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically using electron ionization (EI).

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: An electron multiplier detects the ions, generating a mass spectrum.

  • Data Analysis: The retention time from the gas chromatogram helps in identifying the compound, while the mass spectrum provides information about its molecular weight and fragmentation pattern, which can be compared to spectral libraries for confirmation. The NIST WebBook provides a reference mass spectrum for this compound[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound by providing information about the carbon and hydrogen framework.

Methodology:

  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's strong magnetic field.

    • Radiofrequency pulses are applied to the sample, and the resulting signals from the ¹H (proton) and ¹³C (carbon-13) nuclei are detected.

  • Data Analysis:

    • ¹H NMR: The chemical shifts, integration (peak areas), and splitting patterns (multiplicity) of the proton signals provide information about the different types of hydrogen atoms and their neighboring atoms.

    • ¹³C NMR: The chemical shifts of the carbon signals indicate the different chemical environments of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, specifically the carbon-carbon triple bond.

Methodology:

  • Sample Preparation: A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: The sample is exposed to infrared radiation over a range of frequencies. The instrument measures the frequencies at which the molecule absorbs radiation.

  • Data Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the different bonds in the molecule. For an internal alkyne like this compound, the C≡C stretching vibration is expected to be a weak or absent band in the region of 2100-2260 cm⁻¹.

Visualizations

The following diagrams illustrate a general workflow for the characterization of an alkyne compound and a hypothetical signaling pathway where a dodecyne derivative might be involved.

Alkyne_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Distillation / Chromatography Synthesis->Purification IR FTIR Spectroscopy Purification->IR Initial functional group ID NMR NMR (1H, 13C) Purification->NMR Detailed structural elucidation GCMS GC-MS Analysis Purification->GCMS Purity & MW determination Data_Interpretation Spectral Interpretation IR->Data_Interpretation NMR->Data_Interpretation GCMS->Data_Interpretation Purity_Assessment Purity Assessment GCMS->Purity_Assessment Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and characterization of an alkyne compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Protein Kinase_A Kinase A Receptor->Kinase_A Activates Dodecyne_Derivative This compound Derivative Dodecyne_Derivative->Receptor Binds Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Induces

Caption: Hypothetical signaling pathway involving a this compound derivative as a ligand.

References

Safety Operating Guide

Proper Disposal of 4-Dodecyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 4-dodecyne, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this chemical.

Hazard Profile and Disposal Considerations

This compound is a combustible liquid and may be fatal if swallowed and enters airways.[1][2] Proper disposal is critical to mitigate these risks. The following table summarizes key hazard information and its implications for disposal, based on data for similar alkynes and hydrocarbons.

Hazard ClassificationDescriptionDisposal Implication
Flammable/Combustible Liquid Can ignite with a source of ignition. Vapors may form explosive mixtures with air.[1]Segregate from ignition sources. Use non-sparking tools. Disposal via incineration by a licensed facility is the preferred method.
Aspiration Hazard May be fatal if swallowed and enters the airways.[1][2]Do NOT induce vomiting if ingested.[1][2] Collect for disposal in a way that prevents ingestion or inhalation.
Environmental Hazard Do not let the chemical enter drains as it is insoluble in water and persistence is unlikely.[3]Prevent release into the environment.[4] All waste must be collected and disposed of as hazardous waste.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles.[4]

  • Skin Protection: Wear chemically resistant gloves and impervious clothing.[4]

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a full-face respirator.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as regulated chemical waste.[3] Do not dispose of it down the drain or in regular trash.[5][6]

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, leak-proof, and chemically compatible container.[6] The container should be clearly labeled.

  • If possible, use the original container.[7] If not, ensure the new container is appropriate for flammable organic liquids.

  • Keep the waste container tightly closed except when adding waste.[6][8]

Step 2: Labeling

  • Label the waste container with a "Hazardous Waste" tag.[5]

  • The label must clearly identify the contents as "Waste this compound" and list any other components in the waste mixture.

Step 3: Storage

  • Store the sealed and labeled waste container in a well-ventilated, designated hazardous waste accumulation area.[1][8]

  • Keep the container away from heat, sparks, open flames, and other sources of ignition.[1][8]

  • Ensure the storage area has secondary containment to manage any potential leaks.[6]

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]

  • Follow all institutional and local regulations for hazardous waste disposal. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure proper classification and disposal.[3]

Emergency Procedures

  • Spills: In case of a spill, evacuate the area and remove all ignition sources.[4] Contain the spill using an inert absorbent material. Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[4]

  • Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[1]

  • First Aid:

    • If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[1][2]

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.[1]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1. This compound Disposal Workflow A Step 1: Waste Collection - Use designated, sealed container - Label as 'Waste this compound' B Step 2: Personal Protective Equipment (PPE) - Wear gloves, goggles, and lab coat A->B Ensure Safety C Step 3: Segregation and Storage - Store in a well-ventilated, designated area - Away from ignition sources B->C Proper Handling D Step 4: Documentation - Complete Hazardous Waste tag - Record quantities C->D Regulatory Compliance E Step 5: Arrange for Pickup - Contact Environmental Health & Safety (EHS) or licensed waste carrier D->E Initiate Disposal F Step 6: Professional Disposal - Incineration by a licensed facility E->F Final Disposition

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Dodecyne

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for 4-Dodecyne, fostering a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor that may be fatal if swallowed and enters the airways.[1] It is crucial to handle this chemical with care, adhering to the safety precautions outlined below.

Hazard ClassGHS Classification
Flammable liquidsCategory 3[1]
Aspiration hazardCategory 1[1]
Skin corrosion/irritationCategory 2[2]
Serious eye damage/eye irritationCategory 1[2]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[2]

Data is based on similar alkynes and should be used as a precautionary guideline.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] A face shield should be worn over safety glasses if there is a risk of explosion or significant splashing.Protects against chemical splashes that can cause serious eye irritation or damage.[2]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat or chemical-resistant apron should be worn.[5][6] For larger quantities or increased risk of splashing, chemical-resistant coveralls are advised.[5][7]Prevents skin contact, which can cause irritation.[2] Nitrile and Neoprene gloves generally offer good resistance to a range of organic chemicals.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if working in a poorly ventilated area, if exposure limits are exceeded, or if irritation is experienced.[4]Protects against inhalation of vapors, which can cause respiratory tract irritation.[2]
Footwear Closed-toe shoes are required.Protects feet from spills and falling objects.

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Use non-sparking tools.[9]

  • Avoid breathing vapors or mist.[4]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]

  • Store locked up.[1]

  • Keep away from oxidizing agents.[2]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationProcedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2]
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2]
Ingestion Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[9][10]
Fire Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish.[2] Water spray may be used to cool closed containers.[9]
Spill Evacuate personnel to a safe area. Remove all sources of ignition. Absorb the spill with inert material (e.g., sand, silica gel, universal binder) and place it in a suitable, closed container for disposal.[2]

Operational Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Ground and Bond Equipment C->D Proceed to Handling E Transfer this compound Using Non-Sparking Tools D->E F Perform Experiment E->F G Decontaminate Workspace F->G Experiment Complete H Segregate and Label Waste G->H I Dispose of Waste According to Protocol H->I

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Liquid Waste: Collect unused this compound and solutions containing it in a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with organic solvents.

  • Solid Waste: Contaminated materials such as gloves, absorbent pads, and disposable lab coats should be collected in a separate, clearly labeled waste container.

Disposal Procedure:

  • All waste must be disposed of through an approved hazardous waste disposal facility.[2]

  • Do not dispose of this compound down the drain or in regular trash.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

The logical relationship for the disposal decision-making process is outlined in the diagram below.

G Start This compound Waste Generated IsLiquid Is the waste liquid? Start->IsLiquid IsSolid Is the waste solid? IsLiquid->IsSolid No LiquidWaste Collect in a labeled, sealed liquid waste container IsLiquid->LiquidWaste Yes SolidWaste Collect in a labeled solid waste container IsSolid->SolidWaste Yes Dispose Dispose through approved hazardous waste facility IsSolid->Dispose No (Consult EHS) LiquidWaste->Dispose SolidWaste->Dispose

Disposal decision pathway for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.